molecular formula C8H9BrO B1265754 2-Bromo-4-methylanisole CAS No. 22002-45-5

2-Bromo-4-methylanisole

Cat. No.: B1265754
CAS No.: 22002-45-5
M. Wt: 201.06 g/mol
InChI Key: DHPUIKWBNXTXOB-UHFFFAOYSA-N
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Description

2-Bromo-4-methylanisole can be prepared via bromination of 4-methylanisole using poly(4-vinylpyridinium bromochromate).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-methoxy-4-methylbenzene
Source PubChem
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InChI

InChI=1S/C8H9BrO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPUIKWBNXTXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066746
Record name 2-Bromo-4-methylanisole
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Molecular Weight

201.06 g/mol
Source PubChem
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CAS No.

22002-45-5
Record name 2-Bromo-4-methylanisole
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Record name 2-Bromo-4-methylanisole
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Record name Benzene, 2-bromo-1-methoxy-4-methyl-
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Record name 2-Bromo-4-methylanisole
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Record name 2-bromo-4-methylanisole
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Record name 2-BROMO-4-METHYLANISOLE
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-4-methylanisole (CAS No. 22002-45-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Bromo-4-methylanisole, a key aromatic building block in organic synthesis. We will explore its chemical and physical properties, delve into the mechanistic principles governing its synthesis, detail its applications in the construction of complex molecules, and provide robust safety and handling protocols. This document is designed to equip researchers with the necessary knowledge to effectively and safely utilize this versatile reagent in their work.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-Bromo-4-methoxytoluene, is a substituted aromatic compound with the CAS number 22002-45-5 .[1] Its molecular structure, featuring a methoxy and a methyl group on a brominated benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2]

A summary of its key physicochemical properties is presented in Table 1. These properties are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

PropertyValueSource
CAS Number 22002-45-5[1]
Molecular Formula C₈H₉BrO[1][3]
Molecular Weight 201.06 g/mol [1][3][4]
IUPAC Name 2-bromo-1-methoxy-4-methylbenzene[3]
Synonyms 3-Bromo-4-methoxytoluene[3]
Appearance Liquid[1]
Melting Point 15.5 °C (lit.)[1][5]
Boiling Point 124-125 °C/20 mmHg (lit.)[1][5]
Density 1.392 g/mL at 25 °C (lit.)[1][5]
Refractive Index n20/D 1.565 (lit.)[1][5]
Flash Point 113 °C (235.4 °F) - closed cup[1][4]

Synthesis of this compound: A Mechanistic Perspective

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 4-methylanisole.[2] The regioselectivity of this reaction is governed by the directing effects of the electron-donating methoxy and methyl groups.

Principles of Electrophilic Aromatic Substitution

The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The methyl group is a weakly activating, ortho-, para-directing group through an inductive effect. In 4-methylanisole, the para position relative to the methoxy group is occupied by the methyl group. Consequently, the incoming electrophile (bromine) is predominantly directed to the positions ortho to the methoxy group (C2 and C6).[2] Steric hindrance from the adjacent methyl group can further influence the selectivity, favoring substitution at the C2 position.[2]

Sources

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Contextualizing 2-Bromo-4-methylanisole in Drug Development

This compound (CAS No. 22002-45-5) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1] Its utility is particularly noted in the field of drug development and materials science, where it serves as a versatile building block for more complex molecular architectures.[2] For instance, it is a key starting material in the multi-step synthesis of the sesquiterpene (±)-herbertenolide and a precursor for various ligands and quinone derivatives.[2]

A thorough understanding of the physical properties of such an intermediate is not merely academic; it is a prerequisite for efficient process development, reaction optimization, and ensuring the safety and reproducibility of synthetic protocols. For researchers and drug development professionals, these parameters dictate everything from reaction setup and purification strategies to storage and handling procedures. This guide provides an in-depth analysis of the core physical properties of this compound, grounded in established experimental methodologies.

Core Physicochemical Properties: A Quantitative Overview

The fundamental physical characteristics of this compound define its behavior in a laboratory setting. These properties are summarized below and will be discussed in detail in the subsequent sections.

PropertyValueConditionsSource(s)
CAS Number 22002-45-5N/A[1][3]
Molecular Formula C₈H₉BrON/A[3]
Molecular Weight 201.06 g/mol N/A[3]
Melting Point 15.5 °CAtmospheric Pressure[1]
Boiling Point 124-125 °C20 mmHg[1][2]
Density 1.392 g/mL25 °C[1][2]
Refractive Index (n_D) 1.56520 °C[1][2]
Flash Point 113 °CClosed Cup[1]
Molecular Structure and Identity

This compound, systematically named 2-bromo-1-methoxy-4-methylbenzene, possesses a benzene ring substituted with a bromine atom, a methyl group, and a methoxy group.[3] The relative positions of these substituents are critical to its reactivity and physical properties.

  • InChI: 1S/C8H9BrO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3[3]

  • SMILES: COc1ccc(C)cc1Br[1]

The molecular weight of 201.06 g/mol is a cornerstone for all stoichiometric calculations in synthesis, ensuring precise control over reaction yields.[3]

Melting and Boiling Points: Defining the Liquid Range

The phase behavior of a compound is a critical determinant of its handling and purification methods.

  • Melting Point: With a melting point of 15.5 °C, this compound exists as a liquid at standard room temperature (typically 20-25 °C).[1] This low melting point is significant; it can solidify in colder storage conditions, necessitating gentle warming before use to ensure homogeneity. The sharpness of a melting point is a primary indicator of purity.[4]

  • Boiling Point: The boiling point is reported as 124-125 °C at a reduced pressure of 20 mmHg.[1][2] This demonstrates that the compound has a relatively high boiling point at atmospheric pressure and is susceptible to decomposition at elevated temperatures. Therefore, purification by distillation must be conducted under vacuum to prevent degradation and ensure the integrity of the material. The relationship between pressure and boiling point is described by the Clausius-Clapeyron equation, which explains why reducing the ambient pressure lowers the boiling point.[5]

Density: A Key Parameter for Process Scale-Up

The density, measured at 1.392 g/mL at 25 °C, is an essential parameter for converting mass to volume, a frequent necessity in both laboratory and industrial settings.[1][2] Accurate density measurements are crucial for charging reactors and for calculations in fluid dynamics when designing larger-scale processes. Its density being significantly higher than water also has implications for aqueous workup procedures, where it will constitute the lower organic layer.

Refractive Index: A Rapid Check for Purity

The refractive index of 1.565 at 20 °C is a highly sensitive physical constant.[1][2] It measures how light propagates through the substance and is unique to the compound's structure. In a research and development context, the refractive index serves as a rapid, non-destructive method to assess the purity of a liquid sample. Deviations from the established value often indicate the presence of solvents or other impurities.

Solubility Profile

While specific solubility data for this compound is not widely published, inferences can be drawn from its structure and related compounds. As a substituted aromatic ether, it is expected to be soluble in common organic solvents like ethanol, ether, acetone, and chloroform.[6] An analogous compound, 4-Bromo-3-methylanisole, is described as partially miscible with water, suggesting that this compound will have very limited solubility in aqueous media.[7] This low aqueous solubility is advantageous for extraction procedures, allowing for efficient separation from water-soluble byproducts.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides an unambiguous confirmation of a molecule's identity. While a fully interpreted spectrum is beyond this guide's scope, the expected characteristics are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetric substitution pattern on the aromatic ring. Key signals would include a singlet for the methoxy protons (-OCH₃) around 3.8 ppm, a singlet for the methyl protons (-CH₃) around 2.3 ppm, and distinct signals in the aromatic region (approx. 6.7-7.4 ppm) for the three non-equivalent aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals corresponding to each carbon atom in the molecule.[3] Characteristic shifts would include the methyl carbon (~20 ppm), the methoxy carbon (~55 ppm), and six signals in the aromatic region (approx. 110-160 ppm), including two quaternary carbons (C-Br and C-OCH₃) which would typically have weaker signal intensities.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[9] Key absorption bands for this compound would include C(sp³)-H stretching from the methyl and methoxy groups (~2850-2960 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and strong C-O stretching from the anisole ether linkage (~1250 cm⁻¹).[9]

Experimental Protocols for Property Determination

To ensure scientific integrity, the physical properties listed must be verifiable through standardized, self-validating protocols.

Protocol 1: Melting Point Determination (Capillary Method)

This method is suitable for substances like this compound which may be solid at or below room temperature.

Causality: The capillary method ensures uniform and controlled heating, allowing for the precise observation of the phase transition. A narrow melting range (0.5-1.0°C) is indicative of high purity.

Methodology:

  • Sample Preparation: Ensure the sample is anhydrous. If solidified, gently melt and draw a small amount into a glass capillary tube to a height of 2-3 mm.[10] Allow it to re-solidify.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[11]

  • Initial Determination: Heat the sample rapidly to obtain an approximate melting point.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point.[10]

  • Data Acquisition: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: Repeat the measurement twice more. Consistent results validate the measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Solidify Sample Prep2 Load Capillary (2-3mm) Prep1->Prep2 Measure1 Place in Apparatus Prep2->Measure1 Measure2 Rapid Heat (Approx. MP) Measure1->Measure2 Measure3 Cool and New Sample Measure2->Measure3 Measure4 Heat to T_approx - 20°C Measure3->Measure4 Measure5 Slow Heat (1-2°C/min) Measure4->Measure5 Measure6 Record T1 (First Drop) Measure5->Measure6 Measure7 Record T2 (All Liquid) Measure6->Measure7 Validate Validate Measure7->Validate Repeat 2x for Consistency Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Setup1 Sample + Inverted Capillary in Test Tube Setup2 Attach to Thermometer Setup1->Setup2 Setup3 Place in Thiele Tube Setup2->Setup3 Setup4 Connect to Vacuum Setup3->Setup4 Measure1 Evacuate to Target P Setup4->Measure1 Measure2 Heat Gently Measure1->Measure2 Measure3 Observe Steady Bubbles Measure2->Measure3 Measure4 Turn Off Heat Measure3->Measure4 Measure5 Record T when Liquid Enters Capillary Measure4->Measure5 Validate Validate Measure5->Validate Record P; Repeat for Consistency

Caption: Workflow for Vacuum Boiling Point Determination.

Protocol 3: Density Measurement (Digital Density Meter)

Causality: This method, compliant with ASTM D4052, uses an oscillating U-tube to provide highly accurate and repeatable density measurements, minimizing operator error. [12][13] Methodology:

  • Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at 25°C.

  • Sample Injection: Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are introduced. [14]Opaque samples require special care to verify the absence of bubbles. [14]3. Temperature Equilibration: Allow the instrument's temperature-controlled cell to equilibrate the sample to the target temperature (25.0 ± 0.1°C).

  • Measurement: The instrument measures the oscillation period of the U-tube and converts it to a density value.

  • Data Acquisition: Record the stable density reading.

  • Validation: Clean the cell with appropriate solvents (e.g., ethanol followed by acetone) and dry completely. Perform a triplicate measurement to ensure reproducibility.

Density_Workflow cluster_prep Instrument Preparation cluster_measurement Measurement Cycle Prep1 Calibrate with Air and Water Prep2 Set Temperature to 25°C Prep1->Prep2 Measure1 Inject Sample (No Bubbles) Prep2->Measure1 Measure2 Allow Temperature Equilibration Measure1->Measure2 Measure3 Record Stable Density Reading Measure2->Measure3 Measure4 Clean and Dry Cell Measure3->Measure4 Validate Validate Measure4->Validate Repeat Cycle 2x for Consistency

Caption: Workflow for Density Measurement via ASTM D4052.

Protocol 4: Refractive Index Measurement (Abbe Refractometer)

Causality: An Abbe refractometer allows for the precise measurement of the refractive index by observing the critical angle of total internal reflection between a prism and the sample. Temperature control is crucial as the refractive index is temperature-dependent. [15] Methodology:

  • Calibration: Turn on the refractometer and the light source. Calibrate the instrument using distilled water, for which the refractive index at 20°C is known (n_D = 1.333). [15]2. Sample Application: Open the prism assembly. Place 1-2 drops of this compound onto the surface of the lower prism. Close the prisms firmly. [16]3. Temperature Control: Ensure the circulating water bath connected to the prisms is stable at 20.0 ± 0.1°C.

  • Measurement: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible. Use the chromaticity screw to eliminate any color fringe, creating a sharp, black-and-white borderline. [17]5. Data Acquisition: Use the fine adjustment knob to align the borderline precisely on the center of the crosshairs. Read the refractive index from the instrument's scale. [16]6. Validation: Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol). Repeat the measurement to ensure consistency.

Refractive_Index_Workflow cluster_prep Instrument Preparation cluster_measurement Measurement Prep1 Calibrate with Water (nD=1.333) Prep2 Set Temperature to 20°C Prep1->Prep2 Measure1 Apply 1-2 Drops to Prism Prep2->Measure1 Measure2 Adjust for Sharp Borderline Measure1->Measure2 Measure3 Eliminate Color (Dispersion) Measure2->Measure3 Measure4 Align Borderline on Crosshairs Measure3->Measure4 Measure5 Read Refractive Index Measure4->Measure5 Validate Validate Measure5->Validate Clean Prisms; Repeat for Consistency

Caption: Workflow for Refractive Index Measurement.

Safety and Handling

According to its GHS classification, this compound causes skin and serious eye irritation and may cause respiratory irritation. [3]* H-Codes: H315, H319, H335 [1]* P-Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1] It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The physical properties of this compound—its low melting point, high vacuum boiling point, density, and refractive index—collectively form a critical dataset for its effective use in chemical synthesis. These parameters are not static numbers but functional guides that inform purification strategies, reaction monitoring, and safe handling. The protocols detailed herein provide a framework for the empirical validation of these properties, ensuring that researchers and drug development professionals can proceed with confidence in the quality and behavior of this important chemical intermediate.

References

  • AmpleTech. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab.
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  • Truman State University. (2009, August 11). Operating Instructions for Abbé Refractometers.
  • eralytics. (n.d.). ASTM D4052.
  • NBchao.Com. (n.d.). Abbe refractometer operation method and precautions.
  • University of Calgary. (n.d.). Melting point determination.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Stanford Research Systems. (n.d.). Melting Point Determination.
  • SSERC. (n.d.). Melting point determination.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Petro-Lubricant Testing Laboratories Inc. (n.d.). ASTM D4052: Density by Digital Density Meter at one temperature.
  • PubChem. (n.d.). This compound.
  • Savant Labs. (n.d.). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
  • Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products.
  • LambdaGeeks. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations.
  • Lunt, E. (2022, December 19). CHM 251 Boiling Point Determination (Capillary Tube Method).
  • Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation?
  • Learning Corner. (2024, November 3). Unlocking Scientific Curiosity: Exploring Vacuum Effects on Water Boiling Point.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5.
  • PubChem. (n.d.). 2-Bromo-4-methylaniline.

Sources

2-Bromo-4-methylanisole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-methylanisole for Advanced Research Applications

Introduction

This compound (CAS No. 22002-45-5) is a halogenated aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural arrangement, featuring a bromine atom and a methoxy group on a toluene backbone, imparts a specific reactivity profile that makes it a valuable intermediate and building block. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key starting material for the synthesis of complex molecules, including biologically active compounds and functional materials.[1] Historically, its utility has been demonstrated in the multi-step synthesis of various intricate molecules, such as the sesquiterpene (±)-herbertenolide.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of this compound, with a primary focus on its molecular weight, alongside practical, field-proven insights into its synthesis, spectroscopic characterization, key applications, and essential safety protocols.

Part 1: Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These parameters govern its reactivity, dictate appropriate handling and storage conditions, and inform its use in complex synthetic pathways.

Molecular Weight and Formula

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions. Based on its molecular formula, C₈H₉BrO, the calculated molecular weight is 201.06 g/mol .[1][3][4] This value is fundamental for accurately measuring molar quantities in experimental protocols.

Physicochemical Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for quick reference. These properties are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueReference(s)
Molecular Weight 201.06 g/mol [1][4][5]
CAS Number 22002-45-5[1][4][5]
Molecular Formula C₈H₉BrO[4]
IUPAC Name 2-bromo-1-methoxy-4-methylbenzene[4]
Synonyms 3-Bromo-4-methoxytoluene[5]
Density 1.392 g/mL at 25 °C[5]
Boiling Point 124-125 °C at 20 mmHg[5]
Melting Point 15.5 °C[5]
Refractive Index n20/D 1.565[5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Molecular Structure and Identification

The structure of this compound is foundational to its chemical behavior. Standardized chemical identifiers are crucial for unambiguous database searching and documentation.

cluster_main This compound Identifiers MW Molecular Weight 201.06 g/mol CAS CAS Number 22002-45-5 SMILES SMILES COc1ccc(C)cc1Br InChIKey InChIKey DHPUIKWBNXTXOB-UHFFFAOYSA-N

Caption: Key identifiers for this compound.

Part 2: Spectroscopic Signature for Structural Verification

Confirmation of a compound's identity and purity is a non-negotiable step in any scientific protocol. Mass spectrometry is a particularly powerful tool for verifying halogenated compounds like this compound.

Mass Spectrometry Analysis

The most telling feature in the mass spectrum of this compound arises from the natural isotopic abundance of bromine. Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] Consequently, the molecular ion peak (M⁺) will appear as a characteristic doublet of nearly equal intensity at m/z values corresponding to the masses of [C₈H₉⁷⁹BrO]⁺ and [C₈H₉⁸¹BrO]⁺. This M⁺ and M+2 pattern is a definitive signature for the presence of a single bromine atom in the molecule and serves as a primary method for its identification.[1]

Part 3: Synthesis and Mechanistic Insights

The most common and direct route to this compound is through the electrophilic aromatic substitution of its precursor, 4-methylanisole.[1][2] Understanding the mechanism behind this reaction is key to optimizing yield and purity.

Mechanism of Electrophilic Bromination

The synthesis is a classic example of electrophilic aromatic substitution.[1] The aromatic ring of 4-methylanisole is "activated" by two electron-donating groups: the methoxy (-OCH₃) and methyl (-CH₃) groups. The methoxy group is a strong activating group and is ortho, para-directing. The methyl group is a weaker activating group and is also ortho, para-directing. Since the para position relative to the methoxy group is occupied by the methyl group, the incoming electrophile (bromine) is directed to one of the ortho positions.

To generate a sufficiently powerful bromine electrophile (Br⁺), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often employed.[1] The catalyst polarizes the Br-Br bond, creating a highly reactive species that is readily attacked by the electron-rich aromatic ring.[1] Careful control of reaction parameters like temperature is crucial to prevent over-bromination and the formation of isomeric byproducts.[1]

Start Start: 4-Methylanisole Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Brominating Agent (e.g., Br₂ or NBS) Reagent->Reaction Catalyst Lewis Acid Catalyst (e.g., FeBr₃) Catalyst->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Product: this compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 4-Methylanisole

This protocol describes a representative synthesis. Note: This procedure should only be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4-methylanisole (1.0 eq) in a suitable solvent such as acetonitrile. Cool the mixture in an ice bath.

  • Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq) to the stirred solution.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into a cold aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Part 4: Applications in Advanced Synthesis & Drug Discovery

The utility of this compound is defined by its role as a versatile building block for constructing more complex molecular architectures.[1] Its structural motif is found within numerous biologically active molecules, making it a valuable precursor in pharmaceutical research.[1]

Key Synthetic Applications
  • Precursor to Complex Molecules: It serves as a key starting material for synthesizing a range of significant compounds, including 1,6-bis(2-hydroxy-5-methylphenyl)pyridine, a ligand with potential applications in metal-based therapeutics, and 1,8-dimethoxy-4-methylanthraquinone.[1][2][3][5]

  • Natural Product Synthesis: It has been successfully employed as a starting material in the multi-step total synthesis of the sesquiterpene (±)-herbertenolide, showcasing its utility in creating complex natural product scaffolds.[2][3]

  • Pharmaceutical Scaffolding: While not always a direct precursor to a marketed drug, the 2-methoxy-5-methylphenyl group it provides is a relevant structural element in medicinal chemistry.[1] Halogenated anisoles are particularly important in the synthesis of inhibitors for enzymes like HIV-1 reverse transcriptase and kinases, which are major drug targets.[1][6]

cluster_apps Synthetic Pathways Core This compound App1 Ligand Synthesis (e.g., H₂mdppy) Core->App1 App2 Natural Product Synthesis (e.g., Sesquiterpenes) Core->App2 App3 Anthraquinone Derivatives Core->App3 App4 Pharmaceutical Scaffolds (e.g., Kinase Inhibitors) Core->App4

Caption: Role as a central precursor in diverse synthetic applications.

Part 5: Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance with specific risks that require appropriate control measures.

Hazard Identification

The compound is associated with the following GHS hazard classifications.

GHS ClassificationHazard StatementReference(s)
Skin Irritation (Category 2)H315: Causes skin irritation[4][5][7]
Eye Irritation (Category 2)H319: Causes serious eye irritation[4][5][7]
STOT SE (Category 3)H335: May cause respiratory irritation[4][5][7]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9] Eyewash stations and safety showers must be readily accessible.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[9]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][8]

    • Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[5][9]

  • Hygiene: Avoid all personal contact, including inhalation.[8] Wash hands thoroughly with soap and water after handling.[8] Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is classified as a combustible liquid (Storage Class 10).[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Spill Response: In case of a spill, clean up immediately.[8] Absorb with an inert material and place in a sealed, labeled container for disposal.[8] Prevent spillage from entering drains or waterways.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for the modern research chemist. With a definitive molecular weight of 201.06 g/mol , its true value lies in the synthetic possibilities unlocked by its unique combination of functional groups. From the total synthesis of complex natural products to its role as a foundational scaffold in the development of novel therapeutics, this compound continues to be a compound of high relevance. A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is paramount for harnessing its full potential in advancing chemical and pharmaceutical sciences.

References

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  • Scientific Laboratory Supplies (Ireland) Ltd, this compound, 97% | 480835-10G. [Link]
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  • PubChem, 2-Bromo-4-methylaniline | C7H8BrN | CID 11422. [Link]
  • A-Z Chemical, 2-Bromo-4-chloroanisole: A Crucial Intermedi
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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-methylanisole: Structure, Synthesis, and Applications

This guide provides an in-depth analysis of this compound, a key intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. We will explore its molecular structure, physicochemical properties, synthesis protocols with mechanistic insights, spectroscopic characterization, and its versatile applications.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 22002-45-5) is an aromatic organic compound that has garnered significant interest as a versatile building block in synthetic chemistry.[1] Its structure, featuring a strategically positioned bromine atom, an activating methoxy group, and a methyl group on a benzene ring, provides a unique combination of reactivity and steric influence. This makes it an invaluable precursor for the synthesis of complex molecules, including biologically active compounds and functional materials.[1][2] Its utility is particularly noted in the construction of intricate molecular scaffolds relevant to medicinal chemistry, such as kinase inhibitors.[1] This guide will provide a comprehensive overview of this compound, from its fundamental properties to its practical applications in advanced synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the IUPAC name 2-bromo-1-methoxy-4-methylbenzene, is foundational to its chemical behavior.[3] The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups activate the aromatic ring towards electrophilic substitution, while the bromine atom serves as a key functional handle for a variety of cross-coupling and nucleophilic substitution reactions.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 22002-45-5[4]
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [4][5]
Appearance Liquid[6]
Density 1.392 g/mL at 25 °C[4][5]
Boiling Point 124-125 °C at 20 mmHg[4][5]
Melting Point 15.5 °C[4][5]
Refractive Index n20/D 1.565[4][5]
SMILES COc1ccc(C)cc1Br[4][5]
InChI Key DHPUIKWBNXTXOB-UHFFFAOYSA-N[4][5]

Synthesis and Mechanistic Insights: Electrophilic Aromatic Substitution

The most common method for preparing this compound is through the electrophilic aromatic substitution of 4-methylanisole.[1][2] This reaction involves the introduction of a bromine atom onto the aromatic ring, directed by the activating methoxy and methyl groups.

Reaction Mechanism and Catalyst Choice

The bromination of 4-methylanisole proceeds via a classic electrophilic aromatic substitution mechanism.[1] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often employed to polarize the bromine molecule (Br₂), generating a more potent electrophile (a Br⁺ equivalent).[1] This highly reactive species is then attacked by the electron-rich aromatic ring of 4-methylanisole. The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield. For instance, the use of FeBr₃ can favor the formation of 2,6-dibromo-4-methylanisole if not carefully controlled.[1] An alternative and efficient reagent for this transformation is poly(4-vinylpyridinium bromochromate).[2]

G cluster_workflow Synthesis Workflow start Start: 4-Methylanisole & Brominating Agent reaction Electrophilic Aromatic Substitution (with Catalyst, e.g., FeBr₃) start->reaction 1. Add reagents workup Aqueous Workup & Extraction reaction->workup 2. Quench reaction purification Purification (e.g., Distillation) workup->purification 3. Isolate crude product product Product: this compound purification->product 4. Obtain pure product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

The following is a representative protocol for the synthesis of this compound. Note: This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylanisole in a suitable solvent (e.g., dichloromethane).

  • Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath. Strict temperature control is crucial to prevent over-bromination and other side reactions.[1]

  • Reagent Addition: Slowly add a solution of the brominating agent (e.g., bromine in dichloromethane) to the stirred solution of 4-methylanisole over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.[3]

Spectroscopic DataKey FeaturesReference
¹³C NMR Characteristic peaks corresponding to the eight carbon atoms in the molecule.[3]
Mass Spectrometry (GC-MS) Molecular ion peaks at m/z 200 and 202, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[3]
Infrared (IR) Spectroscopy Absorption bands characteristic of C-H (aromatic and aliphatic), C-O, and C-Br bonds.[3]

Reactivity and Synthetic Utility

This compound is a valuable intermediate due to its versatile reactivity. The bromine atom can be readily displaced or used in a variety of coupling reactions, while the aromatic ring can undergo further substitution.

Key Reactions
  • Suzuki-Miyaura Cross-Coupling: The bromine atom can be coupled with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.[7]

  • Aryne Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA), can lead to the formation of a reactive aryne intermediate, which can be trapped by various nucleophiles.[7]

  • Grignard Reagent Formation: The bromine can be converted to a Grignard reagent, which can then be used in a variety of nucleophilic addition reactions.

G cluster_reactions Key Reactions start This compound suzuki Suzuki-Miyaura Coupling (Pd catalyst, boronic acid) start->suzuki aryne Aryne Formation (Strong base, e.g., LDA) start->aryne grignard Grignard Reaction (Mg, ether) start->grignard product_suzuki Biaryl Compounds suzuki->product_suzuki product_aryne Substituted Anisoles aryne->product_aryne product_grignard Anisyl-substituted Alcohols/Ketones grignard->product_grignard

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Materials Science

The structural motif of this compound is present in numerous biologically active molecules, making it a valuable starting material in pharmaceutical synthesis.[1] It serves as a precursor for a range of compounds with potential therapeutic applications.[1]

Some examples of molecules synthesized from this compound include:

  • 1,6-bis(2-hydroxy-5-methylphenyl)pyridine (H₂mdppy): A ligand used in coordination chemistry with potential applications in the development of metal-based therapeutic agents.[2][4]

  • 1,8-dimethoxy-4-methylanthraquinone: An anthraquinone derivative.[2][4]

  • Ethyl 2-(2-methoxy-5-methylphenyl)-2-methyl-4-oxocyclopentanecarboxylate: A complex organic molecule.[2][4]

  • (±)-herbertenolide: A sesquiterpene.[2]

In materials science, halogenated anisoles are of interest for the development of functional materials due to their unique electronic properties.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[4][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4][8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Personal Protective Equipment (PPE) Eyeshields, gloves, type ABEK (EN14387) respirator filter.[4][9]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[8][10]

References

  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). This compound, 97%.
  • PubChem. (n.d.). This compound.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Journal of Organic Chemistry.
  • PubChem. (n.d.). 2-Bromo-4-methylaniline.
  • Buy this compound | 22002-45-5. (n.d.).
  • P212121 Store. (n.d.). 2-Bromo-4-ethylanisole | CAS 99179-98-3.
  • SIELC Technologies. (2018). This compound.

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An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-4-methylanisole (CAS No. 22002-45-5), a key intermediate in various synthetic applications.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Compound: Physicochemical Properties and Applications

This compound, also known as 3-Bromo-4-methoxytoluene, is a combustible liquid with a molecular weight of 201.06 g/mol .[3][4] Its utility in organic synthesis is significant, serving as a precursor in the creation of complex molecules such as sesquiterpenoids and components of organic electroluminescent devices.[2][4] A clear understanding of its physical and chemical properties is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [3]
Appearance Liquid[5]
Boiling Point 124-125 °C at 20 mmHg[4]
Melting Point 15.5 °C[4]
Density 1.392 g/mL at 25 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[2][4]
Refractive Index n20/D 1.565[4]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a thorough understanding of its potential risks is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.[1][3]

GHS Hazard Classification: [1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3][6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][6]

Signal Word: Warning[2][3]

Hazard Statements: [1][2]

  • H315: Causes skin irritation.[1][3][6]

  • H319: Causes serious eye irritation.[1][3][6]

  • H335: May cause respiratory irritation.[1][3][6]

The following diagram illustrates the relationship between the hazards associated with this compound.

Hazard_Relationship cluster_exposure Exposure Routes cluster_effects Health Effects Inhalation Inhalation Respiratory Irritation Respiratory Irritation (H335) Inhalation->Respiratory Irritation Skin Contact Skin Contact Skin Irritation Skin Irritation (H315) Skin Contact->Skin Irritation Eye Contact Eye Contact Serious Eye Irritation Serious Eye Irritation (H319) Eye Contact->Serious Eye Irritation

Hazard exposure routes and their corresponding health effects.

Safe Handling and Storage Protocols: A Proactive Approach

Adherence to stringent handling and storage protocols is the most effective strategy for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[6]

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile) are mandatory.[6] A lab coat or chemical-resistant apron should also be worn.[6]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]

The following workflow diagram outlines the essential steps for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Dispense in Fume Hood C->D E Avoid Inhalation and Contact D->E F Keep Containers Tightly Closed E->F G Wash Hands Thoroughly F->G H Clean Work Area G->H I Dispose of Waste Properly H->I

Systematic workflow for the safe handling of this compound.
Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

  • Keep containers tightly closed to prevent the release of vapors.[1][6]

  • Store in a locked cabinet or other secure area to restrict access.[6]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Immediately call an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and give two glasses of water to drink.[1][8] Seek immediate medical attention.[1]

Accidental Release Measures

For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[1] Collect the absorbed material into a suitable, labeled container for disposal.[6] For larger spills, evacuate the area and contact emergency services.[6] Prevent the spill from entering drains or waterways.[6]

Fire-Fighting Measures

This compound is a combustible liquid.[6]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][8][9]

  • Unsuitable Extinguishing Media: No limitations are given for this substance.[1]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][7] During a fire, irritating and toxic gases such as carbon oxides and hydrogen bromide may be generated.[1][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Toxicological and Ecological Information

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[6] Do not allow this chemical to enter drains or sewers.[6]

Conclusion

This compound is a valuable chemical intermediate, and its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate risks and ensure a safe laboratory environment.

References

  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: this compound.
  • Apollo Scientific. (2022, May 17). This compound Safety Data Sheet.
  • PubChem. This compound | C8H9BrO | CID 89143.
  • AK Scientific, Inc. 2-Bromo-4-iodo-6-methylanisole Safety Data Sheet.
  • Sigma-Aldrich. This compound 97 22002-45-5.
  • Sigma-Aldrich. This compound 97 22002-45-5 Properties.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 4-Bromo-2-methylanisole.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-4-methylaniline.
  • Sigma-Aldrich. This compound 97 22002-45-5.
  • Echemi. (2019, July 15). This compound Safety Data Sheets.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 4-Methylanisole.
  • Sigma-Aldrich. 2-Bromo-4-methylaniline 98 583-68-6.

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A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-4-methylanisole, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this compound's behavior in various solvent systems.

Introduction to this compound: A Profile

This compound, with the empirical formula C₈H₉BrO, is a substituted aromatic compound.[1][2][3] Its molecular structure, featuring a methoxy group and a bromine atom on a toluene backbone, dictates its physicochemical properties and, consequently, its solubility. Understanding these properties is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters, particularly the melting and boiling points, provide initial indicators of the intermolecular forces at play and offer clues to its solubility profile.

PropertyValue
Molecular Weight 201.06 g/mol [2][3]
Melting Point 15.5 °C (lit.)[2]
Boiling Point 124-125 °C at 20 mmHg (lit.)[2]
Density 1.392 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.565 (lit.)[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains both polar (methoxy group, bromine atom) and non-polar (aromatic ring, methyl group) features, classifying it as a compound of low to moderate polarity.

Based on this, a qualitative prediction of its solubility in common laboratory solvents can be made. It is expected to exhibit good solubility in non-polar and moderately polar organic solvents, and limited solubility in highly polar solvents such as water. This is supported by observations of structurally similar compounds; for instance, 4-bromo-3-methylanisole is described as partially miscible with water, and other bromoanisole isomers are generally soluble in organic solvents like alcohols and ethers.[6][7]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar aromatic ring and methyl group of this compound will interact favorably with the non-polar solvent molecules through London dispersion forces.
Polar Aprotic Diethyl Ether, Ethyl Acetate, Dichloromethane, AcetoneHighThe moderate polarity of these solvents can accommodate both the polar and non-polar regions of the this compound molecule.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of the alcohols can interact with the methoxy group of the solute, but the overall non-polar character of the solute may limit miscibility compared to more polar solutes.
Highly Polar Protic WaterLow to InsolubleThe predominantly non-polar character of the this compound molecule is not conducive to forming strong interactions with the highly polar water molecules.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, a robust and reliable technique for determining the solubility of a solid in a liquid solvent.

Experimental Workflow for Solubility Determination

G Figure 1. Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Accurately weigh excess this compound B Add to a known volume of the chosen solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) B->C Incubate D Allow the solution to stand undisturbed for phase separation C->D Settle E Carefully withdraw an aliquot of the supernatant D->E Sample F Filter the aliquot to remove any undissolved solid E->F Clarify G Determine the concentration of the solute in the filtrate (e.g., via UV-Vis spectroscopy or HPLC) F->G Quantify H Calculate the solubility (e.g., in mg/mL or mol/L) G->H Compute

Sources

An In-Depth Technical Guide to the Electrophilic Bromination of 4-Methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electrophilic bromination of 4-methylanisole, a classic example of electrophilic aromatic substitution (EAS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, regiochemical outcomes, a detailed experimental protocol, and critical safety considerations. The synthesis of bromo-substituted methylanisoles is significant as these compounds serve as versatile intermediates in the creation of more complex molecules, including pharmaceuticals, agrochemicals, and materials.[1]

Theoretical Framework: Understanding the Reaction Core

The introduction of a bromine atom onto the aromatic ring of 4-methylanisole is a quintessential electrophilic aromatic substitution reaction.[2] This process hinges on the attack of an electrophile—a positively charged or electron-deficient species—on the electron-rich π system of the benzene ring.[2][3]

The Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a well-established two-step mechanism:

  • Formation of the Sigma Complex: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species. This step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] This is typically the rate-determining step of the reaction.[5]

  • Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent. This restores the stable aromatic π system and yields the final substituted product.[6]

EAS_Mechanism

Directing Effects: The Key to Regioselectivity

When a benzene ring is already substituted, the existing group or groups profoundly influence the position (regioselectivity) of subsequent substitutions.[3][7] In the case of 4-methylanisole, we have two substituents to consider: the methoxy group (-OCH₃) and the methyl group (-CH₃).

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This effect significantly increases the electron density at the ortho and para positions, making these sites more nucleophilic and thus more reactive towards electrophiles.[7][8][9] The methoxy group is a powerful activating group and a strong ortho, para-director.[5][10][11]

  • Methyl Group (-CH₃): The methyl group is an alkyl group, which donates electron density to the ring through a weaker inductive effect and hyperconjugation.[5] It is also an activating group and an ortho, para-director.[5]

In 4-methylanisole, the methoxy group is at position 1 and the methyl group is at position 4. The directing effects of both groups must be considered. The methoxy group strongly activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is already occupied). The methyl group activates the positions ortho to it (positions 3 and 5) and para to it (position 1, which is occupied).

When directing effects conflict, the more powerful activating group dominates.[12][13] The methoxy group is a much stronger activator than the methyl group.[9] Therefore, substitution will be directed primarily to the positions ortho to the methoxy group, which are positions 2 and 6. Given that these positions are equivalent due to symmetry, the primary product expected from the monobromination of 4-methylanisole is 2-Bromo-4-methylanisole .[14]

Directing_Effects

Experimental Protocol: A Validated Approach

The high activation of the 4-methylanisole ring by the methoxy group means that the reaction proceeds readily, often without the need for a strong Lewis acid catalyst (like FeBr₃) that is required for the bromination of less reactive rings like benzene.[10][15] Glacial acetic acid is a common solvent for this reaction as it is polar enough to dissolve the reactants and stabilize the charged intermediate, and it can be easily removed during the aqueous workup.[10][15][16]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurpose
4-MethylanisoleC₈H₁₀O122.165.0 gStarting Material
BromineBr₂159.812.1 mL (6.5 g)Brominating Agent
Glacial Acetic AcidCH₃COOH60.0530 mLSolvent
Sodium BisulfiteNaHSO₃104.06As neededQuenching Agent
Sodium BicarbonateNaHCO₃84.01As neededNeutralizing Agent
Diethyl Ether(C₂H₅)₂O74.12100 mLExtraction Solvent
Anhydrous MgSO₄/Na₂SO₄--As neededDrying Agent
Step-by-Step Methodology

Workflow

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-methylanisole (5.0 g) in 15 mL of glacial acetic acid.

  • Cooling: Cool the flask in an ice-water bath to between 0 and 5 °C.

  • Bromine Addition: In the addition funnel, prepare a solution of bromine (2.1 mL) in 15 mL of glacial acetic acid. Add this solution dropwise to the stirred 4-methylanisole solution over approximately 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC if desired.

  • Quenching: Pour the reaction mixture into a beaker containing 100 mL of ice-water. A cloudy mixture or oil should form. Cautiously add a saturated aqueous solution of sodium bisulfite dropwise with stirring until the orange/red color of excess bromine is discharged.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Purification: The crude product can be purified by vacuum distillation (literature boiling point: 124-125 °C at 20 mmHg) to obtain the pure product.[14]

Safety and Handling: A Non-Negotiable Priority

A rigorous adherence to safety protocols is paramount when performing this synthesis. Both bromine and glacial acetic acid are corrosive and hazardous materials.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves may not be sufficient for prolonged contact with bromine; check compatibility charts).[17]

  • Ventilation: This experiment must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic vapors.[18][19] Bromine is highly toxic if inhaled.[18]

  • Handling Bromine: Bromine is extremely corrosive and can cause severe, painful burns upon contact with skin.[18][19] Handle with extreme care. Have a bromine spill kit and a quenching agent (like sodium thiosulfate solution) readily available.

  • Handling Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye damage.[19] It is also flammable.[19] Keep away from ignition sources.[17][20]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[17]

Conclusion

The electrophilic bromination of 4-methylanisole is a highly regioselective reaction, governed by the powerful ortho, para-directing effect of the methoxy group. The synthesis of this compound can be achieved in high yield using a straightforward protocol. This compound serves as a valuable building block for the synthesis of more elaborate chemical structures, finding applications in diverse fields of chemical research and development.[1][2][14] A thorough understanding of the reaction mechanism and strict adherence to safety procedures are essential for the successful and safe execution of this important transformation.

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A Technical Guide to the Regioselective Synthesis of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the regioselective synthesis of 2-Bromo-4-methylanisole, a critical intermediate in the development of pharmaceuticals and the synthesis of complex organic molecules.[1] The document elucidates the fundamental principles of electrophilic aromatic substitution that govern the reaction's regioselectivity, focusing on the synergistic directing effects of the methoxy and methyl substituents. We present a critical evaluation of various synthetic strategies, detailing the causal relationships behind the choice of reagents and reaction conditions. A validated, step-by-step experimental protocol is provided, alongside troubleshooting insights, to empower researchers in achieving high yields and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important transformation.

Introduction: The Strategic Importance of this compound

This compound is a versatile chemical building block whose structural motif is present in numerous biologically active compounds.[1] Its value in medicinal chemistry and organic synthesis stems from the strategic placement of its functional groups: the methoxy and methyl groups which influence the electronic environment of the aromatic ring, and the bromine atom which serves as a handle for further chemical modifications, such as cross-coupling reactions. It is a key starting material for the synthesis of various complex molecules, including sesquiterpenes like (±)-herbertenolide.[1][2]

The primary synthetic challenge lies in the controlled, regioselective bromination of the precursor, 4-methylanisole. The presence of two activating, ortho, para-directing groups on the aromatic ring necessitates a carefully designed synthetic approach to ensure the electrophilic attack occurs exclusively at the desired C2 position, thereby avoiding the formation of isomeric or polybrominated byproducts.[1]

The Theoretical Core: Understanding Regioselectivity in a Disubstituted Arene

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The outcome of this reaction is dictated by the electronic effects of the substituents already present on the aromatic ring.

The Directing Effects of Methoxy and Methyl Groups

In the case of 4-methylanisole, two electron-donating groups are present: the methoxy (-OCH₃) group and the methyl (-CH₃) group. Both are classified as activating, ortho, para-directors, meaning they increase the rate of electrophilic substitution compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves.[3][4]

  • The Methoxy Group (-OCH₃): This is a powerful activating group. The oxygen atom donates electron density to the aromatic ring through a strong resonance effect (+R), which far outweighs its inductive electron-withdrawing effect (-I).[5][6] This donation of electrons via resonance creates areas of high electron density at the ortho and para positions, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.[7][8]

  • The Methyl Group (-CH₃): This is a less potent activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.[4][9][10] These effects also increase the electron density at the ortho and para positions, making them more nucleophilic.[9]

Synergistic Control of Regiochemistry

In 4-methylanisole, the powerful activating and directing effect of the methoxy group dominates the regiochemical outcome. The para position relative to the methoxy group is occupied by the methyl group. Therefore, the methoxy group strongly directs the incoming electrophile to its two ortho positions (C2 and C6).[1] The methyl group, being at the C4 position, also directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is occupied).

The key to the high regioselectivity is the synergy and hierarchy of these effects. The methoxy group is a much stronger activating group than the methyl group.[5] The positions most activated for electrophilic attack are C2 and C6, as they are ortho to the strongly activating methoxy group. The positions C3 and C5 are ortho to the methyl group but meta to the methoxy group, making them significantly less reactive. Consequently, the electrophilic bromination occurs almost exclusively at the C2 (or the equivalent C6) position.

Below is a diagram illustrating the concerted directing influence of the substituents.

Caption: Dominant activation by -OCH₃ directs substitution to C2/C6.

The Reaction Mechanism: A Stepwise Visualization

The bromination of 4-methylanisole proceeds via the canonical three-step electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: A reactive electrophile, typically a positively polarized bromine species (Br⁺ equivalent), is generated from a bromine source.[1][7]

  • Nucleophilic Attack: The electron-rich π-system of the 4-methylanisole ring attacks the electrophile. The attack occurs at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.[7] The stability of this intermediate is crucial; the positive charge can be delocalized onto the oxygen of the methoxy group, a particularly stable resonance contributor.

  • Deprotonation: A weak base in the reaction mixture removes the proton from the C2 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.[7]

Reaction_Mechanism Start 4-Methylanisole + Brominating Agent (e.g., NBS) Electrophile Generation of Electrophile (Br⁺ equivalent) Start->Electrophile Attack π-electron Attack on Electrophile (at C2 position) Electrophile->Attack Step 1 SigmaComplex Formation of Resonance-Stabilized Sigma Complex (Arenium Ion) Attack->SigmaComplex Step 2 Deprotonation Deprotonation (Restoration of Aromaticity) SigmaComplex->Deprotonation Step 3 Product This compound Deprotonation->Product

Caption: The electrophilic aromatic substitution pathway.

Practical Synthesis: Controlling Reaction Parameters

Achieving high regioselectivity and yield hinges on the judicious control of several key experimental parameters.

Choice of Brominating Agent

The reactivity of the brominating agent is paramount. For a highly activated substrate like 4-methylanisole, a milder reagent is preferred to prevent over-bromination.

  • Molecular Bromine (Br₂): While effective, its high reactivity can easily lead to the formation of 2,6-dibromo-4-methylanisole.[11] Its use requires strict stoichiometric and temperature control.

  • N-Bromosuccinimide (NBS): This is often the reagent of choice.[11] It provides a slow, controlled concentration of electrophilic bromine, significantly suppressing polybromination. It is safer to handle than liquid bromine and highly effective in solvents like acetonitrile or acetic acid, often leading to exclusive ring bromination over benzylic bromination.[12][13]

  • Alternative Systems: Other methods, such as using pyridinium tribromide or oxidative bromination systems (e.g., NH₄Br with H₂O₂), offer safe and selective alternatives.[12][14][15] The NH₄Br/H₂O₂ system is particularly attractive for its environmental credentials and high regioselectivity.[12]

Reaction Conditions
  • Temperature: The bromination of 4-methylanisole is exothermic.[1] Maintaining a low temperature (e.g., 0 °C) is critical to slow the reaction rate, thereby enhancing selectivity and preventing the formation of byproducts.[11]

  • Stoichiometry: A precise 1:1 molar ratio of 4-methylanisole to the brominating agent must be employed. Any excess of the bromine source will favor a second substitution on the still-activated monobrominated product.[11]

  • Catalysis: Due to the highly activated nature of the substrate, a Lewis acid catalyst (e.g., FeBr₃) is not only unnecessary but detrimental.[1] Catalysts would drastically increase the reaction rate and strongly promote the formation of polybrominated species.[11]

  • Solvent: Polar solvents like acetic acid or acetonitrile are commonly used. Acetic acid can help to moderate the reaction, while acetonitrile has been shown to favor nuclear bromination over side-chain bromination when using NBS.[12][13]

Comparative Analysis of Synthetic Methods

The selection of a synthetic method depends on the desired scale, safety considerations, and available resources. The following table summarizes common approaches.

Brominating AgentSolventTemperatureCatalystTypical Yield (%)Key Features & RemarksReference
NBS Acetonitrile (CH₃CN)Room TempNone~95%High regioselectivity; avoids benzylic bromination; mild conditions.[13]
NH₄Br / H₂O₂ Acetic Acid (CH₃COOH)Room TempNoneHighEnvironmentally friendly ("green") method; high yield and selectivity.[12]
Br₂ Acetic Acid (CH₃COOH)0 °C to RTNoneVariableHighly reactive; risk of over-bromination if not carefully controlled.[11][16]
Poly(4-vinylpyridinium bromochromate) Dichloromethane (CH₂Cl₂)Room TempNoneGoodSolid, manageable reagent; good yields reported.[17]

Validated Experimental Protocol: Synthesis via NBS Bromination

This protocol describes a reliable and high-yielding procedure for the synthesis of this compound using N-Bromosuccinimide.

Materials and Equipment
  • 4-methylanisole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq), recrystallized

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylanisole (e.g., 5.0 g, 40.9 mmol) in 100 mL of anhydrous acetonitrile.

  • Reagent Addition: Cool the flask in an ice-water bath to 0 °C. To this stirring solution, add N-Bromosuccinimide (7.28 g, 40.9 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, pour the mixture into 100 mL of water. Add saturated sodium thiosulfate solution dropwise until the orange/yellow color disappears to quench any unreacted bromine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear liquid.

Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup 1. Dissolve 4-methylanisole in CH3CN Cool 2. Cool to 0 °C Setup->Cool AddNBS 3. Add NBS portion-wise Cool->AddNBS Stir 4. Stir and Monitor by TLC AddNBS->Stir Quench 5. Quench with Na2S2O3 Stir->Quench Extract 6. Extract with Et2O Quench->Extract Wash 7. Wash with NaHCO3 & Brine Extract->Wash Dry 8. Dry with MgSO4 Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Flash Column Chromatography Concentrate->Purify Analyze 11. Characterization (NMR, GC-MS) Purify->Analyze

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy). Its physical properties are well-documented.

PropertyValueReference
Molecular Formula C₈H₉BrO[2][18]
Molecular Weight 201.06 g/mol [2][18]
Appearance Colorless to pale yellow liquid
Boiling Point 124-125 °C at 20 mmHg[2][17]
Melting Point 15.5 °C[2][17]
Density 1.392 g/mL at 25 °C[2][17]
Refractive Index (n20/D) 1.565[2][17]

Conclusion

The synthesis of this compound is a prime example of how fundamental principles of physical organic chemistry can be applied to achieve precise control over a chemical reaction. High regioselectivity is reliably achieved by leveraging the dominant ortho-directing effect of the methoxy group and by carefully controlling the reaction conditions. The use of a mild brominating agent like N-Bromosuccinimide, coupled with strict temperature and stoichiometric control, is a field-proven strategy to maximize the yield of the desired product while minimizing byproduct formation. The protocols and insights provided in this guide offer a robust framework for the successful and efficient synthesis of this valuable chemical intermediate.

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The Synthetic Chemist's Guide to 2-Bromo-4-methylanisole: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Bromo-4-methylanisole (CAS No. 22002-45-5), a key aromatic building block. We will delve into its commercial availability, explore robust synthetic methodologies, and illuminate its strategic applications in the synthesis of complex molecular architectures relevant to the pharmaceutical industry. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind them, empowering you to effectively integrate this versatile reagent into your research and development programs.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-Bromo-4-methoxytoluene, is an aromatic compound featuring a precisely substituted benzene ring. Its structure, possessing a bromo substituent ortho to a methoxy group and para to a methyl group, offers a unique combination of steric and electronic properties. This specific arrangement makes it a valuable precursor for introducing the 2-methoxy-5-methylphenyl moiety into larger, more complex molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a high degree of control.[1] Its utility is particularly pronounced in medicinal chemistry, where the 2-methoxy-5-methylphenyl scaffold is found in a range of biologically active compounds.[2]

Commercial Availability: Sourcing this compound for Laboratory and Pilot Scale Operations

This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from small-scale laboratory research to larger pilot-plant and commercial manufacturing. The compound is typically offered at purities of 97% or higher and is sold by weight. Below is a comparative table of prominent suppliers.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich (Merck) 480835≥97%1g, 10g, 25g
Apollo Scientific OR305098%5g, 10g, 25g, 100g, 500g
CymitQuimica 54-OR305098%5g, 10g, 25g, 100g, 500g
BenchChem VariesInquireInquire
Fisher Scientific G33-1 (as part of MilliporeSigma)≥97%1g

Note: Availability and packaging may vary. It is recommended to consult the supplier's website for the most current information.

Synthesis of this compound: A Practical Guide to a High-Yield Protocol

The most common and efficient method for the laboratory-scale synthesis of this compound is the electrophilic aromatic bromination of 4-methylanisole.[2][3] The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. Since the para position to the strongly activating methoxy group is blocked by the methyl group, the bromination selectively occurs at one of the ortho positions.

Reaction Principle: Regioselective Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a suitable solvent, generates an electrophilic bromine species which is then attacked by the electron-rich aromatic ring of 4-methylanisole. The choice of solvent is critical to favor aromatic bromination over benzylic bromination. Polar aprotic solvents like acetonitrile are known to promote the desired electrophilic aromatic substitution.[2]

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_purification Purification 4-methylanisole 4-methylanisole Mixing Mixing and Reaction at 0°C 4-methylanisole->Mixing NBS N-Bromosuccinimide (NBS) NBS->Mixing Solvent Acetonitrile Solvent->Mixing Quenching Quench with Water Mixing->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: A workflow diagram illustrating the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for electrophilic aromatic bromination.[4]

Materials:

  • 4-methylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water (deionized)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of 4-methylanisole (1.0 mmol) in acetonitrile (2 mL) at -10 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules with potential therapeutic applications.[5][6]

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the formation of a C-C bond between the brominated aromatic ring and a wide range of organoboron compounds, providing access to a diverse array of biaryl and substituted aromatic structures.

G start This compound catalyst Pd Catalyst & Base start->catalyst boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->catalyst product Coupled Product catalyst->product

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The Alchemist's Guide to 2-Bromo-4-methylanisole: A Comprehensive Handbook for Safe and Effective Utilization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the storage, handling, and application of 2-Bromo-4-methylanisole (CAS No. 22002-45-5), a key building block in synthetic organic chemistry with significant applications in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering practical insights and robust protocols to ensure both experimental success and laboratory safety.

Understanding the Moiety: Chemical & Physical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and effective use in synthesis. This substituted aromatic ether presents as a combustible liquid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BrOPubChem[3]
Molecular Weight 201.06 g/mol PubChem[3]
Appearance LiquidSigma-Aldrich[4]
Melting Point 15.5 °C (lit.)Sigma-Aldrich[2]
Boiling Point 124-125 °C/20 mmHg (lit.)Sigma-Aldrich[2]
Density 1.392 g/mL at 25 °C (lit.)Sigma-Aldrich[2]
Refractive Index n20/D 1.565 (lit.)Sigma-Aldrich[2]
Flash Point 113 °C (235.4 °F) - closed cupSigma-Aldrich[2]

The presence of a bromine atom and a methoxy group on the toluene scaffold imparts specific reactivity to the molecule, making it a versatile intermediate.[1][5] For instance, it serves as a precursor in the synthesis of various complex molecules, including 1,6-bis(2-hydroxy-5-methylphenyl)pyridine and 1,8-dimethoxy-4-methylanthraquinone.[1][2][6]

Hazard Identification and Risk Mitigation: A Proactive Approach

This compound is classified as a hazardous substance, necessitating stringent safety protocols.[3] Adherence to these guidelines is not merely a regulatory formality but a critical component of responsible research.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[3][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][7]

Figure 1: Hazard Communication Workflow

cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Emergency Response H315 H315 Skin Irritation PPE Personal Protective Equipment H315->PPE Requires H319 H319 Eye Irritation H319->PPE Requires H335 H335 Respiratory Irritation Ventilation Engineering Controls H335->Ventilation Requires Handling Safe Handling Procedures PPE->Handling Ventilation->Handling FirstAid First Aid Measures Handling->FirstAid In case of exposure Spill Spill Containment Handling->Spill In case of release

Caption: A logical workflow from hazard identification to emergency response for this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is directly linked to the identified hazards. The goal is to create a barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield.[6] This is crucial to prevent contact with the liquid or its vapors, which can cause serious eye irritation.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber, are mandatory.[8] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[8]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[8] In cases of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors which may cause respiratory irritation.[7][8]

First Aid Measures: Immediate and Informed Response

In the event of exposure, immediate and appropriate action is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing. If skin irritation persists, seek medical advice.[9]

  • After Eye Contact: Rinse cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Storage and Handling: Ensuring Stability and Purity

The stability of this compound is contingent upon proper storage and handling. Improper conditions can lead to degradation, affecting experimental outcomes and potentially creating unforeseen hazards.

Storage Protocol
  • Container: Store in the original, tightly sealed container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area.[7][8] Store away from incompatible materials, particularly strong oxidizing agents, and foodstuffs.[8][11] The storage class is 10 - Combustible liquids.[2][6]

  • Environment: Protect containers from physical damage and check regularly for leaks.[8]

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly.

  • Dispensing: When transferring the liquid, use non-sparking tools and take precautions against static discharge.[11]

  • Work Practice: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling: Wash hands and face thoroughly after working with the substance. Launder contaminated clothing separately before reuse.[8]

Figure 2: Safe Handling Workflow

Start Start: Prepare for Handling PPE Don Appropriate PPE Start->PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Dispense Dispense Chemical in Fume Hood FumeHood->Dispense Work Perform Experimental Work Dispense->Work Cleanup Clean Work Area Work->Cleanup Decontaminate Decontaminate Glassware Cleanup->Decontaminate Wash Wash Hands and Face Decontaminate->Wash End End: Handling Complete Wash->End

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Spill and Waste Management: Environmental and Personal Safety

Proper management of spills and waste is a critical aspect of laboratory safety and environmental responsibility.

Spill Response
  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[12] Collect the residue and place it in a sealed, labeled container for disposal.[8]

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[12]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.[12]

  • Segregation: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[12]

  • Containerization: The waste container must be made of a compatible material and kept securely sealed when not in use.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[12]

  • Disposal Route: Dispose of the waste through a licensed hazardous waste management company.[10][12] This typically involves high-temperature incineration. Do not discharge into drains or the environment.[10]

Application in Synthesis: A Note on Reactivity

This compound is a valuable starting material in multi-step syntheses.[5] Its reactivity is primarily centered around the carbon-bromine bond, which can participate in various cross-coupling reactions, and the aromatic ring, which can undergo further electrophilic substitution. The methoxy group is an ortho-, para- director, and the methyl group is also an activating group, influencing the regioselectivity of subsequent reactions. Understanding these electronic effects is key to designing successful synthetic strategies. It has been utilized in the synthesis of sesquiterpenes and other biologically relevant molecules.[1][5]

References

  • This compound | C8H9BrO | CID 89143. PubChem.
  • 2-Bromo-4-methylaniline | C7H8BrN | CID 11422. PubChem.
  • This compound, 97% | 480835-10G. Scientific Laboratory Supplies (Ireland) Ltd.
  • 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935. PubChem.
  • 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825. PubChem.

Sources

A Technical Guide to the Synthetic Applications of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-methylanisole is a halogenated aromatic compound that has emerged as a versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to an activating methoxy group and para to a methyl group, provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the principal applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. We will delve into key reaction classes, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates, providing both mechanistic insights and field-proven experimental protocols to empower researchers in their synthetic endeavors.

Introduction and Physicochemical Properties

This compound, also known as 3-Bromo-4-methoxytoluene, is a substituted anisole derivative whose synthetic utility is anchored by the C(sp²)–Br bond. The electronic interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing (by induction) bromine atom defines its reactivity.[1] The methoxy group, being a strong ortho-, para-director, activates the ring towards certain transformations and can play a crucial role in directing metallation. This compound serves as a key precursor for introducing the 2-methoxy-5-methylphenyl moiety into target molecules, a scaffold found in various biologically active compounds and functional materials.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22002-45-5
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [4][3]
Appearance Liquid-
Boiling Point 124-125 °C at 20 mmHg[4][5]
Melting Point 15.5 °C[5]
Density 1.392 g/mL at 25 °C[5]
Refractive Index n20/D 1.565[5]
SMILES String COc1ccc(C)cc1Br[4][5]
InChI Key DHPUIKWBNXTXOB-UHFFFAOYSA-N[4][5]

Synthesis via Electrophilic Aromatic Substitution

The most common and direct route to this compound is the electrophilic bromination of its precursor, 4-methylanisole. The regioselectivity of this reaction is dictated by the powerful directing effects of the substituents on the aromatic ring.

Causality of Regioselectivity: The methoxy group (-OCH₃) is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. The methyl group (-CH₃) is also an activating, ortho-, para-directing group, albeit weaker. In 4-methylanisole, the para position relative to the methoxy group is occupied. Therefore, the incoming electrophile (Br⁺) is predominantly directed to the positions ortho to the methoxy group (C2 and C6). Steric hindrance from the adjacent methyl group can play a role in favoring substitution at the C2 position over the C6 position, leading to this compound as the major product.[1]

Protocol 2.1: Synthesis of this compound

This protocol describes a general method for the bromination of 4-methylanisole.

Materials:

  • 4-methylanisole

  • N-Bromosuccinimide (NBS) or Poly(4-vinylpyridinium bromochromate)[6][2]

  • Acetonitrile (CH₃CN) or other suitable solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-methylanisole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. The use of NBS in a polar aprotic solvent like acetonitrile is known to enhance the rate of electrophilic aromatic substitution while suppressing undesirable side-chain bromination.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography to yield pure this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation. The reactivity of the C-Br bond is generally high, offering a good balance between stability and reactivity, often superior to less reactive aryl chlorides and more stable than highly reactive aryl iodides.[7]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[8] This reaction is instrumental in synthesizing substituted biaryl motifs, which are prevalent in pharmaceuticals and advanced materials.[9][10]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Br pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)L₂-OR' pd2->pd2_b Ligand Exchange (+ Base, -Br⁻) pd2_c Ar-Pd(II)L₂-Ar' pd2_b->pd2_c Transmetalation (Ar'-B(OR)₂⁻) pd2_c->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd2_c->product start Ar-Br (this compound) start->pd2 boronic Ar'-B(OR)₂ boronic->pd2_c

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8][11]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[7][8]

  • Solvent: Degassed 1,4-dioxane/water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the biaryl product.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond.[12][13] This transformation is highly valuable for synthesizing stilbenes and cinnamates, which are important intermediates in organic synthesis.

Heck_Reaction_Cycle cluster_1 Catalytic Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ pd2_halide->pd2_alkene Alkene Coordination pd2_migratory R-CH₂-CH(Ar)-Pd(II)L₂-Br pd2_alkene->pd2_migratory Migratory Insertion pd2_migratory->pd0 β-Hydride Elimination product Substituted Alkene pd2_migratory->product start Ar-Br start->pd2_halide alkene Alkene alkene->pd2_alkene Buchwald_Hartwig_Cycle cluster_2 Catalytic Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition pd2_amido Ar-Pd(II)L₂-NR₂ pd2_halide->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ (Aryl Amine) pd2_amido->product start Ar-Br start->pd2_halide amine HNR₂ amine->pd2_amido Grignard_Workflow start Setup (Flame-dried flask, Mg, I₂ crystal) reagents Prepare Ar-Br solution (this compound in anhydrous THF) initiation Add ~10% of Ar-Br solution to initiate reaction start->initiation propagation Slowly add remaining Ar-Br solution via addition funnel initiation->propagation Exotherm observed completion Stir at RT or gentle reflux (30-60 min) propagation->completion product Grignard Reagent (Cloudy, grayish solution) Ready for use completion->product

Sources

A Senior Application Scientist's Guide to 2-Bromo-4-methylanisole: A Versatile Building Block for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of a Multifunctional Reagent

In the landscape of pharmaceutical development, the efficiency and versatility of starting materials are paramount. 2-Bromo-4-methylanisole (CAS: 22002-45-5), a deceptively simple aromatic compound, has emerged as a cornerstone building block for the synthesis of complex molecular architectures. Its strategic placement of three key functional handles—a reactive bromine atom, a methoxy directing group, and a methyl group—provides medicinal chemists with a powerful and predictable platform for molecular elaboration. This guide elucidates the core reactivity of this compound, moving beyond simple reaction lists to explain the underlying principles that govern its utility in constructing pharmaceutically relevant scaffolds. We will explore its application in robust C-C and C-N bond-forming reactions and detail the protocols that ensure reproducible, high-yield outcomes.

Core Characteristics: Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's physical properties and handling requirements is the foundation of its effective use. This compound is a combustible liquid with specific handling needs to mitigate irritation risks.[1][2]

PropertyValueSource(s)
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [1][2]
Appearance Liquid[1]
Melting Point 15.5 °C (lit.)[1][3][4]
Boiling Point 124-125 °C at 20 mmHg (lit.)[1][3][4]
Density 1.392 g/mL at 25 °C (lit.)[1][3][4]
Refractive Index n20/D 1.565 (lit.)[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
CAS Number 22002-45-5[1][5]

Safety and Handling: this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Standard personal protective equipment (PPE), including gloves, eye shields, and appropriate respiratory protection, is mandatory.[1] It should be stored in a well-ventilated area away from strong oxidizing agents.[6]

Synthesis and Regiochemical Control

The most common and direct synthesis of this compound is the electrophilic aromatic bromination of its precursor, 4-methylanisole.[3][5][7] The remarkable regioselectivity of this reaction is not a matter of chance; it is a direct consequence of the electronic directing effects of the substituents on the aromatic ring.

Causality of Regioselectivity: The methoxy (-OCH₃) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The methyl (-CH₃) group is a weaker activating ortho, para-director. In 4-methylanisole, the para position relative to the strong methoxy director is occupied by the methyl group. Therefore, the incoming electrophile (Br⁺) is overwhelmingly directed to the positions ortho to the methoxy group (C2 and C6).[5] The methyl group's directing effect reinforces this preference, leading to a high yield of the desired 2-bromo isomer.

G Start 4-Methylanisole Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., PVPBC, NBS) Reagent->Product

Caption: Synthesis of this compound from 4-methylanisole.

Protocol 3.1: Synthesis via Poly(4-vinylpyridinium bromochromate)

This method provides a solid-supported reagent that can simplify purification.[3][8]

  • Setup: In a round-bottom flask, dissolve 4-methylanisole (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Add poly(4-vinylpyridinium bromochromate) (PVPBC) (slight excess) to the solution in portions while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the solid reagent. Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Core Reactivity: A Gateway to Pharmaceutical Scaffolds

The true power of this compound lies in its ability to undergo a diverse set of transformations at its C-Br bond and at the C6 position, enabling the construction of complex drug-like molecules.

G Start This compound Suzuki Suzuki-Miyaura (C-C Bonds) Biaryl Scaffolds Start->Suzuki Pd Cat., Base R-B(OH)₂ Buchwald Buchwald-Hartwig (C-N Bonds) Arylamine Scaffolds Start->Buchwald Pd Cat., Base R₂NH Sonogashira Sonogashira (C-C Bonds) Alkynyl Scaffolds Start->Sonogashira Pd/Cu Cat., Base Alkyne Grignard Grignard Formation (Nucleophilic Carbon) Start->Grignard Mg, THF (C-Br insertion) DoM Directed ortho-Metalation (C6 Functionalization) Start->DoM n-BuLi (C6 Deprotonation)

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for palladium-catalyzed cross-coupling, a class of reactions that has revolutionized drug discovery. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making aryl bromides like our title compound a perfect balance of reactivity and stability.[9][10]

This reaction forges a C-C bond between this compound and an organoboron reagent, a critical transformation for creating biaryl structures found in many kinase inhibitors and other pharmaceuticals.

Causality of Protocol Choices:

  • Catalyst: A Pd(0) source is required to initiate the catalytic cycle.[11]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos) accelerate the rate-limiting reductive elimination step, improving yields.

  • Base: A base (e.g., K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11]

Protocol 4.1.1: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene/Water mixture) via syringe.

  • Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

The formation of C-N bonds is arguably one of the most important reactions in medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of amines with this compound, providing access to a vast array of substituted anilines that are key pharmacophores.[12][13]

Causality of Protocol Choices:

  • Catalyst System: Similar to Suzuki coupling, this reaction relies on a Pd(0) catalyst and a specialized ligand. The choice of ligand is critical and depends on the amine's steric and electronic properties.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, facilitating its entry into the catalytic cycle.[12]

Protocol 4.1.2: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, charge a sealed tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 eq).[14]

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq), followed by an anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the tube tightly and heat the mixture (e.g., 80-110 °C) with stirring. Monitor for completion.

  • Workup: After cooling, carefully unseal the tube and quench the reaction with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by chromatography.

This coupling reaction attaches a terminal alkyne to the aromatic ring, creating arylalkyne structures that can serve as rigid linkers or as precursors for heterocycles in drug molecules.[10][15] The reaction is co-catalyzed by palladium and copper(I).[10]

Causality of Protocol Choices:

  • Dual Catalysis: The palladium catalyst performs the oxidative addition and reductive elimination steps, while the copper(I) salt reacts with the alkyne to form a more reactive copper acetylide intermediate, which facilitates the crucial transmetalation step.[10][15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It serves to deprotonate the alkyne and neutralize the HBr generated.[10]

Organometallic Transformations

Treatment of this compound with magnesium metal converts the electrophilic C-Br bond into a highly nucleophilic carbon-magnesium bond.[16] This Grignard reagent, 2-methoxy-4-methylphenylmagnesium bromide, can then react with a wide range of electrophiles (aldehydes, ketones, esters, nitriles) to form new C-C bonds.

Causality of Protocol Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are rapidly quenched by protic sources like water or alcohols. Therefore, all glassware must be rigorously dried and anhydrous solvents (typically THF or diethyl ether) must be used.[16][17]

  • Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide. Activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is critical to initiate the reaction.[17][18]

Protocol 4.2.1: Grignard Reagent Formation
  • Setup: Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-neck flask under a positive pressure of argon.

  • Initiation: Add a small portion (~10%) of a solution of this compound (1.0 eq) in anhydrous THF. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the solution turning cloudy.[17]

  • Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes. The resulting cloudy, grayish solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

The methoxy group is a powerful Directed Metalation Group (DMG).[19][20] This allows for the regioselective deprotonation of the C6 position—the position ortho to the methoxy group—using a strong organolithium base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be trapped with an electrophile, providing a precise method for introducing functionality adjacent to the methoxy group while leaving the bromine atom untouched for subsequent cross-coupling.[19][21]

Caption: Workflow for Directed ortho-Metalation (DoM). (Placeholder images)

Conclusion: A Foundational Tool for Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool that offers multiple, orthogonal pathways for molecular diversification. Its predictable reactivity in high-yield, robust reactions like palladium-catalyzed cross-couplings and organometallic transformations makes it an invaluable asset for drug development professionals. By understanding the causality behind its reactivity—from the electronic effects governing its synthesis to the mechanistic nuances of its key reactions—researchers can harness its full potential to rapidly construct novel and complex molecular entities, accelerating the journey from lead identification to clinical candidate.

References

  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). This compound, 97% | 480835-10G.
  • Blue-green Bacterium Blog. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Bromo-4-methylaniline.
  • Alkali Scientific. (n.d.). This compound, 1 X 10 g (480835-10G).
  • Andrew G. Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • University of Bristol. (n.d.). Directed (ortho) Metallation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chem-space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Unblog.fr. (n.d.). DIRECTED ORTHO METALATION.
  • IFL Pharmaceutical. (n.d.). 2-bromo-4-methoxy-1-methyl-benzene Cas No.36942-56-0.
  • California State University, Sacramento. (n.d.). The Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (2020). WO2020193617A1 - Impact of trace elements in the grignard reaction.

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4-methylanisole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, offers a powerful and efficient pathway to construct biaryl and heteroaryl structures.[3][4] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This document provides a detailed guide for the Suzuki coupling of 2-Bromo-4-methylanisole with a variety of arylboronic acids. This compound serves as a valuable building block, featuring an electron-donating methoxy group and a methyl group, which can influence the electronic and steric environment of the reaction. The successful coupling of this substrate provides access to a diverse library of substituted biaryls, which are of significant interest to researchers in drug discovery and materials science. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol, and offer insights into troubleshooting and optimization.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[1][6] This is often the rate-determining step and can be influenced by the choice of ligand on the palladium catalyst.

  • Transmetalation: In this step, the aryl group from the arylboronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two aryl groups from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly impact the efficiency and outcome of the reaction. For sterically hindered or electron-rich aryl bromides like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps.[6][9][10]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Product Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'(L2)

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Materials and Equipment
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • 1,4-Dioxane, anhydrous and degassed

    • Water, degassed

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen) with a manifold

    • Heating mantle or oil bath with a temperature controller

    • Syringes and needles

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure

Figure 2. Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 201.06 mg), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition:

    • Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition:

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The final concentration will be approximately 0.2 M with respect to this compound.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), sampling the reaction mixture periodically with a syringe under an inert atmosphere.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids based on established principles of the reaction. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProductExpected Yield (%)Notes
1Phenylboronic acid2-Phenyl-4-methylanisole85-95Baseline reaction with an unsubstituted arylboronic acid.
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylanisole90-98Electron-donating groups on the boronic acid can enhance the rate of transmetalation.
34-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-4-methylanisole80-90Electron-withdrawing groups are generally well-tolerated.
42-Methylphenylboronic acid2-(2-Methylphenyl)-4-methylanisole70-85Steric hindrance on the boronic acid may slightly decrease the reaction rate and yield.[9][10]
53-Thienylboronic acid2-(Thiophen-3-yl)-4-methylanisole75-88Heteroarylboronic acids are often effective coupling partners.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique to prevent catalyst decomposition. Use freshly opened or properly stored palladium precursors and ligands.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality baseUse anhydrous and finely powdered base to ensure optimal activity.
Formation of homocoupled product Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.[11]
Use of a Pd(II) precursorWhile common, in some cases, starting with a Pd(0) source like Pd(PPh₃)₄ can minimize homocoupling.
Protodeboronation of boronic acid Presence of excess water or protic solventsUse anhydrous solvents and minimize the amount of water. Consider using boronate esters (e.g., pinacol esters) which are more stable.[12]
Dehalogenation of this compound Certain solvent/base combinationsConsider changing the solvent system (e.g., to toluene/water) or using a different base (e.g., K₃PO₄).

Conclusion

The Suzuki-Miyaura coupling of this compound with arylboronic acids is a highly effective method for the synthesis of a wide range of functionalized biaryl compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and purity. The protocol and insights provided in this document serve as a robust starting point for the successful implementation of this important transformation in a research and development setting.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 67(15), 5193–5201. [Link]
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Palladium-catalysed Suzuki-Miyaura coupling with aryl and heteroaryl bromides using N,N,N',N'-tetra(diphenylphosphinomethyl)-1,2-ethylenediamine. Tetrahedron Letters, 42(38), 6667-6670. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sunkari, Y. K., Siripuram, V. K., & Flajolet, M. (2020). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a...
  • Wallace, D. J., & Chen, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(23), 8051–8058. [Link]
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
  • Shilubana, J. C., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Ali, S., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
  • Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 49(31), 5549-5552. [Link]
  • Nasrollahzadeh, M., & Shokouhimehr, M. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 6(10), 8345-8352. [Link]
  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross coupling reaction [Video]. YouTube. [Link]
  • Li, C. J., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(1), 143-150. [Link]
  • Wikipedia. (2024). Suzuki reaction. In Wikipedia. [Link]
  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2281. [Link]
  • Sharma, S., & Kumar, P. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2(10), 1-10. [Link]
  • Al-dujaili, A. H., & Al-khafaji, Y. A. (2020). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 5(4), 1848–1855. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-4-methylanisole with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination, specifically focusing on the coupling of 2-Bromo-4-methylanisole with various primary amines. This transformation is of significant interest to researchers in pharmaceutical and materials science, as it facilitates the construction of C(sp²)–N bonds, a linkage prevalent in countless bioactive molecules and functional materials.[1][2] This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering scientists to optimize conditions for their specific needs and troubleshoot effectively.

Foundational Principles: The 'Why' Behind the Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by offering a broad substrate scope and high functional group tolerance, largely supplanting harsher classical methods.[1][2] The reaction of this compound, an electron-rich aryl bromide, presents a classic scenario where understanding the interplay of catalyst, ligand, base, and solvent is paramount for success.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[1][3][4] Each component plays a critical, synergistic role.

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is the phosphine ligand) initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[3][5]

  • Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[3][6] The choice of base is critical and depends on the amine's pKa and the presence of other sensitive functional groups.[7]

  • Reductive Elimination: This final step forms the desired C–N bond, yielding the N-aryl product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1][8] Bulky, electron-rich ligands on the palladium center are known to facilitate this step.[9]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Catalytic Cycle cluster_main Figure 1: The Catalytic Cycle Pd(0)L Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br Amido Palladium-Amido Complex OxAdd->Amido + R-NH₂ + Base - Base-H⁺Br⁻ Amido->Pd(0)L Reductive Elimination Product Product Ar-NHR Amido->Product Experimental Workflow Figure 2: Experimental Workflow Setup 1. Add Solids (Pd Source, Ligand, Base) to dried Schlenk flask Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Addition 3. Add Solvent & Reagents (Ar-Br, Amine) Inert->Addition Reaction 4. Heat & Stir (80-110°C) Addition->Reaction Monitoring 5. Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup 6. Cool, Dilute, & Wash Monitoring->Workup Purification 7. Dry, Concentrate, & Purify via Chromatography Workup->Purification Product Isolated Product Purification->Product

Sources

Sonogashira coupling of 2-Bromo-4-methylanisole with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 2-Bromo-4-methylanisole with Terminal Alkynes

Introduction: Synthesizing Arylalkynes with Precision

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4] These attributes have made it an indispensable tool in the synthesis of pharmaceuticals, natural products, conjugated polymers, and advanced organic materials.[3][5][6]

This guide provides an in-depth technical overview and practical protocols for the Sonogashira coupling of this compound. As an electron-rich, sterically hindered aryl bromide, this substrate presents unique challenges and requires careful consideration of reaction parameters to achieve high efficiency. We will explore the mechanistic underpinnings of the reaction, delve into the rationale behind selecting optimal catalysts, ligands, bases, and solvents, and provide step-by-step protocols for successful implementation in a research and development setting.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][7] Understanding this dual mechanism is critical to troubleshooting and optimizing the reaction for challenging substrates like this compound.

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl bromides.[1] The electron-donating methoxy group on the anisole ring can slow this step compared to electron-deficient aryl halides.[8]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.

  • Reductive Elimination: The final coupled product, a 2-alkynyl-4-methylanisole derivative, is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[7]

  • Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed to form a highly reactive copper(I) acetylide intermediate.[7][9]

  • Transmetalation: This copper acetylide acts as the crucial alkynyl nucleophile, transferring the alkyne moiety to the palladium center in the main cycle.[1]

The synergy of these cycles allows the reaction to proceed under mild conditions, often at or slightly above room temperature.[3]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex Ar-Pd(II)(L)₂-C≡CR' pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination (Ar-C≡CR') cu_catalyst Cu(I)Br cu_alkyne [Cu(I)-π-Alkyne]⁺ cu_catalyst->cu_alkyne Coordination (R'C≡CH) cu_acetylide Cu(I)-C≡CR' cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex Transfers Alkyne cu_acetylide->cu_catalyst Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing the Reaction for this compound

The electronic properties and steric profile of this compound—an electron-rich ring with a substituent ortho to the coupling site—necessitate careful optimization.

Catalyst and Ligand Selection
  • Palladium Source: Standard precatalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[7] PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air.[10]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used to increase the reaction rate.[2] However, its presence can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[10] In cases where this is a significant side reaction, a "copper-free" protocol may be advantageous, though this often requires more forcing conditions or specialized ligands.[10][11]

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.[7][8] While triphenylphosphine (PPh₃) is standard, ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can offer superior performance for challenging substrates, albeit at a higher cost.[7][12][13]

Base and Solvent Systems
  • Base: An amine base is required to deprotonate the alkyne and neutralize the HBr generated during the reaction.[10] Triethylamine (Et₃N) and diisopropylamine (DIPA) are common choices. The base can often serve as part of the solvent system.[2]

  • Solvent: The reaction requires a solvent that can dissolve all components. Anhydrous, degassed solvents are crucial to prevent catalyst decomposition and side reactions.[10] Common choices include:

    • Tetrahydrofuran (THF): A good general-purpose solvent.

    • N,N-Dimethylformamide (DMF): A more polar solvent that can help with solubility and accelerate reactions, but may require higher temperatures to be removed.[14]

    • Amine as Solvent: Using the base (e.g., Et₃N or DIPA) as the solvent or co-solvent is a very common and effective strategy.[15]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Sonogashira Coupling with Phenylacetylene

This protocol provides a reliable starting point for the coupling of this compound with a standard terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (e.g., 201 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an anaerobic environment.[16]

  • Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature. For this electron-rich bromide, gentle heating to 50-60 °C may be required to drive the reaction to completion.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

Workup and Purification
  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate.[16]

  • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 15 mL) to remove residual amine base, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methyl-2-(phenylethynyl)anisole.

Experimental Workflow start Start: Reagent Assembly setup 1. Add Solids to Flame-Dried Schlenk Flask (Ar-Br, Pd Cat., CuI) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert solvents 3. Add Anhydrous Solvents & Base (THF, Et₃N) inert->solvents alkyne 4. Add Terminal Alkyne (Dropwise) solvents->alkyne reaction 5. Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup 6. Quench & Aqueous Workup (Filter, Wash, Dry) reaction->workup purify 7. Concentrate & Purify (Flash Chromatography) workup->purify product End: Pure Product purify->product

Caption: A typical experimental workflow for Sonogashira coupling from setup to purification.

Data Summary and Troubleshooting

The following tables summarize typical reaction parameters and a guide for troubleshooting common issues.

Table 1: Representative Reaction Parameters for Various Alkynes
Terminal Alkyne (R')Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylacetylene2.55Et₃NTHF50685-95
1-Hexyne2.55Et₃NTHF60880-90
Trimethylsilylacetylene2.55DIPATHF50490-98
3-Hydroxy-3-methyl-1-butyne3.06Et₃NDMF601275-85

Note: Yields are illustrative and highly dependent on reaction scale and purification efficiency. Conditions may require optimization for each specific substrate.

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.[10]2. Insufficient temperature for the aryl bromide.[14]3. Impure reagents or solvents.1. Use fresh, high-quality Pd and Cu catalysts. Ensure solvents are anhydrous and degassed.2. Increase reaction temperature incrementally (e.g., to 60-80 °C).3. Purify starting materials if necessary.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, impurities, or inappropriate solvent.[10][15]Ensure a strictly inert atmosphere. Use high-purity, degassed solvents. THF can sometimes promote this; consider DMF or another solvent.[14]
Significant Alkyne Homocoupling (Glaser Product) Reaction is too slow, allowing the copper-mediated homocoupling to dominate.[17]1. Try a more active catalyst system (e.g., different ligand).2. Consider a copper-free protocol.[10]3. Add the alkyne slowly to the reaction mixture to keep its concentration low.[17]
Reaction Stalls Catalyst has deactivated over the course of the reaction.Add a second small portion of the palladium catalyst to the reaction mixture.

Conclusion

The Sonogashira coupling of this compound is a robust and highly effective method for synthesizing valuable 2-alkynyl-4-methylanisole derivatives.[18][19] Success with this electron-rich and moderately hindered substrate hinges on a solid understanding of the reaction mechanism and careful control of key parameters. By selecting an appropriate catalyst system, ensuring anhydrous and anaerobic conditions, and monitoring the reaction closely, researchers can reliably achieve high yields of the desired cross-coupled products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and developers aiming to leverage this powerful transformation in their synthetic endeavors.

References

  • ResearchGate. Pd‐ and Cu‐catalyzed Sonogashira cross‐coupling reactions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (2020). (PDF) Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Golden. Sonogashira coupling.
  • Amanote Research. (PDF) Palladium and Copper Catalyzed Sonogashira Cross.
  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • YouTube. (2023). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems.
  • Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros.
  • University of Rochester. The Sonogashira Coupling.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Wipf Group, University of Pittsburgh. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • NIH. (2024). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis.
  • ResearchGate. Synthesis of N-alkyl-2-alkynyl-4(1H)-quinolones.

Sources

Application Notes: Optimizing Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation via the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's value lies in its ability to construct substituted alkenes, a motif prevalent in numerous biologically active compounds.[3]

This guide provides a detailed technical overview and actionable protocols for the Heck reaction involving 2-Bromo-4-methylanisole. As an electron-rich aryl bromide, this substrate presents specific considerations for reaction optimization. The methoxy and methyl groups enhance the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle, particularly the initial oxidative addition step.[4] A thorough understanding of the reaction mechanism and the role of each component is paramount to achieving high yields and selectivity.

The Catalytic Cycle: A Mechanistic Deep-Dive

The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3] The cycle is generally understood to involve four key steps: oxidative addition, migratory insertion (or carbopalladation), β-hydride elimination, and reductive elimination of the catalyst.[5]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step for less reactive aryl halides like bromides and chlorides.[5] The electron-rich nature of this compound can make this step more challenging compared to electron-deficient aryl bromides. The palladium center inserts into the carbon-bromine bond, forming a square planar Pd(II) species.

  • Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) complex, typically displacing a ligand. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate.[4]

  • β-Hydride Elimination : For the reaction to proceed to the desired substituted alkene, the alkyl-palladium intermediate must possess a hydrogen atom on the β-carbon in a syn-periplanar orientation to the palladium. The palladium abstracts this hydride, forming a palladium-hydride species and releasing the alkene product.[3] This step dictates the regioselectivity and stereochemistry of the final product, almost invariably leading to the E-isomer.[6]

  • Catalyst Regeneration : The active Pd(0) catalyst is regenerated from the palladium-hydride complex through reductive elimination in the presence of a base. The base neutralizes the hydrogen halide (HBr) generated, driving the catalytic cycle forward.[5]

Heck_Mechanism Fig. 1: The Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)L₂-Br (Ar = 2-MeO-5-Me-Ph) oxidative_addition->pd2_aryl Ar-Br alkene_coordination Alkene Coordination pd2_aryl->alkene_coordination pd2_alkene [Ar-Pd(II)L(Alkene)-Br] alkene_coordination->pd2_alkene Alkene migratory_insertion Syn-Migratory Insertion pd2_alkene->migratory_insertion pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L-Br migratory_insertion->pd2_alkyl beta_hydride Syn-β-Hydride Elimination pd2_alkyl->beta_hydride pd_hydride H-Pd(II)L₂-Br beta_hydride->pd_hydride Substituted Alkene (Product) reductive_elimination Reductive Elimination (Base) pd_hydride->reductive_elimination reductive_elimination->pd0 HBr + Base

Fig. 1: The Mizoroki-Heck Catalytic Cycle

Optimizing Reaction Parameters for this compound

Achieving a successful Heck reaction with this compound requires careful consideration of the catalyst system, base, solvent, and temperature.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Precursor Pd(OAc)₂ (Palladium(II) acetate)Pd(OAc)₂ is a cost-effective, air-stable, and highly active precatalyst that is readily reduced in situ to the active Pd(0) species.[7][8] It has demonstrated high efficacy in ligand-free systems for aryl bromides.[9]
Ligand None (Ligand-free) or Phosphine Ligands (e.g., PPh₃)For many aryl bromides, ligand-free conditions using Pd(OAc)₂ are surprisingly effective, particularly in polar aprotic solvents like DMA or NMP.[7][9] If reactivity is low, the addition of phosphine ligands like triphenylphosphine (PPh₃) can stabilize the Pd(0) species and facilitate oxidative addition.[10][11] N-Heterocyclic Carbenes (NHCs) are also powerful ligands for activating aryl halides.[12][13]
Base Inorganic: K₂CO₃, K₃PO₄ Organic: Triethylamine (NEt₃)The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and minimize side reactions.[7] Organic bases like triethylamine can also serve as the base and may aid in the reduction of Pd(II) to Pd(0).[14] The base must be strong enough to facilitate the final reductive elimination step but not so strong as to cause undesired side reactions.
Solvent Polar Aprotic: DMF, DMA, NMPSolvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP) are excellent choices.[6] They effectively solubilize the reactants and catalyst components and can stabilize the charged intermediates in the catalytic cycle. Aqueous media have also been successfully employed, offering a "greener" alternative.[8][15]
Temperature 100 - 140 °CHeck reactions with aryl bromides typically require elevated temperatures to overcome the activation energy of the oxidative addition step.[6] A starting point of 120 °C is recommended, with optimization as needed based on reaction monitoring. Microwave irradiation can significantly shorten reaction times.[16]
Alkene Partner Electron-deficient alkenes (e.g., n-butyl acrylate, styrene)Acrylates and styrenes are excellent coupling partners.[17] The electron-withdrawing nature of the ester or phenyl group activates the double bond for the migratory insertion step.[2] Typically, a slight excess (1.2-1.5 equivalents) of the alkene is used to ensure complete consumption of the aryl bromide.

Experimental Protocols

The following protocols are designed as a robust starting point for the Heck reaction of this compound. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Ligand-Free Heck Coupling with n-Butyl Acrylate

This protocol is adapted from established procedures for electron-rich aryl bromides and represents a cost-effective and operationally simple method.[7][9]

Materials:

  • This compound (1.0 eq.)

  • n-Butyl acrylate (1.5 eq.)

  • Palladium(II) acetate, Pd(OAc)₂ (1-2 mol%)

  • Potassium carbonate, K₂CO₃ (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 0.02 eq.) and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Under a positive flow of inert gas, add this compound (1.0 eq.) and anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Add n-butyl acrylate (1.5 eq.) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium black and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Workflow Fig. 2: General Experimental Workflow prep Prepare Dry Glassware (Schlenk Tube) add_solids Add Pd(OAc)₂ & Base (K₂CO₃) prep->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_reagents Add Aryl Bromide, Solvent (DMF), & Alkene inert->add_reagents heat Seal & Heat with Stirring (e.g., 120 °C, 12-24h) add_reagents->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor workup Cool, Dilute, & Filter monitor->workup extract Aqueous Wash & Dry Organic Layer workup->extract purify Concentrate & Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Fig. 2: General Experimental Workflow
Protocol 2: Phosphine-Ligated Heck Coupling with Styrene

This protocol is recommended if the ligand-free conditions provide suboptimal yields. The use of a phosphine ligand can enhance the stability and activity of the catalyst.[18]

Materials:

  • This compound (1.0 eq.)

  • Styrene (1.2 eq.)

  • Palladium(II) acetate, Pd(OAc)₂ (1 mol%)

  • Triphenylphosphine, PPh₃ (2-4 mol%)

  • Triethylamine, NEt₃ (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or round-bottom flask with condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 eq.) and PPh₃ (0.02 eq.).

  • Add anhydrous DMF and stir for 10 minutes until the catalyst system is dissolved.

  • Add this compound (1.0 eq.), triethylamine (2.0 eq.), and finally styrene (1.2 eq.).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Follow steps 7-11 from Protocol 1 for reaction monitoring, workup, and purification.

Conclusion and Best Practices

The Mizoroki-Heck reaction is a robust and versatile tool for the arylation of alkenes. For an electron-rich substrate such as this compound, a ligand-free system with Pd(OAc)₂ and an inorganic base in a polar aprotic solvent provides an excellent, cost-effective starting point. Should this prove insufficient, the introduction of phosphine ligands can readily enhance catalytic activity. As with any catalytic reaction, success hinges on the purity of reagents and solvents, and the maintenance of an inert atmosphere to protect the active Pd(0) catalyst from oxidation. Careful monitoring and systematic optimization of the parameters outlined in this guide will enable researchers to reliably synthesize the desired substituted alkene products for application in drug discovery and materials science.

References

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470716075
  • Bhanja, P., & Bhaumik, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23145-23171. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03533f
  • Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133-1136. URL: https://pubs.acs.org/doi/abs/10.1021/ja00811a029
  • de Vries, A. H. M., Mulders, J. M. C. A., Mommers, J. H. M., Henderickx, H. J. W., & de Vries, J. G. (2003). Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst revisited. The Journal of Organic Chemistry, 68(19), 7528-7531. URL: https://doi.org/10.1021/jo034646w
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic carbene-containing complexes in catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1207. URL: https://www.sciencedirect.com/science/article/abs/pii/S001085450700441X
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200100641X
  • Bumagin, N. A., & Bykov, V. V. (1997). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. Tetrahedron, 53(42), 14437-14450. URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra20387a
  • Al-masum, M., & Kumar, P. (2024). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, e202300249. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11001948/
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. URL: https://www.youtube.
  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene. BenchChem. URL: https://www.benchchem.
  • Liu, L., Song, X. M., Guan, J. T., Zhang, Z. Y., & Wei, B. M. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6–-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry, 27(6), 2093-2096. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=27_6_44
  • Wang, L., He, P., & Wang, J. (2007). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. Synthetic Communications, 37(21), 3791-3797. URL: https://www.tandfonline.com/doi/abs/10.1080/00397910701569000
  • Al-masum, M., & Kumar, P. (2024). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, e202300249. URL: https://www.researchgate.
  • Tzschucke, C. C. (n.d.). Heck Reaction. [Lecture Notes]. University of Heidelberg. URL: https://www.oci.uni-heidelberg.de/cc_tzschucke/lectures/reactions/pdf/02_Heck.pdf
  • Wikipedia. (2024). Heck reaction. URL: https://en.wikipedia.org/wiki/Heck_reaction
  • de Vries, A. H. M., et al. (2003). Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited. The Journal of Organic Chemistry. URL: https://www.researchgate.
  • Bhanja, P., & Bhaumik, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10368943/
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. URL: https://odinity.com/intro-organometallics-heck-reaction/
  • Chen, M., et al. (2016). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Catalysis Communications. URL: https://www.researchgate.
  • Pourshahabi, M., et al. (2020). Selected palladate-catalyzed Mizoroki–Heck reaction using 4-bromoanisole 1a and n-butyl acrylate 2a. ResearchGate. URL: https://www.researchgate.net/figure/Selected-palladate-catalyzed-Mizoroki-Heck-reaction-using-4-bromoanisole-1a-and-n-butyl_fig2_342207908
  • Sharma, G. V. M., et al. (2015). Heck Reaction—State of the Art. Catalysts. URL: https://www.mdpi.com/2073-4344/7/1/12
  • Al-masum, M., & Kumar, P. (2024). Substrate scope of UiO66-PPh2-Pd Catalyst for Heck Coupling Reactions. ResearchGate. URL: https://www.researchgate.net/figure/Substrate-scope-of-UiO66-PPh-2-Pd-Catalyst-for-Heck-Coupling-Reactions-a-b_tbl1_379684131
  • Engle, K. M., & Chen, J. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Organic letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150395/
  • Tamami, B., et al. (2013). Heck reaction of n-butyl acrylate or styrene with aryl halides. ResearchGate. URL: https://www.researchgate.net/figure/Heck-reaction-of-n-butyl-acrylate-or-styrene-with-aryl-halides-a_tbl2_257805179
  • Allam, B. K., & Singh, K. N. (2011). An Efficient Phosphine-Free Heck Reaction in Water Using Pd(L-Proline)2 as the Catalyst Under Microwave Irradiation. Synthesis. URL: https://www.organic-chemistry.org/abstracts/lit3/088.shtm

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Application Notes and Protocol for the Formation of 2-Methoxy-5-methylphenylmagnesium Bromide from 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Grignard Reagents

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Grignard reagents, organomagnesium halides (R-Mg-X), effectively function as potent carbon-based nucleophiles or strong bases.[3][4] The ability to reverse the polarity of a carbon atom from electrophilic in an organic halide to nucleophilic in an organomagnesium compound—a concept known as "umpolung"—is central to their utility.[5]

This guide provides a detailed protocol for the preparation of the Grignard reagent 2-methoxy-5-methylphenylmagnesium bromide from its corresponding aryl halide, 2-bromo-4-methylanisole. This specific aryl Grignard reagent is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery and development where the 2-methoxy-5-methylphenyl moiety can be a key structural component. The presence of both an electron-donating methoxy group and a methyl group on the aromatic ring influences the reagent's reactivity and stability.

This document is designed to provide both the theoretical underpinnings and the practical, field-proven steps necessary for the successful and safe execution of this synthesis. We will delve into the reaction mechanism, critical experimental parameters, and troubleshooting strategies to ensure a robust and reproducible procedure.

Mechanism and Theory: The Surface-Mediated Formation of an Organometallic

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[6] The process is not a simple insertion but is believed to proceed through a single-electron transfer (SET) mechanism, involving radical intermediates.[2][3][7]

Key Mechanistic Steps:

  • Electron Transfer: An electron is transferred from the magnesium metal surface to the antibonding orbital (σ*) of the carbon-bromine bond of this compound.[8] This results in the formation of a radical anion.

  • Fragmentation: The radical anion is unstable and rapidly fragments to form an aryl radical and a bromide anion.

  • Radical Recombination: The aryl radical and the bromide anion recombine with the now positively charged magnesium surface (Mg⁺) to form the final Grignard reagent, 2-methoxy-5-methylphenylmagnesium bromide.[8]

The ether solvent, typically anhydrous tetrahydrofuran (THF) for aryl bromides, plays a crucial role.[5][7] It is not merely an inert medium; the lone pairs on the oxygen atoms of the ether molecules coordinate to the magnesium atom of the Grignard reagent, stabilizing it in solution.[3][9] This solvation is essential for the reagent to form and remain in solution.

Diagram of the Grignard Reagent Formation Mechanism

Grignard_Formation cluster_0 Reaction Steps cluster_1 Solvent Stabilization Aryl_Bromide This compound (Ar-Br) Radical_Anion [Ar-Br]•- Aryl_Bromide->Radical_Anion + e- (from Mg) Mg_Surface Mg Metal Surface Aryl_Radical Ar• Radical_Anion->Aryl_Radical Fragmentation Bromide_Anion Br- Radical_Anion->Bromide_Anion Grignard_Reagent 2-Methoxy-5-methylphenyl- magnesium Bromide (Ar-Mg-Br) Aryl_Radical->Grignard_Reagent Bromide_Anion->Grignard_Reagent Stabilized_Grignard Solvated Grignard Complex THF THF (Solvent) THF->Stabilized_Grignard Coordination

Caption: Mechanism of Grignard reagent formation.

Materials and Methods

Reagents
ReagentFormulaPuritySupplierNotes
This compoundC₈H₉BrO>98%e.g., Sigma-Aldrich, AcrosShould be free of moisture.
Magnesium TurningsMg>99.5%e.g., Sigma-Aldrich, FisherFor Grignard synthesis.
Anhydrous Tetrahydrofuran (THF)C₄H₈O>99.9%, <50 ppm H₂Oe.g., Acros Organics, Sigma-AldrichInhibitor-free. Stored over molecular sieves.
IodineI₂Crystal, >99.8%e.g., Sigma-AldrichFor activation of magnesium.
1,2-Dibromoethane (optional)C₂H₄Br₂>99%e.g., Sigma-AldrichAlternative activating agent.
Equipment
  • Three-necked round-bottom flask (size dependent on scale)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Schlenk line (recommended for rigorous anhydrous conditions)

  • Syringes and needles

  • Glassware for quenching and work-up (beakers, separatory funnel)

Experimental Protocol

PART 1: Rigorous Preparation for Anhydrous Conditions

The success of a Grignard reaction is critically dependent on the complete exclusion of moisture.[10][11][12] Grignard reagents are strong bases and will be rapidly quenched by protic species like water.[4]

  • Glassware Preparation: All glassware (flask, condenser, dropping funnel, stir bar) must be thoroughly cleaned and dried. The most effective method is to oven-dry the glassware at >120 °C for several hours and assemble it hot under a stream of inert gas (Argon or Nitrogen).[1][10] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent and Solvent Preparation:

    • This compound: Ensure the aryl bromide is anhydrous. If in doubt, it can be distilled from calcium hydride.

    • THF: Use a freshly opened bottle of anhydrous THF or THF freshly distilled from a suitable drying agent like sodium/benzophenone or lithium aluminum hydride. Caution: Do not distill THF from drying agents if peroxides are present. Test for peroxides before distillation.[13]

PART 2: Grignard Reagent Formation
  • Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[1][14][15] This layer must be removed or disrupted to initiate the reaction.

    • Place the magnesium turnings (1.2 equivalents) into the three-necked flask.

    • Add a single, small crystal of iodine.[10][14][16] The flask can be gently warmed with a heat gun under the inert gas flow. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation.[14]

    • Alternatively, a few drops of 1,2-dibromoethane can be added. The observation of ethylene gas bubbles is a sign of activation.[1][9][17]

  • Reaction Initiation:

    • Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension.

    • The initiation of the reaction is indicated by several signs: a gentle bubbling, the appearance of a cloudy, grayish-brown color, and a spontaneous increase in temperature (exotherm).[14][15]

  • Continuation and Completion of the Reaction:

    • Once the reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.[18] If the reaction becomes too vigorous, the addition should be slowed or stopped, and the flask can be cooled with an ice-water bath.[10]

    • After the addition is complete, the reaction mixture may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The final solution should be a dark, cloudy mixture.

The prepared Grignard reagent, 2-methoxy-5-methylphenylmagnesium bromide, is now ready for use in subsequent reactions. It is best used immediately, as it can degrade upon standing.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Oven-Dry Glassware Assemble Assemble Hot Under Inert Gas Dry_Glassware->Assemble Cool Cool to Room Temperature Assemble->Cool Add_Mg Add Mg Turnings Cool->Add_Mg Activate_Mg Activate Mg with Iodine Add_Mg->Activate_Mg Add_THF Add Anhydrous THF Activate_Mg->Add_THF Initiate Add Small Amount of Ar-Br Solution Add_THF->Initiate Add_Rest Slowly Add Remaining Ar-Br Initiate->Add_Rest Reflux Gentle Reflux to Completion Add_Rest->Reflux Grignard_Solution Grignard Reagent Solution (Ready for Use) Reflux->Grignard_Solution

Caption: Overall experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (MgO layer).[14][15] 2. Wet glassware or solvent.[10][11] 3. Impure aryl halide.1. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask. If necessary, physically crush a piece of magnesium with a dry glass rod.[17][19] 2. Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvent. 3. Purify the this compound by distillation.
Reaction starts but then stops 1. Insufficient stirring, leading to a crust forming on the magnesium.[6] 2. Concentration of aryl halide is too low.1. Increase the stirring rate. If a crust has formed, carefully break it with a dry glass rod. 2. The initial addition of aryl halide should be from a relatively concentrated solution to facilitate initiation.
Reaction becomes too vigorous 1. Addition of aryl halide is too fast.[20] 2. Insufficient cooling.1. Immediately stop the addition of the aryl halide. 2. Immerse the flask in an ice-water bath to control the exotherm. Resume addition at a much slower rate once the reaction is under control.[10]
Low yield of Grignard reagent 1. Wurtz-type coupling (Ar-Ar) side reaction.[8] 2. Presence of moisture or other protic impurities.1. Maintain dilute conditions by adding the aryl halide solution slowly to the magnesium suspension. Avoid high local concentrations. 2. Re-verify the dryness of all reagents, solvents, and glassware.

Safety Precautions

  • Flammability: The solvents used (diethyl ether, THF) are extremely flammable and have low boiling points.[10] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[20][21]

  • Exothermic Reaction: The formation of a Grignard reagent is highly exothermic.[10][20] The rate of addition of the aryl halide must be carefully controlled, and an ice-water bath should always be kept on hand for emergency cooling.[10]

  • Reactivity with Water: Grignard reagents react violently with water.[12][22] Ensure all equipment is dry and protect the reaction from atmospheric moisture.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric materials) must be worn at all times.[20][21]

  • Quenching: When the subsequent reaction is complete, the excess Grignard reagent must be quenched carefully. This is typically done by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[16][23]

References

  • University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction.
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  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples.
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  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent.
  • Rogers, D. H., et al. (1996). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. The Journal of Organic Chemistry, 61(26), 9429–9432.
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  • Google Patents. (n.d.). CN101638400B - Method for recovering tetrahydrofuran from Grignard reaction waste residue of magnesium chloride.
  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
  • Google Patents. (n.d.). CN102321053A - Treatment method for recovering tetrahydrofuran from grignard reaction.
  • Swarthmore College. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). The Grignard Reagents. In Handbook of Grignard Reagents (pp. 1-24). CRC Press.
  • Organic Syntheses. (n.d.). Procedure.
  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • ChemBK. (2024, April 10). 2-Methoxyphenylmagnesium bromide solution.
  • International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
  • Organic Syntheses. (n.d.). 8.
  • OrgoSolver. (n.d.). Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • York University. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information.
  • ResearchGate. (2000, August). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
  • BYJU'S. (n.d.). Grignard Reagent.
  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-4-methylanisole in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic assembly of complex molecular architectures is paramount. This compound has emerged as a highly valuable and versatile building block in this endeavor.[1] Its structure, featuring a reactive bromine atom ortho to an activating methoxy group, presents a prime handle for sophisticated molecular engineering. This ortho-methoxy group can exert significant electronic and steric influence, guiding reactivity and often playing a crucial role in the final molecule's conformation and biological activity. The compound serves as a key starting material for a range of complex molecules, including sesquiterpenes and other biologically active agents.[1][2][3]

The power of this compound is fully unlocked when paired with one of the most transformative technologies in modern organic chemistry: palladium-catalyzed cross-coupling reactions. This suite of reactions, recognized with the 2010 Nobel Prize in Chemistry for the work of Heck, Negishi, and Suzuki, provides a robust and reliable method for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled precision and functional group tolerance.[4][5][6][7]

This guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful execution.

The Engine of Innovation: The General Palladium Cross-Coupling Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a common, elegant mechanistic pathway.[4][5] The catalyst, typically a palladium(0) species, acts as a molecular assembly line, bringing together two coupling partners that would not otherwise react. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of this compound. This step oxidizes the palladium from the 0 to the +2 oxidation state, forming a square planar organopalladium(II) complex.[5][6]

  • Transmetalation: In this step, the organic group from a second reagent (the nucleophilic partner, such as an organoboron or organotin compound) is transferred to the palladium(II) center, displacing the bromide. This assembles both organic fragments on the same palladium atom.[6][9]

  • Reductive Elimination: This is the final, bond-forming step. The two organic groups on the palladium(II) complex are coupled together, forming the desired new C-C or C-N bond. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then begin a new cycle.[5]

General_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition this compound pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-M) pd2_complex->transmetalation Coupling Partner pd2_diorgano R¹-Pd(II)L_n-R² transmetalation->pd2_diorgano reductive_elimination Reductive Elimination pd2_diorgano->reductive_elimination reductive_elimination->pd0 product Product (R¹-R²) reductive_elimination->product

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Applications and Experimental Protocols

The following sections detail the application of this compound in five major classes of palladium-catalyzed cross-coupling reactions. Each section includes a mechanistic overview, a detailed protocol, and a summary of typical reaction parameters.

A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[7][10] It is the quintessential method for creating C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl compounds prevalent in pharmaceuticals.

Mechanism: The Suzuki coupling follows the general catalytic cycle. A key feature is the requirement of a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa this compound (Ar-Br) pd2_complex Ar-Pd(II)L_n-Br oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_diorgano Ar-Pd(II)L_n-Ar' tm->pd2_diorgano boronate Ar'-B(OR)₂ + Base -> [Ar'-B(OR)₂(Base)]⁻ boronate->tm Boronic Acid Activation re Reductive Elimination pd2_diorgano->re re->pd0 product Product (Ar-Ar') re->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[10]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[12][13]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the biaryl product.[12]

Table 1: Typical Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale / Comment
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates.
Ligand dppf (part of catalyst)Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and promote oxidative addition.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for activating the boronic acid for transmetalation.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAqueous mixtures often improve the solubility of the base and boronate salt.
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.
Typical Yield 80 - 95%Highly dependent on specific substrates and optimized conditions.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a linkage of immense importance in medicinal chemistry.[14][15] It allows for the coupling of aryl halides with a vast array of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.[15]

Mechanism: The catalytic cycle is analogous to other cross-coupling reactions but culminates in the formation of a C-N bond. It involves the oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the arylamine.[9][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa this compound (Ar-Br) pd2_complex Ar-Pd(II)L_n-Br oa->pd2_complex amine_coord Amine Coordination + Deprotonation pd2_complex->amine_coord pd2_amido Ar-Pd(II)L_n-NR₂ amine_coord->pd2_amido amine R₂NH + Base amine->amine_coord re Reductive Elimination pd2_amido->re re->pd0 product Product (Ar-NR₂) re->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol% Pd)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Schlenk tube, magnetic stir bar, inert gas supply

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube. Add anhydrous toluene and stir for 10-15 minutes at room temperature.[17][18]

  • Reagent Addition: To the catalyst mixture, add this compound, morpholine, and sodium tert-butoxide.[18]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 8-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with water and brine.[17]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-arylated morpholine.

Table 2: Typical Buchwald-Hartwig Amination Parameters

ParameterConditionRationale / Comment
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[16]
Ligand Xantphos, SPhos, RuPhosSterically hindered biarylphosphine ligands are critical for promoting reductive elimination.[9]
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine.[16]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are typically used.
Temperature 80 - 110 °CRequired to overcome the activation barriers for oxidative addition and reductive elimination.
Typical Yield 75 - 90%Highly dependent on the steric and electronic properties of the amine.
C. Heck Reaction: Alkene Functionalization

The Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene.[19][20] This transformation is a powerful tool for extending carbon chains and synthesizing stilbenes and cinnamates, which are important structural motifs.

Mechanism: The Heck reaction mechanism deviates from the typical cycle after the initial oxidative addition. It proceeds via migratory insertion of the alkene into the palladium-carbon bond, followed by a crucial β-hydride elimination step to release the substituted alkene product and a hydridopalladium species. The base then regenerates the Pd(0) catalyst.[1][4]

Heck_Reaction_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa this compound (Ar-Br) pd2_complex Ar-Pd(II)L_n-Br oa->pd2_complex insertion Migratory Insertion pd2_complex->insertion pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L_n-Br insertion->pd2_alkyl alkene Alkene alkene->insertion beta_elim β-Hydride Elimination pd2_alkyl->beta_elim product Product (Substituted Alkene) beta_elim->product h_pd_x H-Pd(II)L_n-Br beta_elim->h_pd_x h_pd_x->pd0 + Base - H-Base⁺-Br⁻

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Protocol 3: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube, magnetic stir bar, inert gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.[21]

  • Solvent and Reagent Addition: Add anhydrous DMF and triethylamine via syringe, followed by the addition of styrene.[21]

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 12-18 hours).[21]

  • Work-up: Cool the mixture to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude stilbene derivative by flash column chromatography or recrystallization.

Table 3: Typical Heck Reaction Parameters

ParameterConditionRationale / Comment
Catalyst Pd(OAc)₂, PdCl₂Simple palladium salts are common; phosphine ligands are added separately.[19]
Ligand PPh₃, P(o-tol)₃Often required to stabilize the catalyst, though ligand-free conditions exist.
Base Et₃N, K₂CO₃An organic or inorganic base is required to neutralize the HBr generated and regenerate the catalyst.[19]
Solvent DMF, Acetonitrile, DioxanePolar aprotic solvents are generally effective.
Temperature 100 - 140 °CHigher temperatures are often necessary for Heck reactions.
Typical Yield 60 - 85%Yields can be sensitive to steric hindrance on the alkene.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to addressing common problems in palladium-catalyzed cross-coupling reactions.

Table 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Poorly chosen ligand, base, or solvent.3. Insufficient temperature.4. Oxygen contamination.1. Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or ensure Pd(II) precatalyst reduction.[22][23]2. Screen a panel of ligands, bases, and solvents.3. Incrementally increase the reaction temperature.4. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of Pd(II) precatalyst.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.[23]2. Add a small amount of a reducing agent or switch to a Pd(0) precatalyst.
Catalyst Decomposition (Palladium Black) 1. Ligand is not robust enough for the conditions.2. Reaction temperature is too high.3. Low ligand-to-palladium ratio.1. Switch to a more sterically hindered and electron-rich ligand (e.g., biarylphosphines like SPhos, XPhos).[23][24]2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.3. Increase the ligand loading (e.g., from 2:1 to 4:1 L:Pd).
Debromination of Starting Material 1. Presence of a Pd-H species leading to hydrodehalogenation.2. Base-induced decomposition pathways.1. Select a ligand that promotes rapid reductive elimination over competing side reactions.2. Use a weaker base if compatible with the reaction (e.g., K₃PO₄ instead of NaOtBu).

Conclusion

This compound stands as a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. Its strategic application in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and other related transformations enables the efficient construction of complex molecular frameworks that are central to drug discovery and materials science. The success of these reactions is not merely in following a recipe but in understanding the causal relationships between the choice of catalyst, ligand, base, and solvent. By leveraging the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently employ this compound to accelerate their synthetic programs and drive innovation.

References

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). This compound, 97%.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Stille reaction.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....

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The Art of the Biaryl Bond: A Senior Application Scientist's Guide to Cross-Coupling with 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Importance of Biaryl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular design. These structures, characterized by two directly connected aromatic rings, are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Their conformational flexibility and ability to engage in crucial π-stacking interactions make them privileged scaffolds in drug discovery, influencing target affinity and pharmacokinetic properties. The synthesis of these vital compounds has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions, a field for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. This guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing 2-Bromo-4-methylanisole, a versatile and readily available building block.

As a senior application scientist, my objective is not merely to present a series of protocols, but to provide a comprehensive understanding of the underlying principles that govern these powerful transformations. We will delve into the "why" behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their unique synthetic challenges.

This compound: A Strategic Starting Point

This compound is an attractive starting material for biaryl synthesis due to its distinct electronic and structural features. The methoxy group, an electron-donating group, and the methyl group influence the reactivity of the aryl bromide. The bromine atom at the 2-position provides a handle for a variety of cross-coupling reactions.

Physical Properties of this compound:

PropertyValue
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Boiling Point 124-125 °C/20 mmHg[1]
Density 1.392 g/mL at 25 °C[1]
Refractive Index n20/D 1.565[1]

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The majority of modern biaryl syntheses rely on palladium-catalyzed cross-coupling reactions. These reactions, while diverse in their specifics, share a common catalytic cycle. Understanding this cycle is paramount to mastering these transformations.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-M Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (in our case, this compound). This is followed by transmetalation , where an organometallic coupling partner transfers its organic group to the palladium center. The final step is reductive elimination , which forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst.

Key Cross-Coupling Strategies for this compound

We will now explore detailed protocols and insights for the most pertinent cross-coupling reactions utilizing this compound.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid coupling partners.[2]

Protocol: Synthesis of 2-(Aryl)-4-methylanisole via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience:

The choice of base is critical. While K₂CO₃ is a good starting point, for less reactive boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. The water in the solvent system is crucial for the transmetalation step, facilitating the transfer of the aryl group from boron to palladium.

Trustworthiness:

A successful reaction will show the complete consumption of the starting this compound by TLC or GC-MS and the appearance of a new, less polar spot corresponding to the biaryl product.

The Buchwald-Hartwig Amination: Forging C-N Bonds

While not a biaryl synthesis in the strictest sense, the Buchwald-Hartwig amination is a vital cross-coupling reaction for synthesizing arylamines, which are themselves important precursors and final products in drug discovery.[3]

Protocol: Synthesis of N-Aryl-2-amino-4-methylanisole

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base.

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the anhydrous, degassed toluene, followed by this compound and the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Expertise & Experience:

The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands like Xantphos are often necessary to promote the reductive elimination step and prevent catalyst decomposition. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine in the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents Add Pd Precursor, Ligand, Base Inert_Atmosphere Evacuate & Backfill with Argon Add_Reagents->Inert_Atmosphere Add_Solvent_Reactants Add Toluene, Aryl Bromide, Amine Inert_Atmosphere->Add_Solvent_Reactants Heat_Stir Heat to 80-110°C with Stirring Add_Solvent_Reactants->Heat_Stir Monitor Monitor by LC-MS Heat_Stir->Monitor Quench_Extract Quench with NH4Cl(aq) & Extract Monitor->Quench_Extract Dry_Concentrate Dry, Filter, Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.[4]

Protocol: Synthesis of 2-Alkynyl-4-methylanisole

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry, and concentrate.

  • Purify by flash column chromatography.

Expertise & Experience:

The Sonogashira reaction is unique among the common cross-coupling reactions in its use of a copper co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. The amine base serves both to deprotonate the alkyne and to act as a solvent.

The Stille Coupling: Utilizing Organostannanes

The Stille coupling offers the advantage of using organostannane reagents that are tolerant of a wide variety of functional groups.[5] However, the toxicity of tin compounds is a significant drawback.

Protocol: Synthesis of 2-(Aryl)-4-methylanisole via Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Anhydrous, degassed Toluene

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed toluene, followed by the organostannane.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Filter through Celite®, separate the organic layer, dry, and concentrate.

  • Purify by flash column chromatography.

Trustworthiness:

The removal of toxic tin byproducts is a critical step. The KF wash precipitates insoluble tin fluorides, which can be effectively removed by filtration.

The Negishi Coupling: Highly Reactive Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are more reactive than their boronic acid and organostannane counterparts, often allowing for milder reaction conditions.[6] However, they are also more sensitive to air and moisture.

Protocol: Synthesis of 2-(Aryl)-4-methylanisole via Negishi Coupling

Materials:

  • This compound (1.0 equiv)

  • Organozinc Reagent (prepared in situ or from a commercial source) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add a solution of this compound in anhydrous, degassed THF.

  • Add the organozinc reagent solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Expertise & Experience:

The preparation of the organozinc reagent is a key step. It can be generated from the corresponding aryl halide and activated zinc metal. The use of strictly anhydrous and anaerobic conditions is crucial for the success of the Negishi coupling.

The Heck Reaction: Coupling with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes.

Protocol: Synthesis of 2-(Alkenyl)-4-methylanisole

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Triethylamine, 1.5 equiv)

  • Anhydrous, degassed DMF or Acetonitrile

Procedure:

  • To a Schlenk flask, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent, this compound, and the alkene.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes the key features of the discussed cross-coupling reactions, providing a quick reference for selecting the most appropriate method for a given synthetic target.

ReactionCoupling PartnerKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron compoundsStable, non-toxic reagents; wide functional group toleranceBase-sensitive substrates may be problematic
Buchwald-Hartwig AminesExcellent for C-N bond formation; broad substrate scopeRequires specialized, often expensive ligands
Sonogashira Terminal AlkynesDirect synthesis of arylalkynes; mild conditionsRequires a copper co-catalyst; potential for alkyne homocoupling
Stille OrganostannanesHigh functional group tolerance; stable reagentsToxicity of tin compounds and byproducts
Negishi Organozinc compoundsHigh reactivity; often milder conditionsAir- and moisture-sensitive reagents
Heck AlkenesDirect arylation of C-H bonds in alkenesRegioselectivity can be an issue with some substrates

Conclusion: Empowering Your Research

This guide has provided a detailed overview of the key cross-coupling strategies for the synthesis of biaryl compounds and their analogues using this compound. By understanding the mechanistic principles and the practical considerations for each reaction, you are now equipped to confidently apply these powerful methods in your own research. The protocols provided herein serve as a robust starting point, and I encourage you to explore the cited literature for further examples and optimization strategies. The art of organic synthesis lies not just in following recipes, but in the creative application of fundamental principles to solve complex challenges.

References

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry, 11, 1336-1342.
  • Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. (2015). CORE.
  • Negishi Coupling. (n.d.). Organic Chemistry Portal.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI.
  • NMR data of natural and synthetic biaryl 1. (2021). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). Wikipedia.
  • Intro to Organometallics: The Heck Reaction. (2013). Odinity.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). MDPI.
  • Stille reaction. (n.d.). Wikipedia.
  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (2012). qualitas1998.net.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Natural Product Synthesis. (n.d.). The Bray Research Group.
  • 4-Methylanisole. (n.d.). PubChem.
  • Total Synthesis of Fused Natural Products. (2021). ResearchGate.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2017). Journal of Chemical Education, 94(11), 1774-1777.
  • Examples of biaryl structure applications. (n.d.). ResearchGate.
  • 1H NMR of 4-Methylanisole. (2020). Chemistry Stack Exchange.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education, 98(3), 1044-1052.
  • Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions. (2002). Johnson Matthey Technology Review, 46(2), 50-64.
  • Selected palladate‐catalyzed Mizoroki–Heck reaction using... (n.d.). ResearchGate.
  • Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. (2017). The Journal of Organic Chemistry, 82(21), 11115-11149.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2008). Tetrahedron, 64(48), 10839-10844.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Chemical Science, 15(39), 15003-15009.
  • Total Synthesis of the Natural Product (±)-Dibromophakellin and Analogues. (2014). The Journal of Organic Chemistry, 79(19), 9031-9042.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • Heck reaction of n-butyl acrylate or styrene with aryl halides a. (n.d.). ResearchGate.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate.
  • A few structures of biaryl in pharmaceutical products. (n.d.). ResearchGate.
  • Preparation of Polyfunctional Biaryl Derivatives by Cyclolanthanation of 2‐Bromobiaryls and Heterocyclic Analogues Using nBu2LaCl⋅4 LiCl. (2019). Angewandte Chemie International Edition, 58(44), 15631-15635.
  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5084-5121.

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using 2-Bromo-4-methylanisole in the synthesis of substituted anisoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 2-Bromo-4-methylanisole in the Formation of Substituted Anisole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

Substituted anisoles are a cornerstone of modern medicinal chemistry and materials science, appearing as critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. This compound (also known as 3-Bromo-4-methoxytoluene) is a particularly valuable and versatile starting material for the synthesis of these complex molecules.[1][2] Its chemical architecture, featuring a bromine atom, a methoxy group, and a methyl group on an aromatic ring, provides a powerful platform for a wide range of chemical transformations.[2]

The bromine atom serves as a highly effective synthetic handle for numerous cross-coupling reactions, allowing for the strategic formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[3] The electron-donating methoxy and methyl groups activate the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions.[2] This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 22002-45-5[1][4]
Molecular Formula C₈H₉BrO[1][4]
Molecular Weight 201.06 g/mol [1][4]
Appearance Liquid[1]
Melting Point 15.5 °C (lit.)[1]
Boiling Point 124-125 °C/20 mmHg (lit.)[1]
Density 1.392 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.565 (lit.)[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]

Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[5]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4]

  • Signal Word: Warning.[1][4]

  • Personal Protective Equipment (PPE): Appropriate PPE includes eye shields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK (EN14387)).[1]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified under Storage Class 10 for combustible liquids.[1][6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides like this compound are ideal substrates. The C-Br bond offers a favorable balance of reactivity and stability, making it more reactive than a C-Cl bond but more stable and cost-effective than a C-I bond for many applications.[3][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[8][9] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[8][10]

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][11][12]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Add Reagents to Schlenk Flask: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) Inert 2. Create Inert Atmosphere (Evacuate & backfill with Argon 3x) Setup->Inert Solvent 3. Add Degassed Solvent (e.g., Dioxane/Water 4:1) Inert->Solvent Heat 4. Heat with Stirring (e.g., 90 °C, 12-18 h) Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 6. Cool & Quench (Add water) Monitor->Quench Extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify 8. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Substituted Anisole Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Aryl-4-methylanisole

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) catalyst, e.g., Pd(dppf)Cl₂ (3 mol%)

    • Base, e.g., Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst.[8]

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.[8]

    • Add the degassed solvent system via syringe. A typical concentration is 0.1 to 0.5 M with respect to the aryl bromide.[8]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography to yield the desired 2-aryl-4-methylanisole.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction has largely replaced harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution due to its broader substrate scope and milder conditions.[13]

Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to give the arylamine product.[13][14] The choice of ligand and base is critical for high efficiency.[14]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br L₂ Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdAmine [Ar-Pd(II)-NHR'R'']⁺ L₂ ArPdBr->ArPdAmine Amine Coordination (+ HNR'R'') ArPdAmido Ar-Pd(II)-NR'R'' L₂ ArPdAmine->ArPdAmido Deprotonation (- Base-H⁺) ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of N-Aryl-2-amino-4-methylanisole

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium precursor, e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)

    • Phosphine ligand, e.g., XPhos, SPhos, or BINAP (1.2-2.4 mol%)

    • Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.[14]

    • Seal the vessel, remove from the glovebox, and add the anhydrous solvent via syringe.

    • Add this compound, followed by the amine coupling partner.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. For volatile amines, a sealed tube is recommended.[14][15]

    • Monitor the reaction for completion by TLC or GC-MS.

    • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic phases, and concentrate.

    • Purify by flash column chromatography.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides to form arylalkynes and conjugated enynes.[16][17] It uniquely employs a dual-catalyst system of palladium and a copper(I) salt.[16][18]

Reaction Principle: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[16] This is followed by reductive elimination to yield the product.[16]

Protocol: Synthesis of 2-Alkynyl-4-methylanisole

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (3 mol%)

    • Copper(I) co-catalyst, e.g., Copper(I) iodide (CuI) (5 mol%)

    • Amine base, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv, also acts as solvent)

    • Anhydrous co-solvent (e.g., THF or Toluene)

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[7]

    • Evacuate and backfill the flask with an inert gas three times.[7]

    • Add the anhydrous co-solvent (if used) and the amine base via syringe.

    • Add the terminal alkyne and stir the reaction at room temperature or with gentle heating (40-60 °C).[7]

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Alternative Synthetic Pathways

Beyond palladium catalysis, this compound is a substrate for other important transformations.

Ullmann Condensation: C-O Bond Formation for Diaryl Ethers

The Ullmann condensation is a classical copper-catalyzed reaction for synthesizing diaryl ethers from an aryl halide and a phenol.[19][20] While traditional conditions were harsh (high temperatures, stoichiometric copper), modern protocols use catalytic copper with ligands, allowing for milder conditions.[21]

Protocol: Ligand-Accelerated Ullmann Diaryl Ether Synthesis

  • Materials:

    • This compound (1.0 equiv)

    • Phenol (1.2 equiv)

    • Copper(I) catalyst, e.g., CuI (5-10 mol%)

    • Ligand, e.g., Picolinic acid or 1,10-Phenanthroline (10-20 mol%)

    • Base, e.g., Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • High-boiling polar solvent, e.g., DMSO, DMF, or NMP

  • Procedure:

    • To an oven-dried screw-cap tube, add CuI, the ligand, the base, this compound, and the phenol.[21]

    • Seal the tube, then evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Seal the tube tightly and heat in an oil bath at 80-130 °C with vigorous stirring for 12-48 hours.[21]

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute with water and extract with an organic solvent.

    • Wash the combined organic layers with aqueous ammonia (to remove copper salts) and brine, then dry and concentrate.

    • Purify by flash column chromatography.

Grignard Reagent Formation: Creating a Powerful Nucleophile

Treating this compound with magnesium metal generates the corresponding Grignard reagent, a potent organometallic nucleophile. This intermediate can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to form new C-C bonds.

Reaction Principle: The reaction involves the insertion of magnesium metal into the carbon-bromine bond. This process is highly sensitive to moisture and protic contaminants, which will rapidly quench the Grignard reagent.[22]

Grignard_Workflow cluster_prep Reagent Preparation cluster_formation Grignard Formation cluster_reaction Electrophilic Quench Prep 1. Rigorously Dry Glassware (Flame-dry under vacuum) Mg 2. Add Mg Turnings (1.2 eq) & Iodine Crystal (activator) Prep->Mg Solvent 3. Add Anhydrous Ether (THF) Mg->Solvent Initiate 4. Add ~10% of Ar-Br solution to initiate reaction Solvent->Initiate Addition 5. Slow dropwise addition of remaining Ar-Br solution Initiate->Addition Reflux 6. Stir/Gentle Reflux (Exothermic reaction) Addition->Reflux Reagent Grignard Reagent (Cloudy, gray solution) Reflux->Reagent Electrophile 7. Cool and add Electrophile (e.g., Aldehyde, CO₂) Reagent->Electrophile Workup 8. Aqueous Workup (e.g., sat. NH₄Cl) Electrophile->Workup Product Final Product Workup->Product

Caption: Workflow for the formation and reaction of a Grignard reagent.

Protocol: Formation and Trapping of (2-methoxy-5-methylphenyl)magnesium bromide

  • Materials:

    • Magnesium turnings (1.2 equiv)

    • This compound (1.0 equiv)

    • Anhydrous solvent (e.g., THF or Diethyl Ether)

    • Initiator (a small crystal of iodine or a few drops of 1,2-dibromoethane)[22]

    • Electrophile (e.g., dry ice for carboxylation)

  • Procedure:

    • Assemble rigorously flame-dried glassware under an inert atmosphere.

    • Place the magnesium turnings and the initiator in the flask.

    • Prepare a solution of this compound in the anhydrous solvent.

    • Add a small portion (~10%) of the aryl bromide solution to the magnesium. Initiation is indicated by heat evolution and the disappearance of the iodine color.[22] Gentle warming may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

    • The resulting Grignard reagent is used immediately. Cool the solution in an ice bath and slowly add the electrophile.

    • Perform an acidic or basic aqueous workup depending on the nature of the product.

    • Extract, dry, and purify the final product.

Conclusion

This compound stands out as a highly adaptable and efficient building block for the synthesis of substituted anisoles. Its utility in modern palladium- and copper-catalyzed cross-coupling reactions, as well as in the formation of classical organometallic intermediates, provides chemists with a reliable and versatile toolkit. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers aiming to leverage this reagent in the development of novel molecules for pharmaceutical and materials science applications. By understanding the principles behind each reaction and adhering to careful experimental technique, the full synthetic potential of this compound can be realized.

References

  • 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem. (URL: [Link])
  • This compound | C8H9BrO | CID 89143 - PubChem. (URL: [Link])
  • This compound, 97% | Scientific Laboratory Supplies (Ireland) Ltd. (URL: [Link])
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. (URL: [Link])
  • Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Ullmann reaction - Wikipedia. (URL: [Link])
  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. (URL: [Link])
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. (URL: [Link])
  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (URL: [Link])
  • 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem. (URL: [Link])
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)
  • I keep getting debrominated starting material and low conversion after lithi
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Application Notes & Protocols: 2-Bromo-4-methylanisole as a Versatile Precursor for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities. 2-Bromo-4-methylanisole emerges as a highly valuable and versatile precursor, offering a unique combination of structural features and synthetic handles that are highly sought after in medicinal chemistry. The methoxy group, a common feature in bioactive molecules, can influence metabolic stability and receptor interactions, while the aryl bromide provides a robust platform for a multitude of transition-metal-catalyzed cross-coupling reactions.[1][2][3] This guide provides an in-depth exploration of this compound's application in synthesizing key medicinal chemistry scaffolds, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in drug development.

Introduction: The Strategic Value of this compound

This compound is a trifunctional building block. Each component—the aryl bromide, the methoxy group, and the methyl group—offers distinct advantages for the medicinal chemist.

  • The Aryl Bromide Handle: The bromine atom is an excellent leaving group for a wide array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions.[4][5][6] This reactivity is central to modern synthetic strategies, allowing for the reliable formation of carbon-carbon and carbon-heteroatom bonds, which are the very backbone of most small-molecule drugs.[7]

  • The Methoxyaryl Moiety: The 4-methylanisole substructure is a "privileged" scaffold element in medicinal chemistry. The methoxy group is an electron-donating group that can influence the electronic properties of the molecule, potentially modulating binding affinity to biological targets. Furthermore, it can serve as a key hydrogen bond acceptor and its metabolic fate (e.g., O-demethylation) can be a critical factor in pharmacokinetic profiles.[2]

  • The Methyl Group: The para-methyl group provides a point of steric definition and can influence lipophilicity, which is a key parameter in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This document will detail the application of this compound in several cornerstone synthetic transformations, providing researchers with the foundational knowledge and practical protocols to leverage this precursor in their discovery programs.

cluster_reactions Key Synthetic Transformations cluster_scaffolds Resulting Medicinal Chemistry Scaffolds Precursor This compound Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Buchwald Buchwald-Hartwig Amination Precursor->Buchwald Sonogashira Sonogashira Coupling Precursor->Sonogashira Grignard Grignard Formation Precursor->Grignard Lithiation Lithiation-Borylation Precursor->Lithiation Biaryl Biaryl Scaffolds Suzuki->Biaryl Arylamine Arylamine & Diarylamine Scaffolds Buchwald->Arylamine Arylalkyne Arylalkyne Intermediates Sonogashira->Arylalkyne Nucleophile Potent Carbon Nucleophiles Grignard->Nucleophile BoronicEster Aryl Boronic Esters Lithiation->BoronicEster Suzuki_Cycle center Pd(0)L n ArPdL2X Ar-Pd(II)-X L n center->ArPdL2X Ar-X node1 node2 node3 ArPdL2R Ar-Pd(II)-R' L n ArPdL2X->ArPdL2R R'-B(OR)2 Base ArPdL2R->center Ar-R'

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). [8]2. Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting aryl bromide. [8]4. Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [9] Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical YieldReference
Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Dioxane/H₂O100>85%[9]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O9075-95%[10]
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF85>90%[8]
Buchwald-Hartwig Amination for Arylamine Synthesis

The synthesis of arylamines is fundamental to drug discovery, as this moiety is present in a vast number of pharmaceuticals. [11][12]The Buchwald-Hartwig amination provides a powerful and general method for C-N bond formation, overcoming the limitations of classical methods. [13][14] Causality Behind Experimental Choices: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine, but weaker bases like K₃PO₄ can be effective with more advanced catalyst systems, enhancing functional group tolerance. [15] Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel. [13]2. Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Stir for 10 minutes. Then, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vessel tightly and heat to 80-110 °C with vigorous stirring. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTypical SubstratesReference
Pd₂(dba)₃XantphosDBUTolueneAmides, Anilines[16][17]
Pd(OAc)₂BINAPCs₂CO₃ToluenePrimary & Secondary Amines[14]
XPhos Pd G3-K₃PO₄t-BuOH/H₂OAnilines, Alkylamines[16]
Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling introduces an alkyne moiety, creating arylalkynes that are versatile intermediates for synthesizing heterocycles, conjugated polymers, and complex natural products. [6] Causality Behind Experimental Choices: This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is essential for activating the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step. An amine base (e.g., Et₃N) is used both as a base and often as the solvent.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%). [18]2. Solvent and Reagent Addition: Add anhydrous, degassed solvent such as THF, followed by an amine base (e.g., triethylamine, 2.0 equiv). Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. [18]5. Purification: Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to remove residual metal catalysts and byproducts.

Formation and Application of Organometallic Intermediates

Beyond palladium catalysis, the bromine atom of this compound can be transformed to generate potent organometallic nucleophiles.

Grignard Reagent Formation

Converting the aryl bromide to a Grignard reagent (R-MgBr) transforms the electrophilic carbon into a powerful nucleophile, capable of reacting with a wide range of electrophiles, most notably carbonyl compounds. [19][20] Causality Behind Experimental Choices: The formation of a Grignard reagent is notoriously sensitive to moisture and protic sources. [19]All glassware must be rigorously flame- or oven-dried, and anhydrous solvents (typically THF or diethyl ether) are mandatory. The surface of the magnesium metal is often passivated by an oxide layer and requires activation, commonly achieved with a small crystal of iodine or 1,2-dibromoethane, to initiate the reaction. [20]

Figure 3: Workflow for Grignard reagent formation and use.

Protocol 4: Synthesis and Use of 2-methoxy-4-methylphenylmagnesium bromide

  • Setup: Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF from the dropping funnel. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the solution becoming cloudy. [19]3. Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) in anhydrous THF.

  • Work-up: After the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer, dry, and concentrate. Purify by column chromatography.

Lithiation-Borylation for Boronic Ester Synthesis

An alternative strategy for creating a versatile intermediate is the conversion of the aryl bromide to a boronic ester. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester. The resulting boronic ester is a stable, crystalline solid that is an excellent substrate for subsequent Suzuki couplings. [21] Protocol 5: Synthesis of 2-(2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Setup: To a solution of this compound (1.0 equiv) in anhydrous THF or diethyl ether at -78 °C under argon, add n-butyllithium (1.1 equiv) dropwise. Stir for 30-60 minutes at this temperature.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.2 equiv) dropwise, maintaining the temperature at -78 °C.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction with water or saturated aqueous NH₄Cl.

  • Purification: Extract the product with an organic solvent. Dry, concentrate, and purify the resulting boronic ester, often by recrystallization or column chromatography.

Advanced Applications: Synthesis of Heterocyclic Scaffolds

The products derived from this compound can serve as advanced intermediates for constructing complex heterocyclic systems, such as dibenzofurans. Dibenzofurans are found in a number of natural products and possess interesting biological activities. [22] Conceptual Protocol: Synthesis of a Dibenzofuran Scaffold

A common strategy involves an intramolecular C-C or C-O bond formation. [23]For example, a biaryl synthesized via Suzuki coupling (Protocol 1) that possesses an ortho-hydroxy group can undergo an intramolecular cyclization.

  • Suzuki Coupling: Couple this compound with 2-hydroxyphenylboronic acid to form 2-hydroxy-2'-methoxy-4'-methylbiphenyl.

  • Intramolecular Cyclization: Subject the resulting biphenyl to palladium-catalyzed oxidative C-H activation/C-O bond formation conditions. This can often be achieved using a Pd(OAc)₂ catalyst under an air or oxygen atmosphere, to afford the corresponding dibenzofuran derivative. [24]

Figure 4: Conceptual pathway to dibenzofuran scaffolds.

Conclusion

This compound stands out as a premier building block for medicinal chemistry programs. Its inherent structural features and its capacity to undergo a wide range of high-yield, reliable synthetic transformations make it an economical and efficient starting point for the synthesis of diverse and novel scaffolds. From the construction of simple biaryls and arylamines to its use in generating complex organometallic intermediates and heterocyclic cores, this compound provides a robust and versatile entry point for exploring new chemical space in the pursuit of next-generation therapeutics.

References

  • Catalysis Science & Technology. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing.
  • NIH. (2016, February 27). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
  • Request PDF. (n.d.). Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates.
  • Catalysis Science & Technology. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. DOI:10.1039/C9CY01331H.
  • International Journal of Advanced Chemistry Research. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • NIH. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of dibenzofurans. RSC Publishing.
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • News. (2025, September 9). Applications Of Anisole (Methoxybenzene) In Pharmaceuticals.
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  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
  • PubMed Central. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases.
  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • NIH. (n.d.). Preparation of Polyfunctional Biaryl Derivatives by Cyclolanthanation of 2‐Bromobiaryls and Heterocyclic Analogues Using nBu2LaCl⋅4 LiCl. PMC.
  • Gnee Biotech. (2025, September 4). What are the applications of anisole/methoxybenzene?. Knowledge.
  • Grignard Reaction. (n.d.).
  • ResearchGate. (n.d.). Example of biaryl scaffolds and their applications.
  • ResearchGate. (n.d.). Synthesis of structurally diverse biaryl fragments.[a].
  • Lithiation- Borylation in Synthesis. (n.d.).
  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • MDPI. (n.d.). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
  • PubMed. (2014, October 21). Lithiation-borylation methodology and its application in synthesis.
  • ACS Publications. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Standard Lithiation–Borylation A user's guide. (2017, February 28).
  • NIH. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications.
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Application Notes & Protocols: 2-Bromo-4-methylanisole as a Key Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-4-methylanisole

This compound (Figure 1) is a substituted aromatic compound whose utility in advanced materials synthesis is derived from the specific arrangement of its functional groups. The strategic placement of the bromine atom, the electron-donating methoxy group (-OCH₃), and the methyl group (-CH₃) on the benzene ring makes it a highly versatile precursor for creating complex organic molecules and polymers with tailored optoelectronic properties.

  • The Bromo Group: This site serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[1][2] These reactions are fundamental in materials science for constructing the carbon-carbon bonds that form the backbones of conjugated polymers and complex small molecules.[2][3]

  • The Methoxy Group: As a strong electron-donating group, the methoxy substituent significantly influences the electronic properties of the final material. It raises the Highest Occupied Molecular Orbital (HOMO) energy level, which can be crucial for tuning the bandgap and improving charge injection/transport in organic electronic devices.

  • The Methyl Group: The methyl group enhances the solubility of both the monomer and the resulting polymers or large molecules in common organic solvents. This is a critical practical consideration, as improved solubility facilitates material processing, purification, and thin-film formation for device fabrication.

These combined features position this compound as a valuable starting material for applications in organic electronics, including the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[4][5]

Property Value Reference
Chemical Formula C₈H₉BrO[6]
Molecular Weight 201.06 g/mol [6]
Boiling Point 124-125 °C at 20 mmHg[7]
Density 1.392 g/mL at 25 °C[7]
Refractive Index n20/D 1.565[7]

Core Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the synthesis of conjugated polymers. These materials are the active components in many organic electronic devices.[3] The Suzuki-Miyaura coupling reaction is a powerful and widely used method for this purpose due to its high tolerance for various functional groups and its reliability in forming C-C bonds.[2]

Scientific Rationale

In this context, this compound acts as an "A-type" monomer in an A-B polymerization scheme. It is coupled with a "B-type" comonomer, typically a molecule containing two boronic acid or boronic ester groups. The palladium catalyst facilitates the reaction between the bromine atom of our monomer and the boron functionality of the comonomer, extending the polymer chain. The choice of the comonomer is critical as it, along with the this compound unit, dictates the final electronic and physical properties of the polymer.

The workflow for this process involves careful control of inert atmosphere, catalyst selection, and reaction conditions to achieve high molecular weight polymers with low polydispersity, which are essential for optimal device performance.[5]

Suzuki_Polymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification MonomerA This compound (Monomer A) ReactionVessel Schlenk Flask under Argon MonomerA->ReactionVessel MonomerB Diboronic Ester Comonomer (Monomer B) MonomerB->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Anhydrous Solvent (Toluene/DMF) Solvent->ReactionVessel Precipitation Precipitate in Methanol ReactionVessel->Precipitation Heat (e.g., 90°C) Stir (12-48h) Filtration Filter & Wash Precipitation->Filtration Soxhlet Soxhlet Extraction (to remove impurities) Filtration->Soxhlet FinalPolymer Final Conjugated Polymer Soxhlet->FinalPolymer

Figure 2. Workflow for Suzuki-Miyaura Polymerization.

Experimental Protocol: Synthesis of a Representative Copolymer

This protocol provides a general methodology for the Suzuki-Miyaura polymerization of this compound with a generic diboronic ester comonomer.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Comonomer: 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 1.0 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (4.0 mmol, 4.0 equiv)

  • Solvent: Anhydrous Toluene (15 mL) and N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas: High-purity Argon or Nitrogen

Procedure:

  • Vessel Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet/outlet is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, the flask is charged with this compound (201 mg), the diboronic ester comonomer (326 mg), potassium carbonate (552 mg), and the palladium catalyst (23 mg).

  • Solvent Addition: The anhydrous toluene (15 mL) and DMF (5 mL) are added to the flask via a cannula or syringe. The mixture is degassed by bubbling argon through the solution for 20 minutes.

  • Polymerization Reaction: The reaction mixture is heated to 90 °C and stirred vigorously. The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically allowed to proceed for 24-48 hours.

  • Termination & Precipitation: The reaction is terminated by adding a few drops of bromobenzene to cap the boronic ester end-groups, followed by stirring for another 2 hours. After cooling to room temperature, the viscous solution is slowly poured into 200 mL of vigorously stirring methanol.

  • Initial Purification: The precipitated polymer fibers are collected by filtration. The crude polymer is then re-dissolved in a minimal amount of hot chlorobenzene and re-precipitated into methanol to remove catalyst residues and oligomers.

  • Soxhlet Extraction: The polymer is further purified by Soxhlet extraction. The solid is placed in a thimble and sequentially washed with methanol, acetone, and hexane to remove low molecular weight impurities. The desired polymer fraction is then extracted with chloroform or chlorobenzene.

  • Final Isolation: The solvent from the final extraction is removed under reduced pressure, and the resulting polymer is dried in a vacuum oven at 40 °C overnight.

Application in Small Molecule Synthesis for OLEDs

This compound is also a key starting material for synthesizing small molecules used in organic electronics, such as host materials or emitters in OLEDs.[8] For instance, it can be used to construct complex molecules like boron hydroxyphenylpyridine complexes, which have shown potential in highly efficient white organic electroluminescence.[8]

Scientific Rationale

The synthesis of these materials often involves a multi-step process where the this compound core is functionalized through sequential cross-coupling reactions.[1] The methoxy-methyl-phenyl moiety can serve as an electron-rich donor unit within a larger donor-acceptor molecular architecture, which is a common design strategy for tuning the emission color and efficiency of OLED materials.

Small_Molecule_Synthesis cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Functionalization cluster_step3 Step 3: Final Coupling Start 2-Bromo-4- methylanisole Step1_Product Biaryl Intermediate Start->Step1_Product Pd Catalyst, Base BoronicAcid Aryl Boronic Acid BoronicAcid->Step1_Product Step2_Reaction Further Reaction (e.g., Lithiation, Borylation) Step1_Product->Step2_Reaction Step2_Product Functionalized Intermediate Step2_Reaction->Step2_Product Final_Product Target OLED Molecule Step2_Product->Final_Product Coupling Reaction Acceptor Acceptor Moiety (e.g., Pyridine derivative) Acceptor->Final_Product

Figure 3. General Synthetic Pathway for an OLED Small Molecule.

Protocol: Synthesis of a Biaryl Intermediate

This protocol outlines the first crucial step in many small molecule syntheses: the creation of a biaryl compound from this compound.

Materials:

  • This compound (5.0 mmol, 1.0 equiv)

  • Phenylboronic acid (6.0 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 2 mol%)

  • Ligand: SPhos (0.2 mmol, 4 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (10.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (20 mL) and Water (5 mL)

Procedure:

  • Inert Atmosphere Setup: A Schlenk flask is charged with this compound (1.005 g), phenylboronic acid (731 mg), potassium phosphate (2.12 g), palladium(II) acetate (22 mg), and SPhos (82 mg) under an argon atmosphere.

  • Solvent Addition and Degassing: Degassed 1,4-dioxane and water are added. The mixture is further degassed with argon for 15 minutes.

  • Reaction: The flask is sealed and heated to 100 °C with vigorous stirring for 12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with water (30 mL). The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Isolation: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

References

  • Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. University of Vermont ScholarWorks. [Link]
  • This compound, 97% | 480835-10G.
  • Okamoto, K., & Luscombe, C. K. (2011). Controlled polymerizations for the synthesis of semiconducting conjugated polymers. Polymer Chemistry, 2(11), 2424-2434. [Link]
  • Cottle, M. R. (2008). Synthesis of Novel Conjugated Polymers and Copolymers. Carolina Digital Repository. [Link]
  • Li, Y. (2012). Synthesis of Conjugated Polymers for Organic Solar Cell Applications. Chemical Reviews, 112(5), 2247-2300. [Link]
  • This compound | C8H9BrO. PubChem. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficient construction of heterocyclic scaffolds is of paramount importance. 2-Bromo-4-methylanisole has emerged as a highly versatile and valuable building block in this pursuit.[1] Its defined substitution pattern—a bromine atom ortho to a methoxy group and para to a methyl group—provides a unique electronic and steric environment, enabling chemists to execute a wide array of regioselective cross-coupling and cyclization reactions. The methoxy group can act as a directing group or be demethylated to a phenol, offering a secondary site for functionalization, while the bromine atom serves as a reliable handle for transition metal-catalyzed bond formation.

This guide provides an in-depth exploration of key synthetic strategies for transforming this compound into medicinally relevant heterocyclic cores, including benzofurans, carbazoles, and dibenzofurans. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering a framework for both successful replication and informed troubleshooting. The protocols described are grounded in established, authoritative methodologies, designed to be robust and adaptable for researchers in both academic and industrial laboratories.

Section 1: Palladium-Catalyzed Synthesis of Substituted Benzofurans

The benzofuran motif is a cornerstone in medicinal chemistry, present in numerous compounds with diverse biological activities. The most reliable and modular approach to synthesizing 2-substituted benzofurans from this compound is a two-step, one-pot sequence involving a Sonogashira cross-coupling followed by a cyclization (heteroannulation).[2][3]

Reaction Principle & Mechanistic Insight

The synthesis initiates with a palladium and copper co-catalyzed Sonogashira coupling between this compound and a terminal alkyne. The resulting 2-alkynyl-4-methylanisole intermediate is then subjected to cyclization to form the furan ring. The key to this transformation is the intramolecular nucleophilic attack of the oxygen from the methoxy group (often demethylated in situ or in a subsequent step to the more nucleophilic phenol) onto the alkyne, which is activated by the catalyst.[2] Modern protocols can sometimes achieve this cyclization without prior demethylation, albeit under specific conditions.

The generally accepted mechanism for the initial Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I)-acetylide and reductive elimination to yield the coupled product. The copper cycle facilitates the formation of the crucial copper(I)-acetylide intermediate from the terminal alkyne.[2]

Experimental Workflow: Sonogashira Coupling and Cyclization

The following diagram outlines the typical workflow for the synthesis of a 2-substituted 6-methylbenzofuran from this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Pd catalyst, CuI, and ligand to an oven-dried flask. B 2. Add this compound, alkyne, and base. A->B C 3. Add anhydrous solvent (e.g., Toluene/Et3N). B->C D 4. Heat reaction mixture (e.g., 60-100 °C) under inert atmosphere. C->D E 5. Monitor progress by TLC/GC-MS until starting material is consumed. D->E F 6. Cool, filter through Celite, and concentrate. E->F G 7. Perform aqueous workup (e.g., extraction with EtOAc). F->G H 8. Purify by column chromatography. G->H I I H->I Final Product: 2-Substituted-6-methylbenzofuran

Caption: General workflow for benzofuran synthesis.

Protocol 1: One-Pot Synthesis of 6-Methyl-2-phenylbenzofuran

This protocol is adapted from established Sonogashira-cyclization procedures.[2][3]

  • Reaction Setup: To an oven-dried Schlenk tube, add PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), CuI (0.010 mmol, 2 mol%), this compound (0.500 mmol, 1.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous triethylamine (3 mL) via syringe, followed by phenylacetylene (0.525 mmol, 1.05 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 60 °C and stir for the time indicated by reaction monitoring (typically 4-8 hours).

  • Cyclization Step: Once the Sonogashira coupling is complete (as determined by TLC or GC-MS), add acetonitrile (3 mL) to the reaction mixture. Increase the temperature to 80-100 °C and continue stirring for an additional 6-12 hours to facilitate cyclization.[4]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Representative Benzofuran Syntheses
EntryAlkyne PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / Toluene8012~85
21-HexynePd(OAc)₂ / XPhos / CuICs₂CO₃ / Dioxane10016~78
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMF608~90
4Propargyl alcoholPd(PPh₃)₄ / CuIK₂CO₃ / DMF9010~75

Yields are illustrative and based on typical outcomes for Sonogashira/cyclization reactions of related substrates.[2][5]

Section 2: Convergent Synthesis of Carbazoles

Carbazoles are a vital class of N-heterocycles found in natural products and functional materials, particularly in organic electronics.[6] Synthesizing them from this compound typically requires a strategy that first builds a diarylamine or biphenyl intermediate, followed by a ring-closing reaction. Both palladium and copper-catalyzed methods are effective for the key bond-forming steps.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination / C-H Arylation

This powerful two-step sequence offers a modular route to carbazoles.[7][8]

  • Buchwald-Hartwig Amination: this compound is coupled with a suitable aniline (e.g., 2-bromoaniline) to form a diarylamine intermediate. This reaction is renowned for its high functional group tolerance.[9]

  • Intramolecular C-H Arylation: The resulting diarylamine undergoes a palladium-catalyzed intramolecular cyclization, forming a C-C bond to close the final ring of the carbazole core.

The Buchwald-Hartwig amination proceeds via an oxidative addition of the aryl bromide to Pd(0), amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[8][9] The subsequent C-H arylation step involves an oxidative addition of the second aryl bromide, followed by a concerted metalation-deprotonation (CMD) pathway for the C-H activation, and reductive elimination to form the C-C bond.

G A This compound + 2-Bromoaniline B Buchwald-Hartwig Amination A->B C Diarylamine Intermediate B->C D Intramolecular C-H Arylation C->D E Substituted Carbazole D->E G cluster_step1 Step 1: C-O Bond Formation cluster_step2 Step 2: C-C Bond Formation A This compound + 2-Bromophenol B Ullmann Condensation (CuI, Base, Ligand) A->B C Diaryl Ether Intermediate B->C D Intramolecular C-H Arylation (Pd(OAc)2, Ligand, Base) C->D E Substituted Dibenzofuran D->E

Sources

Application Notes and Protocols for the Functionalization of 2-Bromo-4-methylanisole via Metal-Halogen Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2-Bromo-4-methylanisole

In the landscape of pharmaceutical and materials science, the precise installation of functional groups onto aromatic scaffolds is a cornerstone of molecular design. This compound serves as a readily available and versatile building block. Its strategic functionalization opens pathways to a diverse array of more complex molecules, including key intermediates for active pharmaceutical ingredients (APIs) and advanced materials. Metal-halogen exchange is a powerful and efficient method for converting the relatively inert carbon-bromine bond into a highly reactive carbon-metal bond, thereby transforming the aryl bromide into a potent nucleophile.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this compound using metal-halogen exchange. We will delve into the underlying mechanisms, provide detailed, field-proven protocols for the generation of both aryllithium and Grignard reagents, and demonstrate their subsequent trapping with common electrophiles. The protocols are designed to be self-validating, with explanations for each critical step to ensure both success and safety in the laboratory.

Mechanistic Insights: The Driving Force of Metal-Halogen Exchange

Metal-halogen exchange is a fundamental organometallic transformation that proceeds via a rapid and often reversible equilibrium.[2] The reaction's success hinges on the formation of a more stable organometallic species from a less stable one.

Lithium-Halogen Exchange

The most common approach involves the use of alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[3] The driving force for the exchange between an aryl bromide and an alkyllithium is the formation of the more stable aryllithium, as the negative charge is better stabilized on an sp²-hybridized carbon atom compared to an sp³-hybridized carbon.[1] The reaction is kinetically controlled and typically very fast, even at cryogenic temperatures like -78 °C, which helps to prevent side reactions.[1][2] The presence of the methoxy group ortho to the bromine in this compound can accelerate the exchange through a chelation effect, further enhancing its efficiency.[1]

Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving an "ate-complex" intermediate and a single-electron transfer (SET) pathway that generates radical species.[1] For aryl bromides, the nucleophilic pathway is generally considered predominant.

Magnesium-Halogen Exchange

An alternative to organolithiums is the use of Grignard reagents for the exchange, for instance, isopropylmagnesium chloride (i-PrMgCl).[1] This method can offer advantages in terms of functional group tolerance. The equilibrium in magnesium-halogen exchange also favors the formation of the more stable arylmagnesium species. The use of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can further enhance reactivity and solubility, allowing the exchange to proceed efficiently at accessible temperatures.[3]

Visualizing the Functionalization Workflow

The following diagram illustrates the general workflow for the functionalization of this compound via metal-halogen exchange and subsequent electrophilic quench.

G cluster_start Starting Material cluster_exchange Metal-Halogen Exchange cluster_reagents Reagents cluster_quench Electrophilic Quench cluster_product Functionalized Product A This compound B Aryllithium or Arylmagnesium Intermediate A->B Low Temp, Anhydrous THF E Functionalized Anisole Derivative B->E Quench C n-BuLi or i-PrMgCl C->B D Electrophile (E+) e.g., B(OMe)3, CO2 D->E

Caption: General workflow for functionalizing this compound.

Safety First: Handling Pyrophoric Reagents

Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water, protic solvents, and air.[4][5][6] All manipulations must be conducted by trained personnel under a strict inert atmosphere (e.g., argon or nitrogen) in a fume hood.[7] Ensure all glassware is flame- or oven-dried and cooled under an inert atmosphere before use.[7] Personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves, is mandatory.[7][8] Keep a container of dry sand or powdered limestone nearby for immediate containment of spills.[7]

Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of two valuable derivatives of this compound.

Protocol 1: Synthesis of 2-Methoxy-5-methylphenylboronic acid

This protocol details the formation of an aryllithium intermediate followed by trapping with trimethyl borate to yield a versatile boronic acid, a key component in Suzuki-Miyaura cross-coupling reactions.[9]

Materials and Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

  • Trimethyl borate

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the procedure.

  • Initial Charging: To the flask, add this compound (1.0 eq) and anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.[10]

  • Electrophilic Quench: To the aryllithium solution, add trimethyl borate (1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional hour.

  • Warm-up and Hydrolysis: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for at least 4 hours or overnight.[10]

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Temperature -78 °CMinimizes side reactions and decomposition of the aryllithium.[2]
Solvent Anhydrous THFGood solvating properties for the organometallic species. Must be anhydrous to prevent quenching.[11]
Reagent n-ButyllithiumEffective for lithium-halogen exchange with aryl bromides.[3]
Stirring Time 1 hour post-additionEnsures complete metal-halogen exchange.
Quench Slow addition at -78 °CControls the exothermicity of the reaction with the electrophile.
Protocol 2: Synthesis of 2-Methoxy-5-methylbenzoic Acid

This protocol utilizes the same aryllithium intermediate, which is then quenched with carbon dioxide (from dry ice) to afford the corresponding carboxylic acid.

Materials and Equipment:

  • Same as Protocol 1, with the addition of dry ice.

Step-by-Step Procedure:

  • Reaction Setup and Lithiation: Follow steps 1-3 from Protocol 1 to generate the 2-methoxy-5-methylphenyllithium solution at -78 °C.

  • Electrophilic Quench with CO₂: While maintaining vigorous stirring, carefully transfer the aryllithium solution via a cannula into a separate flask containing a large excess of crushed dry ice covered with a layer of anhydrous THF. Caution: This process is highly exothermic and will result in CO₂ sublimation. Ensure adequate ventilation.

  • Warm-up and Hydrolysis: Allow the mixture to warm to room temperature. The slurry will gradually become a clear solution.

  • Work-up: Quench the reaction with 2 M HCl until the aqueous layer is acidic.

  • Extraction and Drying: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure. The resulting crude 2-methoxy-5-methylbenzoic acid can be purified by recrystallization.

Data Summary and Expected Outcomes

The functionalization of this compound via metal-halogen exchange is generally a high-yielding process. The following table provides expected outcomes based on literature precedents and in-house experience.

Starting MaterialReagentElectrophileProductTypical Yield
This compoundn-BuLiTrimethyl borate2-Methoxy-5-methylphenylboronic acid80-95%
This compoundn-BuLiCarbon Dioxide (dry ice)2-Methoxy-5-methylbenzoic acid75-90%

Troubleshooting and Expert Insights

  • Low or No Yield: The most common cause of failure is the presence of moisture or other protic sources, which will quench the organometallic intermediate.[11] Ensure all glassware is meticulously dried and solvents are anhydrous. The quality of the alkyllithium reagent is also critical; titrate it before use if its molarity is uncertain.

  • Formation of Side Products: If the reaction temperature is allowed to rise significantly after the formation of the aryllithium, side reactions such as reaction with the THF solvent can occur. Maintaining cryogenic temperatures until the electrophilic quench is crucial.

  • Grignard Alternative: For substrates with functional groups that are incompatible with alkyllithiums (e.g., esters, nitriles), a magnesium-halogen exchange using a reagent like i-PrMgCl·LiCl can be a more suitable alternative, often providing better yields and chemoselectivity.[3]

Conclusion

Metal-halogen exchange is a robust and reliable strategy for the functionalization of this compound. By carefully controlling reaction conditions and adhering to strict safety protocols, researchers can efficiently generate highly reactive organometallic intermediates. These intermediates serve as powerful nucleophiles that can be trapped with a wide range of electrophiles, providing access to a diverse library of substituted anisole derivatives critical for advancing research in drug discovery and materials science.

References

  • nbutyl lithium safety - YouTube. (2024).
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
  • Metal–halogen exchange - Wikipedia. (n.d.).
  • Metal–halogen exchange - Grokipedia. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - NIH. (n.d.).
  • Metal-catalysed halogen exchange reactions of aryl halides - RSC Publishing. (n.d.).
  • Metal-catalysed halogen exchange reactions of aryl halides - The Sheppard Group. (2008).
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.).
  • n-Butyllithium - Safety Data Sheet - ChemicalBook. (2025).
  • 2-Methoxy-5-methylphenylboronic acid | 127972-00-3 - ChemicalBook. (2025).
  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019).
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. (n.d.).
  • In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles - PubMed. (2009).
  • The Halogen-Metal Interconversion Reaction with Organolithium Compounds. (1951). Organic Reactions.
  • How do aryl halides react with metals? - Examples & Equation | CK-12 Foundation. (n.d.).
  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007).
  • Generation of functionalized aryl and heteroaryl aluminum reagents by halogen–lithium exchange - Chemical Communications (RSC Publishing). (n.d.).
  • Application Notes and Protocols for the Formation of 2-Methoxy-4-methylphenylmagnesium Bromide - Benchchem. (n.d.).
  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC - NIH. (n.d.).
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (n.d.).
  • 2-BROMO-5-METHOXYBENZOIC ACID synthesis - ChemicalBook. (n.d.).
  • What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE? - Guidechem. (n.d.).
  • In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles | Request PDF - ResearchGate. (2025).
  • 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - ChemicalBook. (n.d.).
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).
  • Grignard Reaction. (n.d.).
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. (n.d.).
  • Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium - Kyoto University Research Information Repository. (2022).
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
  • n-Butyllithium (n-BuLi) - Common Organic Chemistry. (n.d.).
  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2025).
  • 2-Methoxy-5-methylphenylboronic acid - Chem-Impex. (n.d.).
  • lithium halogen exchange #1 revised. (n.d.).
  • Lithiation and Organolithium Reactions - Mettler Toledo. (n.d.).
  • Li Halogen Exchange? : r/Chempros - Reddit. (2021).
  • ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru - ResearchGate. (n.d.).
  • Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. (2007). Journal of Organic Chemistry.
  • 2-Methoxy-5-methylphenylboronic acid = 95 127972-00-3 - Sigma-Aldrich. (n.d.).
  • 2-Methoxy-5-methylphenylboronic acid. (n.d.).
  • 2-(Methoxymethoxy)-5-methylphenylboronic acid | Sigma - Sigma-Aldrich. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromo-4-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields for this specific substrate. The inherent characteristics of this compound—an electron-rich aryl bromide with steric hindrance from the ortho-bromo and meta-methyl groups—present unique challenges that require careful consideration of reaction parameters.

This document is structured into two main sections: a Troubleshooting Guide to address specific problems encountered during the reaction, and a Frequently Asked Questions (FAQs) section for proactive optimization and experimental design.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common issues observed when performing a Suzuki coupling with this compound.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my Suzuki coupling with this compound, but TLC/GC-MS analysis shows a significant amount of unreacted starting material, even after several hours at elevated temperatures. What's going wrong?

Answer: This is a classic symptom of a stalled or inefficient catalytic cycle. For an electron-rich and sterically hindered substrate like this compound, the oxidative addition of the aryl bromide to the Pd(0) center can be sluggish. This is often the rate-determining step. Here’s how to troubleshoot:

  • Evaluate Your Catalyst and Ligand System: Standard or less active catalysts like Pd(PPh₃)₄ may be inefficient for this substrate.[1] The key is to use a catalyst system that promotes the formation of a highly reactive, low-coordinate Pd(0) species.

    • Switch to a More Active System: Employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand").[2][3] These ligands stabilize the palladium center and accelerate both oxidative addition and the subsequent reductive elimination.[3]

    • Consider Pre-catalysts: Modern pre-catalysts, such as SPhos or XPhos palladacycles, generate the active LPd(0) species under mild conditions and can significantly improve reaction efficiency.[4]

  • Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers.[2] If you are running the reaction at 80 °C, consider incrementally increasing the temperature to 100-120 °C.[5] High-boiling solvents like dioxane or toluene are suitable for this.[2]

  • Check Your Base: The base is not just a spectator; it's crucial for activating the boronic acid for transmetalation.[6][7] If the base is not effective, the catalytic cycle will halt after oxidative addition.

    • Base Strength and Solubility: A moderately weak base like potassium phosphate (K₃PO₄) is often a reliable choice, especially when used as a fine powder to maximize surface area.[2] For particularly stubborn couplings, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.[5]

Issue 2: Significant Side Product Formation

Question: My starting materials are being consumed, but I'm getting a low yield of the desired product along with several side products. How can I identify and suppress these unwanted reactions?

Answer: Side product formation is a common issue that points to competing reaction pathways. The three most likely culprits are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[8][9] This is especially problematic in the presence of water and under certain pH conditions.[10][11]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[3][12] Using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, can also suppress this side reaction by providing a "slow release" of the active boronic acid.[9]

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to an alternative catalytic cycle that couples the boronic acid with itself.[13][14]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is critical. Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[5] Maintaining a positive pressure of inert gas throughout the reaction is also essential.[12]

  • Dehalogenation: This occurs when the this compound is reduced to 4-methylanisole.[13]

    • Solution: This can be promoted by certain bases or impurities. Switching from a carbonate to a phosphate base may help.[14] Ensure high-purity reagents and solvents are used.

Below is a troubleshooting workflow to help diagnose these issues systematically.

G start Low Yield Observed check_sm Analyze Reaction Mixture: Are Starting Materials Consumed? start->check_sm sm_present No: Incomplete Conversion check_sm->sm_present No sm_gone Yes: Side Reactions Likely check_sm->sm_gone Yes action1 1. Switch to Bulky Ligand (e.g., SPhos) 2. Increase Temperature (100-120 °C) 3. Screen Bases (K3PO4, Cs2CO3) sm_present->action1 check_side_products Identify Side Products: Protodeboronation, Homocoupling, or Dehalogenation? sm_gone->check_side_products protodeboronation Protodeboronation (Ar-H from Boronic Acid) check_side_products->protodeboronation Ar-B -> Ar-H homocoupling Homocoupling (Boronic Acid Dimer) check_side_products->homocoupling Ar-B + Ar-B dehalogenation Dehalogenation (Ar-H from Aryl Halide) check_side_products->dehalogenation Ar-Br -> Ar-H action_proto 1. Use Anhydrous Solvents 2. Use Boronic Ester (Pinacol/MIDA) protodeboronation->action_proto action_homo 1. Rigorously Degas Solvents 2. Maintain Inert Atmosphere (Ar/N2) homocoupling->action_homo action_dehalo 1. Screen Different Bases 2. Ensure High Purity Reagents dehalogenation->action_dehalo

A decision tree for troubleshooting low-yielding Suzuki reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and optimization of the Suzuki coupling for this compound.

Q1: Which palladium catalyst and ligand combination is best for this specific substrate?

A1: For an electron-rich and somewhat hindered aryl bromide like this compound, a highly active catalyst system is required. While there is no single "best" combination for all coupling partners, an excellent starting point is a system composed of a palladium(II) acetate (Pd(OAc)₂) precursor with a bulky, electron-rich biarylphosphine ligand.[3]

Catalyst/Ligand SystemKey Advantages for This SubstrateTypical Loading (mol%)
Pd(OAc)₂ / SPhos SPhos is highly active and effective for electron-rich aryl bromides and can often facilitate reactions at lower temperatures.[15]0.5 - 2
Pd₂(dba)₃ / XPhos XPhos is very bulky, promoting the crucial reductive elimination step, and is robust at high temperatures.1 - 3
Pd(dppf)Cl₂ A reliable, air-stable catalyst that is often effective, though it may require higher temperatures than more modern systems.[16]2 - 5
PEPPSI-IPr An N-heterocyclic carbene (NHC) based pre-catalyst that offers high stability and activity.[1]1 - 3

Recommendation: Start by screening Pd(OAc)₂ with SPhos. If issues persist, moving to a more robust pre-catalyst like the SPhos Gen 3 pre-catalyst can be beneficial.

Q2: How do I choose the right base and solvent?

A2: The base and solvent work in concert to facilitate the reaction.[17] The base's primary role is to form the reactive boronate species, which is essential for the transmetalation step.[18]

  • Bases: The choice of base is critical. For this substrate, you want a base that is strong enough to be effective but not so strong that it promotes side reactions.

    • K₃PO₄ (Potassium Phosphate): Often the best choice for hindered couplings. It is effective without being overly harsh. Use as a finely milled powder.[2]

    • K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice, but may be less effective for this challenging substrate.[16]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can sometimes improve yields when other bases fail, but it is more expensive.[5][19]

  • Solvents: Anhydrous, degassed aprotic solvents are preferred.

    • 1,4-Dioxane or Toluene: Both are excellent choices with high boiling points suitable for reactions requiring elevated temperatures.[2] A small amount of water (e.g., a 10:1 ratio of organic solvent to water) is often added to help dissolve the base, but be mindful of potential protodeboronation.[17][20]

    • Tetrahydrofuran (THF): A good solvent, but its lower boiling point (66 °C) may limit the achievable reaction temperature.

Q3: Can I run this reaction open to the air?

A3: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to inactive Pd(II), leading to catalyst death and promoting side reactions like boronic acid homocoupling.[13][14] Always use standard inert atmosphere techniques (e.g., a nitrogen or argon atmosphere) and degassed solvents for the best results.[12][21]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid partner.

A general experimental workflow for the Suzuki coupling reaction.

References

  • Al-Zoubi, R. M., et al. (2018). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Dodge, J. A., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia.
  • Singh, S., et al. (2013). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Shilubana, J. C., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Bio, M. M., et al. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry.
  • Arrowsmith, M., et al. (2021). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Semantic Scholar.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
  • Gök, Y., et al. (2015). Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.

Sources

Technical Support Center: Grignard Formation of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard formation of 2-Bromo-4-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful but sensitive reaction. Here, we will address common challenges, focusing on the identification, mechanism, and prevention of side product formation through a series of troubleshooting guides and frequently asked questions.

Introduction: The Challenge of a Seemingly Simple Reaction

The formation of (2-methoxy-5-methylphenyl)magnesium bromide is a critical step in many synthetic pathways. However, like many Grignard reactions, its success is highly dependent on meticulous technique. The high reactivity that makes the Grignard reagent a potent nucleophile also renders it susceptible to several side reactions that can drastically reduce yield and complicate purification. This guide provides the causal explanations and field-proven protocols necessary to ensure a successful and high-yielding reaction.

FAQ: Core Principles & Common Sticking Points

Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?

A1: Failure to initiate is almost always due to two primary factors: a passivated magnesium surface or the presence of moisture.[1]

  • Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[2][3]

  • Trace Moisture: Grignard reagents are potent bases and will be rapidly quenched by any protic source, including trace water in the glassware or solvent.[2][4]

Solution: Rigorous anhydrous conditions and magnesium activation are non-negotiable. Glassware must be flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).[1] Solvents must be strictly anhydrous.[2] For activation, chemical methods are highly effective. The use of initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane is standard practice.[3][5] The disappearance of the iodine's color or the bubbling of ethylene gas (from 1,2-dibromoethane) are visual cues that the magnesium surface is activated and the reaction has begun.[1][5]

Q2: The reaction mixture turns cloudy and then black. Is this normal?

A2: A cloudy, grayish appearance is a positive sign that the Grignard reagent is forming.[6] However, a black color often suggests decomposition, which can be caused by overheating or impurities.[6] Controlling the reaction temperature by managing the addition rate of the this compound is crucial to prevent this.[4]

Q3: Which solvent is better for this reaction, diethyl ether or THF?

A3: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from aryl halides like this compound.[1][7] THF is more effective at solvating and stabilizing the Grignard reagent due to its higher polarity and chelating ability, which can lead to higher yields.[1][8] Diethyl ether has a lower boiling point, which can sometimes aid in initiation, but THF's superior solvating properties are usually advantageous.[8]

Troubleshooting Guide: Diagnosing and Solving Side Product Formation

This section addresses the most common side products encountered during the Grignard formation of this compound.

Issue 1: Wurtz Coupling - The Dimer Byproduct

Q: My final product is contaminated with a significant amount of a high-boiling point impurity, identified as 2,2'-dimethoxy-5,5'-dimethylbiphenyl. What is causing this?

A: This is the result of a Wurtz-type homocoupling reaction , the most prevalent side reaction in this synthesis.[6][9] It occurs when a newly formed molecule of the Grignard reagent, (2-methoxy-5-methylphenyl)magnesium bromide, acts as a nucleophile and attacks a molecule of the unreacted starting material, this compound.[10]

Mechanism of Wurtz Coupling: (2-methoxy-5-methylphenyl)MgBr + this compound → 2,2'-dimethoxy-5,5'-dimethylbiphenyl + MgBr₂

This side reaction is particularly problematic with aryl halides and is promoted by high local concentrations of the aryl halide and elevated temperatures.[4][10]

Solution & Protocol: Minimizing Wurtz coupling hinges on controlling the reaction conditions to favor the formation of the Grignard reagent over its subsequent reaction with the starting material.

  • Slow, Controlled Addition: The solution of this compound in THF should be added dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the flask, ensuring it is more likely to react with the magnesium surface than with a Grignard molecule.[10]

  • Temperature Management: The reaction is exothermic. Maintain a gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, use an ice bath to cool it. Lower temperatures generally disfavor the Wurtz coupling pathway.[4][10]

  • High Magnesium Surface Area: Using finely divided magnesium turnings or powder increases the available surface area for reaction, which can accelerate the formation of the Grignard reagent relative to the coupling reaction.[10]

Issue 2: Protonation - Loss of Reagent to Form 4-methylanisole

Q: My reaction yield is very low, and I've isolated 4-methylanisole from the reaction mixture. What happened to my Grignard reagent?

A: The presence of 4-methylanisole is a clear indication that your Grignard reagent was quenched by an acidic proton source. Grignard reagents are extremely strong bases and will readily react with even weakly acidic protons, such as those from water.[2][8]

Mechanism of Protonation: (2-methoxy-5-methylphenyl)MgBr + H₂O → 4-methylanisole + Mg(OH)Br

This is an irreversible reaction that consumes your active reagent, leading directly to lower yields. The source of the proton can be residual water in the glassware, solvent, or even atmospheric moisture entering the system.

Solution & Protocol: The prevention of protonation relies on the rigorous exclusion of water from the reaction system.

  • Glassware Preparation: All glassware must be flame-dried under vacuum or oven-dried at >120 °C for several hours and assembled while hot, then allowed to cool under a steady stream of dry inert gas (Argon or Nitrogen).[10]

  • Solvent Purity: Use freshly distilled, anhydrous solvent. THF is hygroscopic and should be dried properly, for instance, by distillation from sodium/benzophenone or by passing it through an activated alumina column.[11][12] Using THF from a freshly opened bottle from a reputable supplier is also a common practice.[11]

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas throughout the entire process, from setup to quench.[4]

Summary of Side Products and Mitigation Strategies

Side Product NameStructureCauseMitigation Strategy
2,2'-dimethoxy-5,5'-dimethylbiphenyl Dimer of the starting materialWurtz Coupling: Grignard reagent reacts with unreacted this compound.[9]Slow, dropwise addition of aryl halide; maintain gentle reflux; use highly activated magnesium.[10]
4-methylanisole Protonated starting materialProtonation: Grignard reagent reacts with trace water or other acidic protons.[2]Rigorous flame-drying of glassware; use of anhydrous solvents; maintain a positive inert atmosphere.[10]

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the two major side reactions.

A This compound + Mg B (2-methoxy-5-methylphenyl)MgBr (Desired Grignard Reagent) A->B  Formation   C 2,2'-dimethoxy-5,5'-dimethylbiphenyl (Wurtz Product) B->C Wurtz Coupling D 4-methylanisole (Protonation Product) B->D Protonation F Desired Adduct B->F  Reaction   E Electrophile (e.g., Aldehyde, Ketone) E->F G H₂O (Trace) G->D H This compound (Unreacted) H->C

Caption: Reaction pathways in the Grignard formation of this compound.

Protocol: Best Practices for Minimizing Side Products

This protocol consolidates the best practices discussed for a successful, high-yield reaction.

1. Preparation (The Anhydrous Environment) a. Place all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, stir bar) in an oven at 120 °C for at least 4 hours. b. Assemble the glassware hot from the oven and immediately flush with a positive pressure of dry argon or nitrogen while it cools. c. Equip the condenser and dropping funnel with gas bubblers or an inert gas manifold connection to maintain the inert atmosphere.

2. Magnesium Activation & Reaction Initiation a. To the cooled flask, add magnesium turnings (1.2 equivalents). b. Add a single small crystal of iodine. c. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed subliming on the metal surface. Allow to cool back to room temperature.[8] d. Add a small amount of anhydrous THF, just enough to cover the magnesium turnings. e. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. f. Add a small aliquot (~5-10%) of the aryl bromide solution to the stirred magnesium suspension.[13] g. Observe for signs of initiation: disappearance of the iodine color, gentle bubbling on the magnesium surface, a slight exotherm, and the solution turning cloudy/gray.[6][14] If it does not start, gently warm the flask with a heat gun.

3. Grignard Formation a. Once initiation is confirmed, begin the dropwise addition of the remaining this compound solution from the dropping funnel. b. Control the addition rate to maintain a gentle, steady reflux. Do not allow the reaction to become too vigorous. Use a water or ice bath for cooling if necessary. c. After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted.[13] The final solution should be a cloudy, grayish-brown color.

4. Usage a. Cool the freshly prepared Grignard reagent to the desired temperature (typically 0 °C) before adding your electrophile. b. The Grignard reagent should be used immediately for the best results.

Troubleshooting Workflow

Use this flowchart to diagnose and address issues during your experiment.

Start Reaction Issue: Low Yield or Impure Product Analyze Analyze Byproducts (GC-MS, NMR) Start->Analyze Decision1 Is 4-methylanisole the major byproduct? Analyze->Decision1 Protonation Problem: Protonation (Moisture Contamination) Decision1->Protonation Yes Decision2 Is 2,2'-dimethoxy-5,5'-dimethylbiphenyl the major byproduct? Decision1->Decision2 No Solve_Protonation Solution: - Re-dry all glassware rigorously. - Use freshly purified, anhydrous solvent. - Ensure positive inert gas pressure. Protonation->Solve_Protonation End Optimized Reaction Solve_Protonation->End Wurtz Problem: Wurtz Coupling Decision2->Wurtz Yes Decision3 Reaction fails to initiate? Decision2->Decision3 No Solve_Wurtz Solution: - Slow the addition rate of aryl bromide. - Maintain lower reaction temperature. - Use more reactive/higher surface area Mg. Wurtz->Solve_Wurtz Solve_Wurtz->End Initiation Problem: Passivated Mg or Moisture Decision3->Initiation Yes Decision3->End No (Other Issues) Solve_Initiation Solution: - Use chemical activators (I₂, 1,2-dibromoethane). - Mechanically crush Mg turnings. - Re-verify anhydrous conditions. Initiation->Solve_Initiation Solve_Initiation->End

Caption: A troubleshooting workflow for the Grignard formation of this compound.

References

  • Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrTaR13B8BkYPlxHDc4UD_QK1uHunHlLl1yCSVZpfV9HmZE0LUSYq7aDIGjUoj7rWt6EFKdHHNSM34_exx29txX2WHi3fb4imy3opFCyNXJHBOuHQHBQHgWtGenJCSOEq2uTUDvTxhLhYaliB0rNQJrAi2DLDUYvPiLideisnYhA8j8jNLk__LJidKPaHUB8cEfiFzWdyGZrcSuWuS4CpTMNIrhhHVUlzJRg==]
  • Technical Support Center: Troubleshooting Grignard Reactions for Branched-Chain Fatty Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6F0l5EOPTznn1ErucJNdNkLar91d3nU8PoeFaOHXXjyK32IpdgcSs6Hz-zvXtrfWTKPNCkq4h0IONqkjUD5N5orB22zmKwnNNGYYGYYcj_vgfRkpBiAHWKpZuwJpiplAebjV4IM8PaIGyRMM1n_rxtCp5xuMm044c1WIkKy3bGHhvXzTGURQ7BAhJz99PTSSHd9kC_0Ffjqj4VR8v9HoX4d27d8rOyyYxPQffYIlkR5aN4IM4xXM=]
  • The Grignard Reaction. University of Missouri-St. Louis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKhw6jQfmigzb9FobXUa16szrsO0OJq8yemCXdo5gp5Awdrj-G9RJR9F7YkQgTTsd5tHddPu9WATKzkklpVYy0xwIxJ5VFsAkOlL60sZV7gtF4UAyTfLihlDFT566SporYFRxJaguajJ-hd1pyUH--MW5MTRldl7H6Bzown90=]
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Technical Support Center: Preventing Dehalogenation of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-methylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with undesired dehalogenation during reactions with this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate this common side reaction and improve the yield of your desired product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

Dehalogenation, in this context, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 4-methylanisole as a byproduct. This process, also known as hydrodehalogenation, consumes your starting material, reduces the yield of the intended product, and can complicate the purification process. This compound can be susceptible to this reaction, particularly under certain conditions used in common synthetic transformations.

Q2: Which types of reactions are most prone to causing dehalogenation of this compound?

Dehalogenation is most frequently observed in:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck): These reactions are highly sensitive to reaction parameters, and improper conditions can favor the dehalogenation pathway.[1][2]

  • Grignard Reagent Formation: While forming the Grignard reagent, side reactions can lead to the formation of 4-methylanisole.[3]

  • Lithium-Halogen Exchange: This reaction, often used to generate a potent nucleophile, can also result in dehalogenation if not performed under carefully controlled conditions.[4][5]

Q3: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed reactions?

In palladium-catalyzed cross-coupling reactions, the main culprit behind dehalogenation is the formation of palladium-hydride (Pd-H) species.[1][2] These can arise from several sources:

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can generate hydrides, especially at higher temperatures.[1]

  • Solvents: Protic solvents (like alcohols) or solvents that can degrade to produce hydride sources (like DMF with trace water) can contribute.[1]

  • Reagents: Impurities in other reagents, such as borane species in boronic acids, can lead to the formation of Pd-H.[1]

  • Water: The presence of water can react with bases or other components to generate hydride sources.[1]

Once formed, the Pd-H species can participate in a competing catalytic cycle that results in the hydrodehalogenation of the starting material.

Q4: How does the electronic nature of this compound influence its susceptibility to dehalogenation?

The methoxy (-OCH₃) and methyl (-CH₃) groups on the anisole ring are electron-donating. This increased electron density on the aromatic ring can, in some cases, make the C-Br bond more susceptible to certain dehalogenation pathways.

Section 2: Troubleshooting Guide for Common Reactions

This section provides a structured approach to diagnosing and solving dehalogenation issues in specific reaction types.

Palladium-Catalyzed Cross-Coupling Reactions

If you are observing significant formation of 4-methylanisole during a Suzuki, Buchwald-Hartwig, or similar cross-coupling reaction, follow this troubleshooting workflow.

G start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs). start->ligand Start Optimization base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can promote dehalogenation. - Switch to a weaker base like K₃PO₄, Cs₂CO₃, or K₂CO₃. ligand->base If dehalogenation persists solvent Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF) can be problematic. - Use a non-polar, aprotic solvent like toluene or dioxane. base->solvent If dehalogenation persists temp Step 4: Lower the Temperature - Dehalogenation can have a higher activation energy. - Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temp If dehalogenation persists purity Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid hydride sources. temp->purity If dehalogenation persists success Dehalogenation Minimized purity->success

Caption: Troubleshooting workflow for minimizing dehalogenation.

In-Depth Explanation of Troubleshooting Steps:

  • Step 1: Ligand Selection is Crucial: The choice of ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1] Ligands like XPhos, SPhos, and RuPhos often yield excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1]

  • Step 2: Base Selection: Strong bases, especially alkoxides, can be a source of hydride ions that lead to dehalogenation.[1][6] Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a successful strategy.[1][6]

  • Step 3: Solvent Effects: Aprotic, non-polar solvents such as toluene or 1,4-dioxane are generally preferred.[1][6] Protic solvents should be avoided as they can be a direct source of protons for the dehalogenation reaction.

  • Step 4: Temperature Control: Dehalogenation can be more sensitive to higher temperatures than the desired coupling reaction. Lowering the reaction temperature may selectively disfavor the dehalogenation pathway.

  • Step 5: Reagent and Atmosphere Purity: Ensure that all solvents are anhydrous and have been properly degassed to remove oxygen.[6] Use high-purity reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent the introduction of water or other hydride sources.[1]

Table 1: Effect of Reaction Parameters on Dehalogenation in Cross-Coupling

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize Dehalogenation
Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[6]
Base Strong alkoxide bases (e.g., NaOtBu)[6]Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[1][6]
Solvent Protic or polar aprotic (e.g., alcohols, DMF)[6]Aprotic, non-polar (e.g., toluene, dioxane)[1][6]
Temperature High temperatures (e.g., >100 °C)Lower temperatures (e.g., 80 °C)[6]
Grignard Reagent Formation

The primary dehalogenation issue during Grignard formation is often a result of reaction with protic impurities or a side reaction with unreacted starting material.

G start Low Yield of Grignard Reagent anhydrous Step 1: Ensure Strictly Anhydrous Conditions - Flame-dry or oven-dry all glassware. - Use anhydrous solvents (e.g., THF, diethyl ether). start->anhydrous Start Troubleshooting activation Step 2: Activate Magnesium - Use a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. anhydrous->activation If initiation is slow addition Step 3: Slow Addition of Aryl Bromide - Add the this compound solution dropwise to the magnesium suspension. - This minimizes the Wurtz coupling side reaction. activation->addition Once initiated success Successful Grignard Formation addition->success

Caption: Troubleshooting Grignard reagent formation.

Key Considerations for Grignard Synthesis:

  • Anhydrous Conditions are Paramount: Grignard reagents are highly basic and will be quenched by any protic source, including water from glassware or solvents.[7]

  • Magnesium Activation: A passivating layer of magnesium oxide can prevent the reaction from starting.[3] Activating the magnesium surface with iodine or 1,2-dibromoethane is often necessary.[3]

  • Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with another molecule of this compound.[3] This can be minimized by the slow, dropwise addition of the aryl bromide solution to the magnesium suspension.[3]

Lithium-Halogen Exchange

This reaction is typically very fast, and dehalogenation can occur if the generated organolithium species is not trapped efficiently or if there are protic impurities.

Key Strategies to Prevent Dehalogenation:

  • Low Temperatures: These reactions are almost always performed at very low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and to control the reaction rate.[5]

  • Anhydrous and Inert Conditions: As with Grignard reagents, the organolithium species is highly basic and requires strictly anhydrous and inert conditions.

  • Efficient Trapping: The electrophile used to trap the organolithium should be added promptly after the exchange reaction is complete to minimize the opportunity for side reactions.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require further optimization for your specific application.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed for the cross-coupling of this compound with an arylboronic acid, with conditions selected to suppress hydrodehalogenation.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[6]

  • In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 3.3 mol%).[1]

  • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.[1]

  • Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

Workup and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography.

Protocol 2: Formation of 2-Methoxy-5-methylphenylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Reagent and Glassware Preparation:

  • Rigorously dry all glassware in an oven at >110 °C and cool under an inert atmosphere.[3]

  • Use anhydrous THF as the solvent.[7]

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine.[3]

  • Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add a small portion (~10%) of the this compound solution to the activated magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and a cloudy appearance.[7]

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately.

References

  • Studer, A., & Amrein, S. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition, 56(38), 11553-11556.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Hager, M., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(21), 6019-6024.
  • Thompson, A. S., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(51), 9373-9376.
  • Reddit. (2019). significant dehalogenation in stille coupling.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?
  • ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Knochel, P., et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.
  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction.
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • Evans, D. A. (n.d.). Lithium Halogen Exchange.
  • National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • PubChem. (n.d.). This compound.
  • Alkali Scientific. (n.d.). This compound, 1 X 10 g (480835-10G).

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optimizing catalyst loading for Buchwald-Hartwig amination of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Topic: Optimizing Catalyst Loading for the Amination of 2-Bromo-4-methylanisole

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. We will provide in-depth, field-proven insights into optimizing the Buchwald-Hartwig amination of this compound, a common yet challenging transformation involving an electron-rich, sterically hindered aryl bromide.

Foundational Principles: The "Why" Behind the Reaction

Before troubleshooting, it is crucial to understand the catalytic cycle. The Buchwald-Hartwig amination is not a single event but a sequence of steps, each with its own requirements.[1] An issue at any stage can halt the entire process. The generally accepted mechanism proceeds via a Pd(0)/Pd(II) cycle.[2][3]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is heavily influenced by the ligand's electronic and steric properties.[4][5][6]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice and solubility of the base are critical here.[7][8]

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[5][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ Amine Complex OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NR'R'' (Product) Amido_Complex->Product_out ArBr_in Ar-Br (this compound) ArBr_in->OA_Complex Amine_in HNR'R'' Amine_in->Amine_Complex Base_in Base Base_in->Amido_Complex

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the amination of this compound, with a focus on optimizing catalyst loading.

Q1: My reaction shows low or no conversion. Where do I start troubleshooting?

A: Before adjusting catalyst loading, verify the fundamentals. Reaction failures are often due to issues other than the catalyst itself.[10]

  • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[11] Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that solvents were rigorously degassed.

  • Reagent Quality: Anhydrous solvents and reagents are critical. Water can deactivate the catalyst and hydrolyze phosphine ligands.[6][10] Use freshly dried solvents and ensure your amine and base are pure and dry.

  • Base Solubility: This is a frequently underestimated cause of failure.[2][12] If the inorganic base is not at least partially soluble in the reaction solvent, it cannot effectively deprotonate the amine complex. Vigorous stirring is essential.

Q2: How do I select the optimal catalyst system (Palladium Source & Ligand) for an electron-rich substrate like this compound?

A: This is the most critical parameter. For this substrate class, you need a catalyst system that favors the challenging oxidative addition step and promotes rapid reductive elimination.

  • Palladium Source: Using a palladium pre-catalyst is highly recommended over generating the active species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] Pre-catalysts, such as G3 or G4 palladacycles, provide more consistent and reliable formation of the active L-Pd(0) species.[10][13]

  • Ligand Selection: The choice of phosphine ligand is paramount.[8][11] For electron-rich and sterically hindered aryl bromides, bulky, electron-rich biaryl monophosphine ligands are the standard.[6][14][15] They stabilize the palladium center and facilitate the key steps of the catalytic cycle.[11]

Ligand FamilyExamplesKey Characteristics & Use Case for this compound
Buchwald Biaryl Phosphines XPhos, RuPhos, BrettPhos, SPhosPrimary Choice. These ligands are designed to be both bulky and electron-rich, accelerating both oxidative addition and reductive elimination. They are highly effective for challenging substrates.[3][6][15]
Ferrocene-Based Ligands dppf, DtBPFCan be effective, particularly for secondary amines. The more sterically hindered DtBPF can improve coupling rates.[9][15]
Bidentate Phosphines BINAP, XantphosWhile effective in many systems, they may be less optimal for this specific substrate compared to the more specialized biaryl monophosphines.[9][16] Xantphos can be a good choice when using milder bases.[17][18]
Q3: What is a reasonable starting catalyst loading, and how low can I go?

A: A pragmatic approach is to first establish a robust reaction at a higher loading and then systematically reduce it.

  • Initial Screening: Start with a palladium pre-catalyst loading of 1-2 mol % and a Ligand:Pd ratio of 1.2:1 to 2:1.[19] This is typically sufficient to identify viable reaction conditions.

  • Optimization: Once you have a high-yielding reaction (>90%), you can begin to lower the catalyst loading in increments (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%).[20][21] Monitor the reaction kinetics; if the reaction time increases dramatically or stalls, you have found the lower limit for that specific set of conditions.

  • Signs of Catalyst Death: If a reaction starts but then stalls completely, it is a strong indicator of catalyst decomposition. This can be caused by impurities (water, oxygen) or thermal instability at high temperatures. Adding a fresh portion of catalyst can sometimes restart the reaction, confirming this diagnosis.[11]

Q4: I'm observing significant hydrodehalogenation (Ar-Br → Ar-H). How can I suppress this side reaction?

A: Hydrodehalogenation is a common competing pathway where the aryl halide is reduced instead of coupled.[11] This arises from an unproductive β-hydride elimination side reaction.[9]

  • Optimize Ligand and Base: The choice of ligand and base is the most effective way to minimize this side product.[11] Sterically hindered ligands can often disfavor the intermediates that lead to hydrodehalogenation. Switching to a different class of base (e.g., from an alkoxide like NaOt-Bu to a phosphate like K₃PO₄) can dramatically alter the reaction pathway and suppress this side reaction.

  • Lower Temperature: If possible, running the reaction at a lower temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.

Q5: Which base and solvent combination is best for my system?

A: The base and solvent are intrinsically linked; one cannot be optimized without considering the other.[16][22]

BaseCommon SolventsAdvantages & Considerations
NaOt-Bu, KOt-Bu, LHMDS Toluene, Dioxane, THFHigh Reactivity. These strong, non-coordinating bases often provide the fastest reaction rates and allow for the lowest catalyst loadings.[12][19] However, they are incompatible with base-sensitive functional groups.[2][19]
K₃PO₄, Cs₂CO₃, K₂CO₃ Dioxane, t-BuOH, Toluene, TMOHigh Functional Group Tolerance. These weaker inorganic bases are excellent for substrates with sensitive groups like esters.[6][12] Reactions may require higher temperatures or longer times. Cs₂CO₃ often shows enhanced performance and solubility in solvents like TMO.[20]

Systematic Troubleshooting Workflow

When a reaction fails, a logical, step-by-step approach is more effective than random screening.

Troubleshooting_Workflow cluster_no_product Troubleshooting: No Reaction cluster_low_yield Troubleshooting: Low Yield start Reaction Start: Low/No Yield check_conversion Any Product Formation? (TLC/LCMS) start->check_conversion check_inert Verify Inert Atmosphere & Reagent Purity/Dryness check_conversion->check_inert No screen_ligand Screen Different Ligand Class (e.g., XPhos, RuPhos) check_conversion->screen_ligand Yes, but <50% check_temp Increase Temperature (in 10-20°C increments) check_inert->check_temp check_base_sol Check Base Solubility Consider Different Solvent check_temp->check_base_sol optimize High Yield Achieved Begin Optimization check_base_sol->optimize screen_base Screen Different Base (e.g., NaOtBu vs K₃PO₄) screen_ligand->screen_base increase_loading Increase Catalyst Loading (e.g., to 2-5 mol%) screen_base->increase_loading extend_time Extend Reaction Time increase_loading->extend_time extend_time->optimize reduce_loading Systematically Reduce Catalyst Loading optimize->reduce_loading

Troubleshooting workflow for low or no conversion in Buchwald-Hartwig amination.

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol outlines a general procedure for a small-scale screen to identify the optimal catalyst loading. Safety Note: Always handle phosphine ligands and palladium catalysts in a fume hood. Alkoxide bases are corrosive and moisture-sensitive.

Objective: To determine the minimum catalyst loading required for efficient amination of this compound with a model amine (e.g., morpholine or aniline).

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)

  • Anhydrous Toluene

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox or under inert gas):

    • To each of four oven-dried reaction vials, add the base (1.4 equiv).

    • In separate stock solutions, prepare the Pd pre-catalyst and ligand in anhydrous toluene.

    • Add the appropriate volume of Pd pre-catalyst and ligand stock solutions to each vial to achieve final catalyst loadings of 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol% . Maintain a constant Pd:Ligand ratio (e.g., 1:1.5).

  • Reagent Addition:

    • Add this compound (1.0 equiv) to each vial, followed by the amine (1.2 equiv).

    • Add enough anhydrous toluene to reach a final concentration of ~0.5 M with respect to the aryl bromide.

  • Reaction:

    • Seal the vials tightly with PTFE-lined caps.

    • Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to a standard temperature (e.g., 100 °C).[2][23]

    • Stir the reactions vigorously.

  • Monitoring and Analysis:

    • After a set time (e.g., 2, 8, and 16 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by GC-MS or LC-MS to determine the conversion percentage.

    • Plot conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides complete conversion in a reasonable timeframe.

This systematic approach provides robust, reproducible data to guide your synthetic efforts and ensure efficient use of expensive catalyst materials.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Vasilev, A. A., & Dilman, A. D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry.
  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
  • NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Esposito, O., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Journal of Organometallic Chemistry.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations.
  • Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
  • NIH. (n.d.). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines.
  • PubMed. (2015). Ligand-promoted ortho-C-H amination with Pd catalysts.
  • Denmark Group, University of Illinois. (n.d.). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion?.

Sources

Technical Support Center: Purification of 2-Bromo-4-methylanisole Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-bromo-4-methylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its related reaction mixtures. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot and optimize your purification processes effectively.

I. FAQs: Pre-Chromatography and Method Development

Question 1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound, typically via electrophilic aromatic substitution (bromination) of 4-methylanisole, several byproducts can form.[1][2] Understanding these potential impurities is crucial for developing an effective purification strategy.

  • Isomeric Byproducts: The primary impurities are often isomers. The methoxy group is a strong ortho-, para- director, and the methyl group is a weaker ortho-, para- director. Since the para position to the methoxy group is occupied by the methyl group, the main product is this compound. However, small amounts of other isomers, such as 3-bromo-4-methylanisole, can be formed.[1]

  • Polybrominated Species: Over-bromination can lead to the formation of dibromo- or even tribromo-4-methylanisole.[1][3] Controlling the stoichiometry of the brominating agent is key to minimizing these impurities.[1]

  • Unreacted Starting Material: Incomplete reactions will leave residual 4-methylanisole in the crude product.

  • Degradation Products: Depending on the reaction conditions (e.g., strong acids, high temperatures), some degradation of the starting material or product may occur.

Question 2: How do I choose the right stationary phase for my column?

For the separation of this compound and its common impurities, the choice of stationary phase is critical for achieving good resolution.

  • Standard Silica Gel: In over 95% of cases, standard silica gel (SiO₂) is the stationary phase of choice for purifying compounds like this compound.[4] Its slightly acidic nature and high polarity make it effective for separating compounds with varying polarities.

  • Alumina: If your compound is sensitive to the acidic nature of silica gel, alumina can be a good alternative.[5][6] Alumina is available in neutral, acidic, and basic forms, allowing you to choose the one that best suits your compound's stability.

  • Reverse-Phase (C18): For highly non-polar compounds or when normal-phase chromatography fails to provide adequate separation, reverse-phase chromatography using a C18-functionalized silica gel can be employed.[7] In this case, a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[8]

Question 3: How do I select the optimal solvent system (eluent) for my separation?

The selection of the eluent is arguably the most critical step in developing a successful column chromatography method. Thin-Layer Chromatography (TLC) is an indispensable tool for this process.

  • Start with TLC: Before running a column, always perform TLC to screen different solvent systems. The ideal solvent system will give your desired product a retention factor (Rf) between 0.2 and 0.4, with good separation from all impurities.[5]

  • Common Solvent Systems: For relatively non-polar compounds like this compound, mixtures of a non-polar solvent and a slightly more polar solvent are typically used. Common choices include:

    • Hexane/Ethyl Acetate[9]

    • Hexane/Dichloromethane

    • Hexane/Diethyl Ether

  • Polarity Adjustment: The polarity of the eluent is adjusted by changing the ratio of the solvents. For this compound, a good starting point is a low percentage of the more polar solvent (e.g., 5-10% ethyl acetate in hexane).

  • Ternary Systems: If a binary solvent system does not provide adequate separation, a ternary (three-component) system can sometimes offer improved resolution.[10] However, these are more complex to optimize.

II. Troubleshooting Guide: Common Issues During Column Chromatography

This section addresses specific problems you might encounter during the purification process and provides actionable solutions.

Problem 1: My compound is not moving off the baseline (Rf is too low).

  • Causality: A low Rf value indicates that your compound is too strongly adsorbed to the stationary phase. This is because the eluent is not polar enough to effectively displace the compound and move it up the column.

  • Solution: Increase the polarity of your eluent. This can be done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). Make small, incremental changes and re-evaluate with TLC until the desired Rf is achieved.

Problem 2: All my spots are at the solvent front (Rf is too high).

  • Causality: A high Rf value means your compound has a low affinity for the stationary phase and is moving too quickly with the eluent. This is a sign that your eluent is too polar.

  • Solution: Decrease the polarity of your eluent by increasing the proportion of the less polar solvent (e.g., increasing the percentage of hexane). Again, use TLC to guide your adjustments.

Problem 3: My spots are streaking on the TLC plate and the column.

  • Causality: Streaking can be caused by several factors:

    • Sample Overload: Applying too much sample to the TLC plate or column can lead to broad, streaky bands.[11]

    • Compound Acidity/Basicity: If your compound is acidic or basic, it can interact strongly and unevenly with the slightly acidic silica gel, causing streaking.[11]

    • Insolubility: If your compound is not fully soluble in the eluent, it can precipitate and then re-dissolve as it moves, leading to tailing.

  • Solutions:

    • Dilute Your Sample: Ensure your sample is sufficiently diluted before spotting on the TLC plate or loading onto the column.[11]

    • Add a Modifier: If your compound is acidic, adding a small amount of acetic acid (e.g., 0.5-1%) to your eluent can improve peak shape.[11] For basic compounds, adding a small amount of triethylamine (e.g., 0.5-1%) can neutralize the acidic sites on the silica gel.[4]

    • Change the Solvent System: Find a solvent system in which your compound is more soluble.[5]

Problem 4: My product co-elutes with an impurity.

  • Causality: Co-elution occurs when the Rf values of your product and an impurity are too similar in the chosen solvent system.

  • Solutions:

    • Optimize the Solvent System: Try different solvent combinations. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can change the selectivity of the separation.

    • Gradient Elution: If an isocratic (constant solvent composition) elution doesn't work, a gradient elution can be very effective.[12][13] Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase with different selectivity, such as alumina or a reverse-phase material.[6]

III. Experimental Protocols & Data

  • TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with your chosen eluent system.

    • Visualize the spots (e.g., under UV light or using a chemical stain).

    • Adjust the solvent system until the desired separation is observed.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[14]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of your eluent and carefully apply it to the top of the column with a pipette.[15]

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a different, volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[15]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small samples from the eluting liquid and spotting them on a TLC plate.

    • If using a gradient, gradually increase the polarity of the eluent according to your pre-determined plan.[14]

  • Analysis and Product Isolation:

    • Develop the TLC plates of your collected fractions to identify which fractions contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain your purified this compound.

ParameterRecommended Starting PointTroubleshooting Adjustment
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Alumina (neutral) for acid-sensitive compounds.
Eluent System Hexane/Ethyl Acetate (95:5 to 90:10)Vary solvent ratio; try Hexane/DCM or Hexane/Ether.
Target Rf (TLC) 0.2 - 0.4Increase eluent polarity for lower Rf; decrease for higher Rf.
Elution Mode IsocraticSwitch to gradient elution for complex mixtures.[12]
Sample Loading Dry loading for poorly soluble samples.Wet loading for highly soluble samples.

IV. Visualizations

Column Chromatography Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Selection Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: General workflow for the purification of this compound.

Chromatography Troubleshooting Start Problem Encountered Low_Rf Low Rf (Spots at Baseline) Start->Low_Rf High_Rf High Rf (Spots at Solvent Front) Start->High_Rf Streaking Streaking Bands Start->Streaking Coelution Co-elution of Product & Impurity Start->Coelution Sol_Low_Rf Increase Eluent Polarity Low_Rf->Sol_Low_Rf Sol_High_Rf Decrease Eluent Polarity High_Rf->Sol_High_Rf Sol_Streaking Dilute Sample / Add Modifier (Acid/Base) / Change Solvent Streaking->Sol_Streaking Sol_Coelution Change Solvent System / Use Gradient Elution / Change Stationary Phase Coelution->Sol_Coelution

Sources

challenges in the lithiation of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm now diving deep into Google, aiming to uncover the specific hurdles in lithiating 2-Bromo-4-methylanisole. My searches are zeroing in on typical side reactions, optimal reaction conditions, and potential troubleshooting strategies to ensure a successful reaction.

Developing Troubleshooting Guide

I've shifted gears to synthesizing the information into a user-friendly format. I'm building a question-and-answer troubleshooting guide, supported by solid references, including academic papers. This encompasses a detailed protocol and illustrative Graphviz diagrams. The guide will logically progress, starting with simpler issues and delving into complex problems.

Organizing Search Findings

My focus is now on meticulously analyzing the gathered search data, pinpointing frequently encountered issues and their proposed solutions. Temperature, reagents, and additives are under scrutiny. This process involves a transition towards a Q&A format, building a troubleshooting guide, and an FAQ section supported by robust citations from scholarly journals and trusted online resources.

minimizing homocoupling in Sonogashira reactions with 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 2-Bromo-4-methylanisole, an electron-rich aryl bromide. A common and often frustrating side reaction in this process is the homocoupling of the terminal alkyne, leading to the formation of a 1,3-diyne byproduct, commonly known as Glaser coupling.[1][2][3] This guide will provide in-depth troubleshooting strategies, optimized protocols, and a mechanistic understanding to help you minimize this unwanted side reaction and maximize the yield of your desired cross-coupled product.

Understanding the Challenge: Homocoupling in Sonogashira Reactions

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[4][5][6][7] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7][8] While highly efficient, the presence of the copper(I) co-catalyst, especially in the presence of oxygen, can promote the oxidative dimerization of the terminal alkyne, leading to the undesired homocoupled product.[1][4][8][9] This side reaction is a significant issue as it consumes the valuable alkyne starting material and can complicate the purification of the desired product.[3][10]

The Competing Pathways: Cross-Coupling vs. Homocoupling

To effectively minimize homocoupling, it is crucial to understand the mechanistic competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.

cluster_0 Sonogashira Cross-Coupling Cycle cluster_1 Glaser Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII L₂Pd(II)(Ar)X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CuC≡CR Copper(I) Acetylide CuC≡CR->Transmetalation PdII_alkyne L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-C≡CR) RedElim->Product HC≡CR Terminal Alkyne Cu_acetylide Copper(I) Acetylide HC≡CR->Cu_acetylide Base CuI Cu(I) CuI->Cu_acetylide O2 Oxygen (O₂) Dimerization Oxidative Dimerization O2->Dimerization Cu_acetylide->Dimerization Diyne Homocoupled Product (R-C≡C-C≡C-R) Dimerization->Diyne start High Homocoupling Observed q1 Are you using a copper co-catalyst? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Switch to a Copper-Free Protocol a1_yes->sol1 q2 Is the reaction under a strict inert atmosphere? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Consider Ligand & Base Optimization a2_yes->q3 sol2 Degas solvents & reagents thoroughly. Use Schlenk line or glovebox. a2_no->sol2 sol2->q3 sol3 Screen bulky, electron-rich phosphine ligands. Use a bulky, non-coordinating amine base. q3->sol3 end Issue Persists? Reduce CuI loading (if used). Consider slow addition of alkyne. sol3->end

Figure 2: Troubleshooting decision tree for homocoupling.

In-Depth Troubleshooting Strategies
Issue Potential Cause Recommended Solution & Rationale
Significant Homocoupling (>10%) Oxygen Contamination Rigorous Degassing: Thoroughly degas all solvents and liquid reagents by at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. Rationale: Oxygen is a key component in the oxidative homocoupling of the copper acetylide intermediate. [1][2][3]
Copper(I) Co-catalyst Switch to a Copper-Free Protocol: This is the most direct way to eliminate the primary pathway for Glaser coupling. [4][8]Numerous efficient copper-free Sonogashira protocols have been developed. [11][12]
High Alkyne Concentration Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. Rationale: Maintaining a low instantaneous concentration of the alkyne disfavors the bimolecular homocoupling reaction. [1][13]
Moderate Homocoupling (5-10%) Inappropriate Ligand Ligand Screening: For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step, thereby outcompeting the homocoupling side reaction. [8][14][15]
Suboptimal Base Base Optimization: The choice of base is critical. Bulky, non-coordinating amine bases like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) are often effective. [2]In copper-free systems, inorganic bases such as Cs₂CO₃ or K₃PO₄ can be advantageous. [2][16]
Persistent Low-Level Homocoupling (<5%) Trace Copper Contamination High-Purity Reagents & Acid-Washed Glassware: Ensure all reagents, especially the palladium catalyst and base, are of high purity and free from copper contamination. Consider washing glassware with an acid solution (e.g., aqua regia or a piranha solution alternative), followed by thorough rinsing with deionized water and drying before use to remove trace metals. [1]
Reaction Temperature Temperature Optimization: While many Sonogashira reactions are run at room temperature, for a less reactive substrate like this compound, gentle heating (e.g., 40-60 °C) might be necessary to promote the desired cross-coupling. However, excessively high temperatures can sometimes favor side reactions. A systematic optimization of the reaction temperature is recommended.

Optimized Experimental Protocols

The following protocols are designed to minimize homocoupling when using this compound as the substrate.

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is highly recommended as the primary approach to eliminate Glaser homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF, 5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, palladium precatalyst, phosphine ligand, and base under a positive pressure of argon or nitrogen.

  • Solvent and Reagent Addition: Add the degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC/MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition

If a copper-catalyzed system is necessary, this modified protocol can significantly reduce homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, palladium catalyst, and copper(I) iodide under a positive pressure of argon or nitrogen.

  • Solvent and Base Addition: Add the degassed solvent and base via syringe.

  • Slow Alkyne Addition: Prepare a solution of the terminal alkyne in a small amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC/MS.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Vedantu.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • BYJU'S. Sonogashira Coupling. [Link]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Blaskovich, M. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • ChemOrgChem. (2025).
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. [Link]
  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Reddy, A. S., & Laali, K. K. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1846.
  • ACS Omega. (2018).
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. [Link]
  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • The Journal of Organic Chemistry. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
  • ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • The chemical reaction database. (2008). Copper-free Sonogashira coupling. [Link]
  • Wikipedia. Glaser coupling. [Link]

Sources

effect of base on the Heck reaction of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing the Heck Reaction of 2-Bromo-4-methylanisole: A Guide to Base Selection

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Heck reaction, specifically focusing on the critical role of the base in the coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Heck reaction?

The base is a non-negotiable component of the Heck reaction catalytic cycle. Its primary and most critical function is to regenerate the active Palladium(0) catalyst.[1][2] During the reaction, after the desired substituted alkene is formed via β-hydride elimination, a hydridopalladium(II) halide species (H-Pd(II)-X) is generated. The base neutralizes the hydrogen halide (H-X) component, facilitating the reductive elimination that regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4] Without the base, the cycle would halt after a single turnover.

Q2: Which types of bases are typically used for the Heck reaction with aryl bromides like this compound?

A range of bases can be employed, and the optimal choice is often substrate-dependent. They generally fall into two categories:

  • Inorganic Bases: These are very common and include carbonates (e.g., potassium carbonate - K₂CO₃, cesium carbonate - Cs₂CO₃) and acetates (e.g., sodium acetate - NaOAc).[2][4][5]

  • Organic Bases: Tertiary amines, such as triethylamine (Et₃N or TEA), are frequently used.[2][5] Bulky amines like a proton sponge can also be employed.[1]

For aryl bromides, which are less reactive than aryl iodides, a moderately strong base is typically required to ensure efficient catalyst turnover.[6]

Q3: How does the strength of the base impact the reaction outcome?

The base's strength (pKa of its conjugate acid) is a crucial parameter.

  • A sufficiently strong base is needed to deprotonate the H-Pd(II)-X complex effectively, ensuring a good reaction rate.

  • An excessively strong base (like an alkoxide, e.g., t-BuOK) can sometimes promote undesired side reactions, such as decomposition of the starting materials or products, or lead to the formation of palladium black, an inactive form of the catalyst.[7]

  • A weak base may lead to a slow or incomplete reaction because the catalyst regeneration step becomes the rate-limiting factor.[3]

Q4: Can my choice of base influence the formation of side products?

Absolutely. The base can play a role in the formation of byproducts. For instance, in some cases, a "reductive Heck" product can be observed where the alkene is effectively reduced instead of coupled. The extent of this side reaction can be influenced by the choice of base, solvent, and temperature.[6] Additionally, using an amine base with certain substrates can sometimes lead to the formation of enamines or other amine-related impurities.

Troubleshooting Guide: Base-Related Issues

This section addresses specific experimental failures and provides a systematic approach to resolving them by optimizing the base conditions.

Q1: My reaction is stalled. I'm seeing starting material and only a trace of the product. Could the base be the problem?

Diagnosis: This is a classic symptom of inefficient catalyst turnover, which is very often linked to the base.

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a weak base like sodium acetate, it may not be strong enough for the less reactive this compound. The regeneration of Pd(0) is likely the bottleneck.

  • Action: Switch to a stronger base. Potassium carbonate (K₂CO₃) is often a reliable choice for aryl bromides.[8] Triethylamine (Et₃N) is another common and effective option.

  • Check Stoichiometry: Ensure you are using at least a stoichiometric amount of the base relative to the aryl bromide. An excess (typically 1.2 to 2.0 equivalents) is common practice to ensure the reaction goes to completion.

  • Solubility: Confirm that your base has at least partial solubility in the reaction solvent. If the base is completely insoluble, the reaction can be significantly hindered. Sometimes, the choice of solvent and base must be optimized together.[6]

Q2: My reaction is messy. I'm getting a low yield of the desired product and seeing multiple unidentified spots on my TLC/LC-MS. What's going on?

Diagnosis: A "messy" reaction often points to decomposition, potentially caused by a base that is too harsh for your substrate or product. The electron-donating methoxy group on this compound makes the aromatic ring sensitive.

Troubleshooting Steps:

  • Re-evaluate Base Strength: If you are using a very strong base (e.g., an alkoxide), consider switching to a milder one. Cesium carbonate (Cs₂CO₃) or even a phosphate base like potassium phosphate (K₃PO₄) can be effective yet less harsh alternatives.[7]

  • Lower the Temperature: High temperatures combined with a strong base can accelerate decomposition pathways. Try running the reaction at a lower temperature for a longer period.

  • Consider the Ligand-Base Interaction: The ligand on your palladium catalyst can influence how the base behaves. Bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic species and reduce side reactions. Ensure your ligand choice is compatible with your base.

Q3: The reaction works, but it's incredibly slow, taking over 24 hours. How can I speed it up by adjusting the base?

Diagnosis: A slow reaction points to a sluggish rate-determining step. While for aryl bromides this can be the initial oxidative addition, an inefficient catalyst regeneration step due to a suboptimal base will also slow the overall process.

Troubleshooting Steps:

  • Increase Base Strength (Cautiously): Move from a weaker base (e.g., NaOAc) to a stronger one (e.g., K₂CO₃ or Et₃N). This will accelerate the deprotonation of the H-Pd(II)-X intermediate.

  • Improve Solubility/Mass Transfer: If using an inorganic base like K₂CO₃ in a solvent like DMF or DMAc, ensure vigorous stirring. The reaction is often heterogeneous, and good mixing is crucial. In some cases, adding a phase-transfer catalyst (e.g., a tetrabutylammonium salt) can improve the reaction rate by facilitating the interaction between the organic-soluble catalyst and the inorganic base.[6]

Mechanistic Role of the Base in the Heck Reaction

The following diagrams illustrate the catalytic cycle and the specific step where the base intervenes.

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs & Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)L₂-Br Pd(0)L2->OxAd Oxidative Addition Coord Alkene Complex OxAd->Coord Alkene Coordination Insert Insertion Product Coord->Insert Migratory Insertion Elim H-Pd(II)L₂-Br Insert->Elim β-Hydride Elimination Product Substituted Alkene Insert->Product Elim->Pd(0)L2 Reductive Elimination HBase [Base-H]⁺ Br⁻ Elim->HBase ArBr This compound ArBr->OxAd Alkene Alkene Alkene->Coord Base Base (e.g., K₂CO₃) Base->Elim

Caption: The Heck catalytic cycle showing the key steps.

Base_Role HPdBr H-Pd(II)L₂-Br (From β-Hydride Elimination) Transition [B---H---Pd(II)L₂---Br]‡ (Transition State) HPdBr->Transition Base Base (B:) Base->Transition Pd0 Pd(0)L₂ (Regenerated Catalyst) Transition->Pd0 Reductive Elimination Salt [BH]⁺Br⁻ (Salt Byproduct) Transition->Salt

Caption: The crucial role of the base in catalyst regeneration.

Data Summary: Illustrative Effect of Base Selection

The following table provides a qualitative and quantitative summary of how different bases can affect the Heck reaction of an aryl bromide like this compound with a generic alkene (e.g., n-butyl acrylate). Actual results will vary based on specific reaction conditions (ligand, solvent, temperature).

BaseTypeTypical Amount (equiv.)Relative RatePotential Issues
NaOAc (Sodium Acetate)Inorganic Salt1.5 - 2.0SlowMay be too weak for aryl bromides, leading to incomplete conversion.
K₂CO₃ (Potassium Carbonate)Inorganic Salt1.5 - 2.0Moderate to FastGenerally reliable; solubility can be a factor, requiring vigorous stirring.[8]
Cs₂CO₃ (Cesium Carbonate)Inorganic Salt1.5 - 2.0FastMore soluble and often more effective than K₂CO₃, but more expensive.
K₃PO₄ (Potassium Phosphate)Inorganic Salt1.5 - 2.0ModerateA good alternative to carbonates, can sometimes reduce side reactions.[7]
Et₃N (Triethylamine)Organic Amine1.5 - 2.5FastVery common and effective; can be difficult to remove during workup.

Experimental Protocol: General Guideline

This protocol is a starting point for the Heck reaction of this compound and requires optimization.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, or Toluene)

Procedure:

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and condenser, add the this compound, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as Pd(0) species are oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the alkene via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove the inorganic base. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired substituted alkene.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Lin, Y., et al. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
  • Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. [Link]
  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Gok, Y., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Sharma, S., et al. (2015).

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Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion and other common issues encountered during palladium-catalyzed cross-coupling reactions involving 2-bromo-4-methylanisole. The advice herein is structured to address specific experimental challenges with actionable solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Suzuki-Miyaura coupling of this compound is resulting in low or no product yield. Where should I start troubleshooting?

Low yields in Suzuki-Miyaura couplings with this substrate are often linked to its specific structural features: the steric hindrance from the ortho-bromo substituent and the electron-donating nature of the methoxy and methyl groups. A systematic approach to troubleshooting is crucial.[1][2]

Initial Checks:

  • Reagent Integrity: Verify the quality and purity of all reagents. Boronic acids are particularly susceptible to degradation over time.[1] Ensure your this compound is pure and that the solvent is anhydrous and thoroughly degassed.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1][3] Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas (Argon or Nitrogen). The formation of palladium black early in the reaction is a sign of catalyst decomposition.[4]

  • Catalyst, Ligand, and Base Combination: This triad is the most critical variable. The electron-rich and sterically hindered nature of this compound necessitates a carefully selected system.[5][6]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion Observed reagent_check 1. Verify Reagent Quality (Aryl Bromide, Boronic Acid, Solvent, Base) start->reagent_check atmosphere_check 2. Confirm Inert Atmosphere (Proper Degassing, Positive Pressure) reagent_check->atmosphere_check condition_screen 3. Screen Reaction Conditions atmosphere_check->condition_screen ligand_base Ligand & Base Optimization condition_screen->ligand_base solvent_temp Solvent & Temperature Optimization condition_screen->solvent_temp analysis Analyze Results & Re-optimize ligand_base->analysis solvent_temp->analysis success Successful Coupling analysis->success

In-depth Solutions:

  • Ligand Selection: For sterically hindered and electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[6][7] Consider screening ligands such as SPhos, XPhos, or RuPhos.[6]

  • Base Selection: The choice and quality of the base are critical.[3] Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[3][8] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Solvent System: The solvent must dissolve the organic substrates while also allowing for the base to be effective.[9] Aprotic polar solvents or ethereal solvents are common. Consider screening toluene, 1,4-dioxane, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[9][10]

  • Temperature: Overcoming the steric hindrance may require elevated temperatures, typically in the range of 80-120 °C.[3][11] However, excessively high temperatures can lead to catalyst decomposition.

ParameterInitial RecommendationAlternative OptionsRationale
Ligand SPhos or XPhos (2-4 mol%)RuPhos, tBu₃PBulky, electron-rich ligands enhance catalyst activity for hindered substrates.[6]
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Buchwald PrecatalystsPrecatalysts can offer better stability and easier activation.[12]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃, K₂CO₃Strong, soluble bases are needed to promote the catalytic cycle.[8]
Solvent Toluene/H₂O (e.g., 10:1)Dioxane/H₂O, THF/H₂OThe solvent system impacts reagent solubility and reaction rates.[10][13]
Temperature 100 °C80-120 °CHigher temperatures can overcome the activation barrier for sterically hindered substrates.[3]
Issue 2: My Buchwald-Hartwig amination is sluggish and gives significant amounts of debrominated starting material. How can I improve this?

The Buchwald-Hartwig amination of this compound can be challenging due to the same steric and electronic factors. The formation of 4-methylanisole (hydrodebromination) is a common side reaction.[3][14]

Key Considerations:

  • Catalyst System: The combination of a palladium precursor and a suitable ligand is paramount. For this substrate, bulky biarylphosphine ligands are generally the most effective.[15][16]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. However, these strong bases can sometimes promote hydrodebromination.[17]

  • Amine Purity: The purity of the amine coupling partner is critical. Trace impurities can poison the catalyst.[12]

Troubleshooting Strategies:

  • Ligand Screening: If you are using a less bulky ligand, switch to one like XPhos or RuPhos. These have been shown to be effective for challenging aminations.[15]

  • Base Optimization: While NaOtBu is standard, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate if debromination is a major issue.

  • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[16] Ensure they are anhydrous.

  • Temperature Control: Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is not proceeding. High temperatures can exacerbate side reactions.

Issue 3: I'm attempting a Heck reaction with this compound and an alkene, but the conversion is poor and I see multiple products.

The Heck reaction involves the coupling of an aryl halide with an alkene.[18][19] With a sterically hindered substrate like this compound, several issues can arise.

Potential Problems and Solutions:

  • Steric Hindrance: The ortho-substituent can slow down the oxidative addition step and hinder the subsequent migratory insertion of the alkene.

    • Solution: Employ a ligandless catalyst system (e.g., Pd(OAc)₂) or use a bulky, electron-rich phosphine ligand that can accelerate the oxidative addition.[20] Higher temperatures may also be necessary.

  • Side Reactions: Isomerization of the product alkene is a common side reaction in Heck couplings.[21]

    • Solution: The choice of base can influence this. Using a weaker base like triethylamine (Et₃N) or an inorganic base like Na₂CO₃ can sometimes minimize isomerization.[8][21]

  • Regioselectivity: Depending on the alkene, you may get a mixture of regioisomers.

    • Solution: For electronically biased alkenes, the regioselectivity is often predictable. For unbiased alkenes, a mixture is more likely. The specific catalyst system can sometimes influence the regiochemical outcome.

Issue 4: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the likely causes?

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes.[22][23]

Common Pitfalls and Troubleshooting Steps:

  • Oxygen Contamination: This is a major cause of failure. Oxygen promotes the homocoupling of the terminal alkyne (Glaser coupling), which competes with the desired cross-coupling.[24]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[24]

  • Catalyst System: A typical Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[23]

    • Solution: Ensure your CuI is fresh. If Glaser coupling is a persistent problem, consider reducing the amount of CuI or switching to a copper-free Sonogashira protocol, which often employs more specialized ligands.[24]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It must be anhydrous and degassed.[22]

  • Incomplete Reaction: The steric hindrance of the substrate may slow the reaction.

    • Solution: Gentle heating (50-80 °C) may be required. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
  • Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In separate stock solutions, prepare the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and each ligand to be screened (e.g., SPhos, XPhos, RuPhos, 2.2 mol%). Add the appropriate catalyst/ligand solution to each vial.

  • Reaction Setup: Add degassed solvent (e.g., toluene, to achieve a 0.1 M concentration of the limiting reagent) to each vial. Seal the vials and place them in a pre-heated aluminum heating block outside the glovebox.

  • Execution and Monitoring: Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours). Monitor the progress by taking small aliquots for LC-MS or GC-MS analysis.

  • Analysis: Compare the conversion to the desired product across the different ligand systems to identify the optimal choice.

Visualizing the Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to effective troubleshooting. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArylHalide->OxAdd BoronicAcid->Transmetal

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to the Stability of 2-Bromo-5-methylanisole in Diverse Reaction Conditions.
  • Cross-Coupling of Aromatic Bromides with Allylic Silanol
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.).
  • Benchchem. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2,5-dichlorobenzaldehyde.
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (n.d.).
  • Benchchem. (2025).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). Who we serve.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. (2020).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal.
  • failed Suzuki coupling, any suggenstions?. (2024). Reddit.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
  • Heck reaction. (n.d.). Wikipedia.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Optimization of Sonogashira coupling.. (n.d.).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Heck Reaction—St
  • Benchchem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
  • 2,2,5,5-Tetramethyloxolane (TMO)
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.).
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.. (n.d.).

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Technical Support Center: Purification Strategies for Reactions Involving 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-4-methylanisole. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting material from a reaction mixture. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction: The Challenge of Purification

This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions and the construction of complex molecular architectures.[1] However, its physical properties, particularly its relatively high boiling point and moderate polarity, can present challenges during purification. Incomplete reactions often result in a mixture containing the desired product, unreacted this compound, and various byproducts. The efficient removal of the unreacted starting material is critical for obtaining a pure product and ensuring the success of subsequent synthetic steps.

This guide will explore various purification techniques, offering a systematic approach to troubleshooting common separation issues. We will delve into the "why" behind each step, empowering you to make informed decisions in your experimental work.

Physical and Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [3]
Boiling Point 124-125 °C at 20 mmHg[3]
Melting Point 15.5 °C[3]
Density 1.392 g/mL at 25 °C[3]
Solubility Partially miscible with water. Soluble in many organic solvents.[4]

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Scenario 1: My product and unreacted this compound have very similar polarities, making separation by column chromatography difficult.

Q: How can I improve the separation of my product from unreacted this compound on a silica gel column?

A: When co-elution is an issue, a multi-pronged approach is necessary. Here’s a systematic workflow to optimize your chromatographic separation:

Step-by-Step Protocol for Optimizing Column Chromatography:

  • Solvent System Screening with Thin Layer Chromatography (TLC):

    • The key to good separation is selecting the right eluent system.[5] Start with a non-polar solvent system and gradually increase the polarity. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and a hydrocarbon solvent like hexanes or heptane.[6]

    • Aim for an Rf value of your desired product between 0.25 and 0.35 on the TLC plate.[5] This generally provides the best resolution on a column.

    • Test a range of solvent ratios (e.g., 5%, 10%, 20% ethyl acetate in hexanes). If separation is still poor, consider using a different solvent system. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.[6]

  • Employing Gradient Elution:

    • If a single solvent mixture (isocratic elution) fails to provide adequate separation, a gradient elution is the next logical step.[7]

    • Start with a low-polarity mobile phase to allow the less polar components to elute first.

    • Gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities on the column. This can sharpen the bands of your compounds and improve resolution.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column generally provides better separation than a short, wide one due to an increased number of theoretical plates.

    • Silica Gel Mesh Size: Using a smaller particle size silica gel (e.g., 230-400 mesh) can enhance resolution, but may require pressure (flash chromatography) to maintain a reasonable flow rate.

Workflow for Optimizing Column Chromatography:

cluster_0 Problem: Co-elution cluster_1 Troubleshooting Steps cluster_2 Outcome A Initial Observation: Poor separation on TLC/Column B 1. Screen Solvent Systems (TLC) - Vary polarity (e.g., EtOAc/Hexanes) - Test alternative solvents (e.g., Et2O, DCM) A->B Analyze C 2. Implement Gradient Elution - Start with low polarity - Gradually increase polarity B->C If needed D 3. Adjust Column Parameters - Increase column length - Use finer silica mesh C->D If needed E Improved Separation: Pure Product Isolated D->E Result

Caption: A systematic approach to resolving co-elution issues in column chromatography.

Scenario 2: My reaction has gone to partial completion, and I have a large amount of unreacted this compound to remove.

Q: Is there a more efficient method than chromatography to remove a large excess of unreacted this compound?

A: Yes, for bulk removal, fractional distillation under reduced pressure is often more practical and scalable than chromatography.[8][9]

Expert Insight: The boiling point of this compound is 124-125 °C at 20 mmHg.[3] If your product has a significantly different boiling point (a difference of at least 25 °C is ideal for good separation), fractional distillation is an excellent choice.[9]

Step-by-Step Protocol for Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is a common and effective choice for providing the necessary theoretical plates for good separation.[10]

  • Vacuum Application: Connect the apparatus to a vacuum pump to reduce the pressure. This will lower the boiling points of your compounds, preventing potential decomposition at high temperatures.

  • Heating: Gently heat the distillation flask using a heating mantle.[10]

  • Fraction Collection:

    • Slowly increase the temperature and monitor the temperature at the distillation head.

    • The component with the lower boiling point will distill first. Collect this fraction in a separate receiving flask.

    • Once the first component has been distilled, you will observe a temperature drop, followed by a rise to the boiling point of the next component.

    • Change the receiving flask to collect the different fractions.

Logical Flow for Choosing a Bulk Purification Method:

A Large amount of unreacted This compound B Is the boiling point of the product significantly different (>25°C)? A->B C Fractional Distillation (under reduced pressure) B->C Yes D Column Chromatography B->D No

Caption: Decision tree for selecting a bulk purification method.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a dark, oily residue. How should I begin the workup process?

A1: A standard aqueous workup is the first step to remove inorganic salts and water-soluble impurities.

Standard Aqueous Workup Protocol:

  • Quench the Reaction: If your reaction contains reactive reagents, quench it appropriately (e.g., with water, saturated aqueous ammonium chloride, or a mild acid/base).

  • Dilute with an Organic Solvent: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Liquid-Liquid Extraction: Transfer the solution to a separatory funnel and wash with the following:

    • Water: To remove water-soluble byproducts.

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): To neutralize any acidic byproducts.

    • Brine (Saturated Aqueous NaCl): To reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[11]

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Q2: I've performed a bromination reaction to synthesize this compound and now need to remove excess bromine and acidic byproducts. What is the best workup procedure?

A2: For a bromination reaction, a specific workup is required to handle the residual bromine and acidic conditions.

Bromination Reaction Workup Protocol:

  • Quench Excess Bromine: After the reaction is complete, cool the mixture and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.[12]

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[12]

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic byproducts like HBr.[12]

    • Water.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q3: Can I use a chemical scavenger to remove unreacted this compound?

A3: While less common for unreacted starting materials, in some specific cases, a scavenger approach could be considered. Aryl halides can undergo nucleophilic aromatic substitution, but this typically requires harsh conditions or electron-withdrawing groups on the aromatic ring.[13] A more practical approach for selectively reacting with the unreacted aryl bromide without affecting a potentially similar product would be challenging to develop and would likely require significant optimization. For most applications, the physical separation methods described above (chromatography and distillation) are more reliable and straightforward.

Conclusion

The successful removal of unreacted this compound from a reaction mixture hinges on a systematic and well-informed approach. By understanding the physical properties of your compounds and applying the principles of chromatography and distillation, you can effectively purify your desired product. This guide provides a foundation for troubleshooting common purification challenges. Remember that each reaction is unique, and some degree of optimization will always be necessary.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • Patsnap. (2014, December 24). Preparation method of 4-bromoanisole. Eureka.
  • Figshare. (2018, March 19). A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate. The Journal of Organic Chemistry.
  • USA Lab. (2020, November 11). How Fractional Distillation Process Works.
  • Wikipedia. (n.d.). Fractional distillation.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Taylor & Francis Online. (n.d.). SELECTIVE EXTRACTION OF BROMIDE WITH LIQUID ORGANIC MEMBRANE.
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  • University of Massachusetts. (n.d.). The Fractional Distillation of a Binary Mixture.
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  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.
  • Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
  • ResearchGate. (2025, August 6). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?
  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
  • Organic Syntheses. (n.d.). 2-Iodo-N-phenylbenzamide.
  • Organic Syntheses. (n.d.). Methyl 2-(3-methoxyphenyl)-2-methylpropanoate.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
  • Sciencemadness Discussion Board. (2011, October 10). 1-bromo-3-methoxybenzene.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • eSaral. (n.d.). JEE Main 2025 Chemistry Revision Notes - Free PDF Download.
  • ResearchGate. (2025, August 6). A simple solvent selection method for accelerated solvent extraction of additives from polymers.
  • Organic Chemistry Portal. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
  • Scribd. (n.d.). Aryl and Alkyl Halides Reactivity Guide.

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Technical Support Center: Optimizing Grignard Reactions of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving 2-Bromo-4-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, focusing specifically on how solvent choice dictates the reactivity and outcome of your experiment.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for the Grignard reaction of this compound?

A1: The solvent is not merely a medium for the reaction; it is an active participant in the formation and stabilization of the Grignard reagent (R-Mg-X).[1] Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential for two primary reasons. First, they are aprotic, meaning they lack acidic protons that would instantly quench the highly basic Grignard reagent.[2][3] Second, the lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center, forming a soluble complex that stabilizes the reactive organometallic species and prevents it from aggregating and precipitating out of solution.[1][4][5] This stabilization is crucial for the reagent's formation and subsequent nucleophilic reactivity.[6]

Q2: I'm planning to synthesize the Grignard reagent from this compound. Should I use Diethyl Ether or THF?

A2: Both solvents are effective, but the optimal choice depends on your specific experimental goals and challenges. For an aryl bromide like this compound, THF is often the preferred solvent.[7] THF is a more polar and stronger Lewis base than diethyl ether, leading to better solvation and stabilization of the organomagnesium compound.[8][9] This enhanced stability can be particularly beneficial for less reactive aryl halides.[2] Furthermore, THF's higher boiling point (66 °C vs. 34.6 °C for Et₂O) allows the reaction to be conducted at a higher temperature, which can increase the rate of reaction.[1][10] However, diethyl ether's lower boiling point can make reaction initiation gentler and simplifies solvent removal during workup.[7][9]

Q3: Are the methoxy (-OCH₃) and methyl (-CH₃) groups on this compound compatible with Grignard conditions?

A3: Yes, both the methoxy and methyl groups are generally well-tolerated under Grignard conditions.[7] They are non-acidic and do not possess reactive protons that would be abstracted by the Grignard reagent. The electron-donating nature of these substituents may slightly reduce the reactivity of the C-Br bond toward magnesium insertion compared to unsubstituted bromobenzene, but the reaction proceeds reliably under standard anhydrous conditions.[7]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: The Grignard reaction fails to initiate.

  • Underlying Cause: The most common reason for initiation failure is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings, preventing the aryl halide from reaching the reactive metal surface.[7][11]

  • Solution & Scientific Rationale:

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings before adding the bulk of your solvent and aryl halide.[7][12] Iodine chemically etches the oxide layer, exposing fresh magnesium.[12] The disappearance of the brown iodine color is a visual indicator of activation.[7] 1,2-dibromoethane reacts readily to form ethylene gas and MgBr₂, which also serves to clean the surface.[7][11]

    • Mechanical Activation: Vigorously stir the magnesium turnings or gently crush them with a flame-dried glass rod in situ (under an inert atmosphere) before adding the solvent. This physically breaks the oxide layer, revealing a fresh, reactive surface.[7]

    • Thermal "Kick-Start": Gently warming a small portion of the reaction mixture with a heat gun can often provide the activation energy needed to start the exothermic reaction. Be prepared to cool the flask immediately once the reaction begins to maintain control.[7]

Issue 2: The reaction starts, but the yield is consistently low (<40%).

  • Underlying Cause A: Protic Contamination. Grignard reagents are exceptionally strong bases and are rapidly destroyed by trace amounts of water or other protic sources.[1][5] This is the most frequent cause of low yields.

  • Solution & Scientific Rationale:

    • Rigorous Drying: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying at >120 °C for several hours, and then cooled under a positive pressure of an inert gas (Nitrogen or Argon).[1][7]

    • Anhydrous Solvents: Use freshly opened anhydrous-grade solvents or solvent that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1] Commercial anhydrous solvents should be stored over activated molecular sieves.

    • Dry Starting Materials: Ensure your this compound is anhydrous. If necessary, pass it through a short plug of activated alumina to remove trace moisture.[1]

  • Underlying Cause B: Wurtz-Type Homocoupling. A significant side reaction involves the newly formed Grignard reagent (Ar-MgBr) acting as a nucleophile and attacking a molecule of the unreacted this compound (Ar-Br). This results in a biaryl dimer (Ar-Ar) and consumes both your starting material and your desired reagent.[7][13]

  • Solution & Scientific Rationale:

    • Controlled Addition: Add the solution of this compound slowly and dropwise to the suspension of magnesium. This maintains a low concentration of the aryl halide in the flask, minimizing the probability of it encountering and reacting with the Grignard reagent that has already formed.[1]

    • Solvent Choice: Consider using 2-Methyltetrahydrofuran (2-MeTHF). This greener alternative to THF has been shown in some cases to suppress the formation of Wurtz coupling by-products.[7][13]

Visualization of Key Concepts

Caption: Solvent Coordination to the Grignard Reagent.

Schlenk_Equilibrium cluster_products RMgX 2 Ar-Mg-Br (Solvated) R2Mg Ar₂Mg (Dialkylmagnesium) RMgX->R2Mg THF shifts equilibrium MgX2 MgBr₂ (Magnesium Halide) plus +

Caption: The Schlenk Equilibrium in Ethereal Solvents.

Comparative Solvent Performance

The choice of solvent directly influences reaction parameters. THF's superior solvating power and higher boiling point often lead to faster reactions, especially with less reactive aryl bromides, though initiation can sometimes be more sluggish than in diethyl ether.

SolventBoiling Point (°C)Key AdvantagesPotential Issues
Diethyl Ether (Et₂O) 34.6Gentle reflux aids in easy reaction initiation; easy to remove during workup.[7][9]Less effective at stabilizing some aryl Grignard reagents; high volatility and low flash point pose a significant fire hazard.[1][9]
Tetrahydrofuran (THF) 66Excellent solvating power provides superior stabilization for aryl Grignard reagents; higher boiling point allows for faster reaction rates.[7][8][10]Can be more difficult to render completely anhydrous; higher potential for peroxide formation upon storage.[1][13]
2-Methyl-THF (2-MeTHF) 80"Greener" alternative from renewable resources; can suppress Wurtz coupling side reactions; lower miscibility with water simplifies aqueous workup.[7][13][14]Higher boiling point may require more stringent temperature control.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Grignard in THF

CAUTION: This procedure must be performed under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous conditions.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[7]

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single small crystal of iodine.[7]

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (~5-10%) of the this compound solution to the stirring magnesium suspension. The brown color of the iodine should fade, and gentle bubbling or a slight exotherm should be observed, indicating initiation. If the reaction does not start, gently warm the flask with a heat gun until initiation is observed, then remove the heat source.[7]

  • Addition: Once the reaction is self-sustaining (maintaining a gentle reflux), add the remaining this compound solution dropwise from the funnel at a rate that maintains a controlled reflux.[15]

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is often complete when most of the magnesium has been consumed. The resulting dark, cloudy solution of the Grignard reagent is now ready for use in the subsequent reaction step.

References

  • Chemistry Grignard Reaction Mechanism - S
  • Grignard Reaction, Mechanism, Reagent and Che
  • Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange
  • THF vs.
  • Comparison with diethyl ether and THF in specific reactions like Grignard synthesis - Benchchem
  • Grignard Reagent: Mechanism & Form
  • The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Public
  • Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Form
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing)
  • Formation of Grignard Reagents
  • Grignard reagent - Wikipedia
  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS - Ijarse
  • Grignard Reagents: Powerful Tools for Synthesis - Organic Chemistry Academy
  • comparative study of different solvents for Grignard reagent prepar
  • The Grignard Reagents | Organometallics - ACS Public
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit
  • Troubleshooting low yields in the Grignard reaction of 2-Bromo-5-methylanisole - Benchchem
  • Technical Support Center: Troubleshooting Failed Grignard Reactions with Hindered Alkyl Halides - Benchchem

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Technical Support Center: Temperature Optimization for Suzuki Coupling with 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is tailored for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the substrate 2-Bromo-4-methylanisole. This electron-rich and sterically moderately hindered aryl bromide presents unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a primary focus on the critical parameter of temperature.

Introduction: The Challenge of this compound

This compound is a common building block in organic synthesis. However, its electronic and steric properties can render its participation in Suzuki coupling reactions less than straightforward. The electron-donating nature of the methoxy and methyl groups can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] This guide will walk you through a logical, evidence-based approach to overcoming these challenges by systematically optimizing the reaction temperature and other related parameters.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during your experiments.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield. What is the first parameter I should investigate?

Answer: The first and often most impactful parameter to investigate is the reaction temperature . Suzuki coupling reactions are highly sensitive to temperature.[3] For a substrate like this compound, a systematic temperature screen is crucial.

  • Rationale: The oxidative addition of the aryl bromide to the palladium(0) catalyst is a critical and often rate-limiting step.[4][5] Increasing the temperature generally accelerates this step, leading to a higher reaction rate and improved yield. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[6]

  • Recommended Action:

    • Initial Temperature Range: Start with a temperature range of 80-110 °C.[1] Many Suzuki couplings with aryl bromides proceed efficiently within this range.

    • Systematic Screening: Set up a series of small-scale reactions at different temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C), keeping all other parameters (catalyst, ligand, base, solvent, concentration) constant.

    • Analysis: Monitor the reactions by a suitable analytical technique (TLC, GC-MS, or LC-MS) to determine the optimal temperature for product formation while minimizing byproduct formation.

Question 2: I've increased the temperature, but my yield is still low, and I'm observing what appears to be catalyst decomposition (e.g., formation of palladium black). What should I do?

Answer: The observation of palladium black suggests that your catalyst system may not be stable at the applied temperature. In this scenario, your focus should shift to the catalyst and ligand combination .

  • Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst at elevated temperatures.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are known to enhance catalyst stability and activity, particularly for challenging substrates.[8][9] These ligands can also facilitate the oxidative addition step, potentially allowing for lower reaction temperatures.[5][10]

  • Recommended Action:

    • Ligand Screening: If you are using a less robust ligand like triphenylphosphine (PPh₃), consider switching to a more advanced biarylphosphine ligand.

    • Precatalyst Selection: Utilize modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are often more stable and efficient at generating the active Pd(0) species.[8][11]

    • Re-optimize Temperature: After selecting a more stable catalyst system, you may need to re-evaluate the optimal temperature. A more active catalyst might allow for efficient coupling at a lower temperature, thus preventing decomposition.

Question 3: My main side product is the debrominated starting material (4-methylanisole). How is this related to temperature, and how can I minimize it?

Answer: The formation of the debrominated product, a result of proto-dehalogenation, is a common side reaction in Suzuki couplings.[4] While not solely temperature-dependent, higher temperatures can sometimes exacerbate this issue.

  • Rationale: Proto-dehalogenation can occur through various pathways, often involving a hydride source in the reaction mixture (e.g., from the solvent or base).[4] While higher temperatures increase the overall reaction rate, they can also accelerate the rate of this undesired side reaction.

  • Recommended Action:

    • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use anhydrous solvents and dry your glassware thoroughly.[12]

    • Base Selection: The choice of base can influence the rate of proto-dehalogenation. Consider screening different bases. While potassium carbonate (K₂CO₃) is common, sometimes a weaker base or a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[8][13]

    • Temperature Re-evaluation: If debromination is significant at higher temperatures, try to find a "sweet spot" where the rate of the desired coupling is still acceptable, but the side reaction is minimized. This might be a slightly lower temperature than the one that gives the absolute fastest conversion.

Question 4: I am also observing significant homocoupling of my boronic acid partner. How does temperature affect this, and what can I do?

Answer: Homocoupling of the boronic acid is another common side reaction. Its dependence on temperature is complex and often linked to the presence of oxygen and the specific catalyst system.

  • Rationale: Oxidative homocoupling of boronic acids can be promoted by palladium catalysts in the presence of an oxidant, such as trace oxygen. While not a direct function of temperature, higher temperatures can increase the rate of all catalytic processes, including this side reaction.

  • Recommended Action:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture and solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[1][12]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[14]

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. This can help to favor the cross-coupling reaction over homocoupling.[14]

    • Temperature Control: While degassing is paramount, avoid unnecessarily high temperatures that might accelerate any residual oxidative processes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the Suzuki coupling of this compound?

A good starting point for temperature optimization is typically between 80 °C and 100 °C.[3][11][15] This range often provides a good balance between reaction rate and catalyst stability for many aryl bromides.

Q2: Can I run the reaction at room temperature?

While some highly active catalyst systems can promote Suzuki couplings of aryl bromides at room temperature, it is generally less efficient for electron-rich substrates like this compound.[9][16][17][18] Elevated temperatures are usually required to achieve a reasonable reaction rate.

Q3: What are the visual signs of a successful reaction versus a failed one at a given temperature?

A successful reaction will typically show the consumption of starting materials and the formation of a new, less polar spot on a TLC plate. A failed reaction might show only starting materials, or the formation of multiple side products. As mentioned, the formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition, which can be caused by excessive heat.[2]

Q4: How does the choice of solvent relate to the reaction temperature?

The solvent's boiling point will dictate the maximum accessible temperature for the reaction. Common solvents for Suzuki couplings include toluene (b.p. 111 °C), 1,4-dioxane (b.p. 101 °C), and DMF (b.p. 153 °C).[13] The choice of solvent can also influence the solubility of the reagents and the overall reaction kinetics. It is important to select a solvent with a boiling point that is compatible with your desired temperature range.

Q5: If I switch from this compound to the analogous chloride, how will that affect my optimal temperature?

Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[7][19] Therefore, if you switch to 2-chloro-4-methylanisole, you will likely need to use a more active catalyst system and potentially a higher reaction temperature to achieve a similar reaction rate.[19]

Data Presentation

Table 1: General Temperature Guidelines for Suzuki Coupling of Aryl Halides

Aryl Halide TypeTypical Temperature RangeNotes
Aryl IodidesRoom Temperature - 80 °CGenerally the most reactive halides.[7]
Aryl Bromides80 °C - 110 °CA good balance of reactivity and stability.[1]
Aryl Chlorides100 °C - 140 °CThe least reactive; often require more forcing conditions and specialized catalysts.[19][20]

Note: These are general guidelines and the optimal temperature will be substrate and catalyst dependent.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization

This protocol outlines a procedure for determining the optimal reaction temperature for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: In four separate, identical reaction vessels equipped with stir bars, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessels and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.[14]

  • Heating: Place each vessel in a pre-heated heating block at the desired temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by TLC, GC-MS, or LC-MS to determine the conversion and selectivity.

  • Analysis: Compare the results to identify the temperature that provides the highest yield of the desired product in a reasonable timeframe with the fewest byproducts.

Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Often Rate-Limiting, Temperature Sensitive) pd0->oxidative_addition Ar-X pd2_aryl Ar-Pd(II)L₂(X) oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation R-B(OR)₂ Base pd2_biaryl Ar-Pd(II)L₂(R) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling, highlighting the temperature-sensitive oxidative addition step.

References

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.
  • Doucet, H., & Santelli, M. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2006(13), 2001-2030.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers.
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). National Institutes of Health.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (n.d.). Iranian Journal of Catalysis.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI.
  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (n.d.). ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group - University of Illinois.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics.
  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. (n.d.). Catalysis Science & Technology.
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate.
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

Sources

Technical Support Center: GC-MS Analysis of 2-Bromo-4-methylanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Bromo-4-methylanisole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and purity assessment. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of reaction byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the synthesis and analysis of this compound.

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The synthesis of this compound is typically achieved via electrophilic aromatic substitution on 4-methylanisole. The primary directing group is the strongly activating methoxy (-OCH₃) group, which directs incoming electrophiles to the ortho and para positions.[1][2] Since the para position is blocked by the methyl group, the main product is ortho-substituted. However, several byproducts can arise:

  • Unreacted Starting Material: 4-methylanisole.

  • Isomeric Byproducts: Primarily 3-Bromo-4-methylanisole, resulting from substitution ortho to the less-activating methyl group.

  • Polybrominated Species: Over-bromination can lead to dibrominated products, such as 2,6-dibromo-4-methylanisole. Careful control of reaction stoichiometry is crucial to minimize these.[3]

Q2: My mass spectrum for a peak shows two signals of nearly equal intensity, two mass units apart (e.g., m/z 200 and 202). What does this indicate?

A2: This is the characteristic isotopic signature of a compound containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[4] Therefore, the molecular ion (M⁺) will appear as a pair of peaks: one for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule with ⁸¹Br. This pattern is a powerful diagnostic tool for identifying brominated compounds in your reaction mixture.

Q3: I see multiple peaks in my chromatogram with very similar retention times and mass spectra. How can I differentiate them?

A3: This scenario often points to the presence of isomers, such as the desired this compound and the 3-Bromo-4-methylanisole byproduct. Their structural similarity leads to close elution times and similar fragmentation patterns. To resolve them:

  • Optimize GC Method: Employ a slower temperature ramp or use a longer GC column with a different stationary phase (e.g., a more polar column like one containing cyanopropylphenyl polysiloxane) to enhance separation.

  • Reference Standards: If available, inject a pure standard of the suspected isomeric byproduct to confirm its retention time.

  • High-Resolution MS: If accessible, high-resolution mass spectrometry can confirm the elemental composition, though it won't distinguish between isomers. The primary solution lies in chromatographic separation.

Q4: How can I reduce the formation of the 2,6-dibromo-4-methylanisole byproduct?

A4: The formation of dibrominated products is a classic example of over-reaction in electrophilic aromatic substitution. It occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. To minimize it:

  • Control Stoichiometry: Use a slight molar excess of the starting material (4-methylanisole) relative to the brominating agent (e.g., Br₂ or NBS).

  • Lower Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.[3]

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

Section 2: Troubleshooting Guide: A Systematic Approach to Byproduct Identification

This guide provides a structured workflow for identifying unknown peaks in your GC-MS analysis.

Problem: An Unexpected Peak is Observed in the Chromatogram

You've run your crude reaction mixture and see a significant peak that is not your starting material or desired product. The following workflow will guide your identification process.

GCMS_Troubleshooting_Workflow Start Unexpected Peak Observed in TIC AnalyzeMS Step 1: Analyze Mass Spectrum - Check for M+ / M+2 (Bromine) - Identify Molecular Ion (M⁺) - Analyze Fragmentation Pattern Start->AnalyzeMS Begin Analysis Propose Step 2: Propose Plausible Structures - Unreacted Starting Material? - Isomeric Product? - Polybrominated Product? - Degradation Product? AnalyzeMS->Propose Based on MS data CheckDB Step 3: Correlate with Data - Compare spectrum with NIST Library - Check literature for known byproducts Propose->CheckDB Hypotheses formed Confirm Step 4: Confirm Identity - Inject reference standard? - Modify reaction to increase/decrease peak? - Analyze fragmentation logic CheckDB->Confirm Potential match found Identified Byproduct Identified Confirm->Identified Identity Confirmed

Caption: A systematic workflow for identifying unknown peaks in a GC-MS chromatogram.

Step 1: Detailed Analysis of the Mass Spectrum

The mass spectrum is your primary source of structural information.

  • Isotope Patterns: As mentioned in the FAQ, look for the characteristic 1:1 M⁺/(M+2) pattern for a single bromine atom or a 1:2:1 M⁺/(M+2)/(M+4) pattern for two bromine atoms.

  • Molecular Ion (M⁺): Identify the heaviest ion cluster that corresponds to the intact molecule. For this compound, this will be at m/z 200/202.[5]

  • Fragmentation Analysis: The way the molecular ion breaks apart provides clues to its structure. Common fragmentations for bromo-alkyl-anisoles include:

    • Loss of a Methyl Group (-CH₃): A peak at M-15 (e.g., m/z 185/187 from 200/202). This results from the cleavage of the methoxy methyl or the ring methyl group.[6]

    • Loss of a Methoxy Radical (-•OCH₃): A peak at M-31.

    • Loss of Bromine (-Br): A peak at M-79/81. For this compound, this would result in a fragment at m/z 121.

Step 2: Proposing Plausible Byproduct Structures

Based on the reaction mechanism, you can hypothesize the identities of byproducts.

Reaction_Pathways SM 4-Methylanisole (Starting Material) Reagent + Br₂ (or NBS) SM->Reagent Product This compound (Desired Product) Reagent->Product Major Pathway (Ortho to -OCH₃) B1 3-Bromo-4-methylanisole (Isomeric Byproduct) Reagent->B1 Minor Pathway (Ortho to -CH₃) B2 2,6-Dibromo-4-methylanisole (Polybromination Byproduct) Product->B2 Over-bromination

Caption: Reaction scheme showing the formation of the desired product and key byproducts.

The directing effects of the methoxy group are stronger than those of the methyl group, favoring substitution at the C2 position.[1][2][7] However, some substitution will occur at the C3 position, ortho to the methyl group, yielding the isomeric byproduct.

Step 3: Correlating with Databases and Literature

Use spectral libraries to match your unknown spectrum. The NIST Chemistry WebBook is an authoritative, free resource for mass spectra.[8][9] A library search can often provide a high-probability match for common byproducts.

Section 3: Protocols & Methodologies

Protocol 3.1: Standard GC-MS Method for Analyzing this compound Reactions

This protocol provides a robust starting point for your analysis. Optimization may be required based on your specific instrumentation.

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 1 mL of a wash solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

    • Vortex and allow the layers to separate.

    • Transfer the organic layer to a new vial and dry it with a small amount of anhydrous sodium sulfate.

    • Dilute the dried organic solution 1:100 (or as appropriate for your instrument's sensitivity) in ethyl acetate in a GC vial.

  • GC-MS Instrument Parameters:

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is generally effective.

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

Section 4: Byproduct Data Reference

The table below summarizes key data for the target compound and its most common byproducts. This data can be used to tentatively identify peaks in your chromatogram prior to confirmation.

Compound NameStructureMolecular Weight ( g/mol )Key MS Fragments (m/z)Expected Elution Order
4-MethylanisoleC₈H₁₀O122.16122 (M⁺), 107, 91, 771 (Most Volatile)
This compound C₈H₉BrO 201.06 200/202 (M⁺), 185/187, 121, 91 2
3-Bromo-4-methylanisoleC₈H₉BrO201.06200/202 (M⁺), 185/187, 121, 913 (Slightly later than 2-isomer)
2,6-Dibromo-4-methylanisoleC₈H₈Br₂O279.96278/280/282 (M⁺), 263/265/2674 (Least Volatile)

References

  • Brainly. (2022).
  • Chemistry LibreTexts. (2022). 16.
  • Scientific Laboratory Supplies (Ireland) Ltd. This compound, 97%. [Link]
  • Chembid. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
  • TMP Chem. (2021).
  • Phenomenex. Troubleshooting Guide. [Link]
  • Organic Chemistry Tutor. (2022).
  • ResearchGate. (2020).
  • Google Patents.
  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
  • Anthias Consulting Ltd. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?[Link]
  • Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]
  • ResearchGate. (2019). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. [Link]
  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
  • Agilent. Advanced GC Troubleshooting. [Link]
  • Dr. Perygin. (2020).
  • NIST. NIST Chemistry WebBook. [Link]
  • ResearchGate. (2014). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
  • Chemguide.
  • PubChem. This compound. [Link]
  • SpectraBase. 4-Bromoanisole - Optional[MS (GC)] - Spectrum. [Link]
  • Chemistry LibreTexts. (2023).
  • NIST. 2-Bromo-4-chloroanisole. [Link]
  • National Institute of Standards and Technology. Methane, bromo-. [Link]

Sources

Technical Support Center: Workup Procedure for Quenching 2-Bromo-4-methylanisole Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the lithiation of 2-Bromo-4-methylanisole in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and efficient quenching and workup of this powerful organolithium reaction.

I. Reaction Overview: Lithiation of this compound

The lithiation of this compound is a crucial carbon-carbon bond-forming reaction, creating a highly reactive aryllithium intermediate. This intermediate can then be reacted with a variety of electrophiles to synthesize a diverse range of functionalized molecules. The success of this reaction is heavily dependent on the careful execution of the quenching and workup procedure to neutralize the reactive organolithium species and isolate the desired product.

The overall transformation is depicted below:

Scheme 1: Lithiation and Quenching of this compound

Reaction Scheme

This guide will focus on the critical steps following the formation of the 2-lithio-4-methylanisole intermediate.

II. Standard Quenching and Workup Protocol

This section details a robust, step-by-step procedure for quenching the lithiation reaction and extracting the final product. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow

G cluster_reaction Reaction Quenching cluster_workup Aqueous Workup cluster_purification Purification A Reaction Mixture (2-lithio-4-methylanisole) at -78 °C B Slow Addition of Quenching Agent (e.g., sat. aq. NH4Cl) A->B Maintain Temp. C Warm to Room Temp. B->C D Phase Separation C->D E Aqueous Layer D->E Separate F Organic Layer D->F Separate G Extract Aqueous Layer with Organic Solvent E->G H Combine Organic Layers F->H G->H I Wash with Brine H->I J Dry over Na2SO4 or MgSO4 I->J K Filter J->K L Concentrate in vacuo K->L M Purify by Chromatography (if necessary) L->M

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the challenges researchers, scientists, and drug development professionals may encounter when working with substrates like 2-Bromo-4-methylanisole. As your partner in overcoming synthetic hurdles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues related to catalyst poisoning, ensuring the efficiency and reproducibility of your reactions.

Introduction to Palladium Catalyst Poisoning

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, the efficiency of these powerful catalytic systems can be significantly compromised by the presence of even minute quantities of certain chemical species, a phenomenon known as catalyst poisoning.[1] Catalyst poisons are substances that bind to the active sites of the palladium catalyst, rendering them inactive and thereby inhibiting or completely halting the catalytic cycle.[2] This deactivation can lead to sluggish or incomplete reactions, low product yields, and the formation of unwanted byproducts. Understanding the common sources of catalyst poisons and their mechanisms of action is the first critical step in troubleshooting and preventing these issues in your own laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our application scientists receive regarding catalyst poisoning in palladium-catalyzed reactions involving this compound.

Q1: My Suzuki-Miyaura coupling of this compound has stalled. What are the likely culprits related to catalyst poisoning?

A1: A stalled Suzuki-Miyaura reaction is a frequent issue that can often be traced back to catalyst poisoning. The most common culprits include:

  • Sulfur-containing compounds: These are notorious poisons for palladium catalysts.[1][3] Sulfur can be introduced as an impurity in your starting materials (this compound or the boronic acid partner) or solvents. Sulfur compounds strongly and often irreversibly bind to the palladium surface, blocking the active sites required for the catalytic cycle.[1][4]

  • Residual halides: While bromide is your substrate's leaving group, other halides like iodide can act as catalyst poisons, especially in excess. Iodide, being a soft ligand, can bind strongly to the palladium center and form inactive bridged dimers.[5]

  • Poor quality reagents: Impurities in your boronic acid, base, or solvents can be a source of various poisons.[6][7] For instance, some boronic acids can contain residual inorganic salts or other organic impurities that may interfere with the catalyst.

  • Oxygen: While not a classic "poison" in the same vein as sulfur, oxygen can lead to the deactivation of the active Pd(0) species through oxidation.[6][8] This is particularly problematic if your phosphine ligands are also susceptible to oxidation.[8]

Q2: I'm observing significant homocoupling of my boronic acid. Is this related to catalyst poisoning?

A2: While not a direct result of poisoning by an external agent, significant homocoupling of the boronic acid can be indicative of a compromised catalytic system, often linked to the presence of oxygen.[5][6] When the active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can then participate in an oxidative coupling of two boronic acid molecules, leading to the undesired biaryl byproduct and consuming your starting material.[5][6] Rigorous degassing of your solvents and reaction vessel is crucial to minimize this side reaction.[6]

Q3: My phosphine ligand seems to be degrading, and I'm seeing palladium black precipitate. What's happening?

A3: The formation of palladium black is a clear visual indicator of catalyst deactivation.[8][9] This occurs when the Pd(0) species, which is the active catalyst, is no longer effectively stabilized by the phosphine ligands and aggregates into metallic palladium.[8] This can be caused by:

  • Ligand Oxidation: Many phosphine ligands are air-sensitive and can be oxidized to phosphine oxides, which are poor ligands for palladium.[8] This loss of effective ligand leaves the palladium center exposed and prone to aggregation.

  • High Temperatures: Some phosphine ligands can degrade at elevated reaction temperatures, leading to the same outcome.[9]

  • Insufficient Ligand: Using a sub-stoichiometric amount of ligand relative to the palladium precursor can also result in inadequate stabilization of the active catalytic species.

Q4: Can impurities in my this compound starting material poison the catalyst?

A4: Absolutely. The purity of your aryl halide is critical.[7][9] Potential catalyst poisons that could be present as impurities in this compound include:

  • Sulfur-containing analogues: If the synthesis of your starting material involved sulfur-based reagents, trace amounts could carry over.

  • Other nitrogen-containing heterocycles: These can act as ligands and compete with your desired phosphine ligand for coordination to the palladium center, leading to the formation of less active or inactive complexes.[10]

  • Heavy metals: Contamination with heavy metals like lead, mercury, or arsenic can poison palladium catalysts by forming alloys or blocking active sites.[11][12]

Troubleshooting Guides

When faced with a problematic reaction, a systematic approach to troubleshooting is essential. The following guides provide step-by-step protocols to help you identify and resolve issues related to catalyst poisoning.

Guide 1: Diagnosing and Mitigating Catalyst Poisoning from Reagents and Solvents

This workflow will help you pinpoint the source of contamination.

Caption: Workflow for diagnosing reagent-based catalyst poisoning.

Experimental Protocol:

  • Isolate Variables: To identify the source of the poison, systematically replace each component of your reaction (this compound, boronic acid, base, solvent, and catalyst/ligand) with a fresh, high-purity batch in a series of small-scale test reactions.

  • Purify Starting Materials: If a particular starting material is suspected, purify it using an appropriate method (e.g., recrystallization for solids, distillation for liquids, or column chromatography).[7]

  • Use Anhydrous and Degassed Solvents: Ensure all solvents are of high purity, anhydrous, and thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.[6]

  • Employ High-Purity Bases: Use a freshly opened bottle of high-purity base or purify the base if its quality is questionable.[6]

Guide 2: Addressing Ligand Degradation and Palladium Black Formation

This guide focuses on issues related to the catalyst and ligand stability.

G cluster_0 Problem Identification cluster_2 Solutions A Observation: - Reaction Stalls - Palladium Black Precipitates B 1. Verify Ligand Purity and Handling A->B C 2. Check Reaction Temperature A->C D 3. Optimize Ligand-to-Metal Ratio A->D E 4. Consider a More Robust Ligand A->E F Use Fresh, High-Purity Ligand Handle Under Inert Atmosphere B->F G Lower Reaction Temperature if Possible C->G H Increase Ligand Loading (e.g., 1.1-1.5 eq. per Pd) D->H I Switch to a More Thermally Stable or Oxidation-Resistant Ligand E->I Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Poisoning Interruption Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration Poison Poison (e.g., Sulfur, Halides) Poison->Pd(0)L_n Deactivation

Caption: The palladium cross-coupling cycle and points of poison intervention.

In a typical cross-coupling reaction, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). [5]This is followed by transmetalation with the coupling partner (e.g., an organoboron compound in a Suzuki reaction) and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. [5]Catalyst poisons can interrupt this cycle at various stages, most commonly by deactivating the Pd(0) species, preventing the initial oxidative addition step. [13]

Data on Common Catalyst Poisons

The following table summarizes common catalyst poisons and their typical sources and effects.

Poison ClassExamplesCommon SourcesEffect on Palladium Catalyst
Sulfur Compounds Thiols, sulfides, thiophenes, SO₂Impurities in reagents and solvents, residual reagents from previous synthetic stepsStrong, often irreversible binding to Pd active sites, leading to rapid deactivation. [1][3][14]
Nitrogen Compounds Certain heterocycles, nitriles, nitro compoundsImpurities in starting materials, additivesCoordination to the Pd center, competing with phosphine ligands and potentially forming inactive complexes. [10]
Halides (in excess) Iodide, CyanideAdditives, impurities, or byproductsStrong coordination to Pd, can form inactive bridged dimers or stable, unreactive complexes. [5][10][15][16]
Heavy Metals Lead, Mercury, ArsenicContamination in starting materials or reagentsFormation of alloys with palladium or physical blocking of active sites. [11][12]
Carbon Monoxide Impurity in gas streamsStrong coordination to palladium, leading to deactivation. [10][13]
Oxidizing Agents OxygenAir leaks in the reaction setupOxidation of the active Pd(0) to inactive Pd(II). [6]

Catalyst Regeneration

In some instances, a poisoned catalyst can be regenerated, although prevention is always the better strategy.

  • Thermal Regeneration: For some supported catalysts, high-temperature treatment can desorb certain poisons. [17]However, this is generally not applicable to homogeneous catalysts used in solution-phase synthesis.

  • Chemical Regeneration: Treatment with oxidizing or reducing agents can sometimes restore catalytic activity. For instance, oxidizing reagents have been used to regenerate sulfur-fouled palladium catalysts. [14]Hydrogen treatment has also shown effectiveness in regenerating sulfur-poisoned catalysts. [18][19]For catalysts poisoned by nitrogen-containing compounds, treatment with alkali or alkaline earth metal salts has been reported to be effective. [20] It is important to note that regeneration procedures are often catalyst- and poison-specific and may not always be successful or practical in a research setting.

Conclusion

Successfully troubleshooting palladium-catalyzed reactions requires a combination of careful observation, systematic investigation, and a solid understanding of the underlying catalytic cycle and potential deactivation pathways. By paying close attention to the purity of your reagents and the reaction environment, you can significantly mitigate the risk of catalyst poisoning and achieve more reliable and reproducible results in your synthesis of complex molecules derived from this compound.

References

  • Wikipedia.
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • DCL Inc.
  • NIH. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. [Link]
  • Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(12), 1745-1750. [Link]
  • StudySmarter.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
  • Google Patents.
  • Sale, F. R. (1968). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 64, 1044-1051. [Link]
  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3277-3283. [Link]
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]
  • PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
  • ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. [Link]
  • MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Characterization of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-methylanisole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis with structurally similar molecules to illuminate the subtle electronic effects that govern chemical shifts and coupling constants in substituted aromatic systems. The insights provided herein are grounded in established spectroscopic principles and supported by experimental data from analogous compounds.

The Structural Landscape of this compound

This compound is a substituted aromatic compound featuring three key functional groups: a methoxy group (-OCH₃), a bromine atom (-Br), and a methyl group (-CH₃) attached to a benzene ring. The relative positions of these substituents—methoxy at C1, bromine at C2, and methyl at C4—create a unique electronic environment for each of the three aromatic protons. Understanding the interplay of these groups is paramount to accurately interpreting the ¹H NMR spectrum.

The methoxy group is a strong electron-donating group through resonance, which tends to shield the protons on the aromatic ring, shifting their signals upfield. Conversely, the bromine atom is an electron-withdrawing group through induction, which deshields nearby protons, moving their signals downfield. The methyl group is a weak electron-donating group. The final chemical shift of each aromatic proton is a net result of these competing effects.

Predicted ¹H NMR Spectrum of this compound

While a definitive experimental spectrum for this compound is not publicly available, a highly accurate prediction can be made based on the analysis of its structural analogs. The spectrum is expected to show three distinct signals in the aromatic region, a singlet for the methoxy group, and a singlet for the methyl group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-6~ 7.3 - 7.5d~ 2.0 (meta)1H
H-5~ 6.9 - 7.1ddJ(H5-H3) ~ 8.0 (ortho), J(H5-H6) ~ 2.0 (meta)1H
H-3~ 6.7 - 6.9d~ 8.0 (ortho)1H
-OCH₃~ 3.8 - 3.9s-3H
-CH₃~ 2.2 - 2.4s-3H

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Comparative ¹H NMR Analysis: Unraveling Substituent Effects

To substantiate the predicted spectrum of this compound, a comparative analysis with its structural analogs is invaluable. By examining the spectra of 4-methylanisole, 2-bromoanisole, and 4-bromo-2-methylanisole, we can dissect the contribution of each substituent to the overall spectral appearance.

Comparison with 4-Methylanisole

4-Methylanisole provides a baseline for a parasubstituted anisole ring. Its ¹H NMR spectrum is relatively simple due to the molecule's symmetry.

Compound Aromatic Protons Chemical Shifts (δ, ppm) -OCH₃ (δ, ppm) -CH₃ (δ, ppm)
4-Methylanisole[1][2]H-2, H-6: ~7.08 (d, J = 9 Hz); H-3, H-5: ~6.79 (d, J = 9 Hz)~3.76~2.28
This compound (Predicted)H-6: ~7.3-7.5; H-5: ~6.9-7.1; H-3: ~6.7-6.9~3.8-3.9~2.2-2.4

The introduction of the bromine atom at the C2 position in this compound breaks the symmetry. The proton ortho to the bromine (H-3) is expected to be significantly shielded compared to the aromatic protons of 4-methylanisole due to the strong electron-donating effect of the methoxy group. Conversely, the proton at H-6, being in proximity to the electron-withdrawing bromine, is expected to be deshielded and appear at a lower field.

Comparison with 2-Bromoanisole

2-Bromoanisole allows for the direct observation of the effect of an ortho-bromine substituent on the anisole ring system.[3][4][5][6]

Compound Aromatic Protons Chemical Shifts (δ, ppm) -OCH₃ (δ, ppm)
2-Bromoanisole[3]H-6: ~7.53 (dd); H-4: ~7.26 (m); H-3: ~6.90 (dd); H-5: ~6.83 (m)~3.85
This compound (Predicted)H-6: ~7.3-7.5; H-5: ~6.9-7.1; H-3: ~6.7-6.9~3.8-3.9

The addition of a methyl group at the C4 position in this compound is expected to cause a slight upfield shift for the adjacent protons (H-3 and H-5) compared to 2-bromoanisole due to its electron-donating nature. The H-6 proton, being furthest from the methyl group, should experience a less pronounced effect.

G cluster_molecule This compound cluster_substituent_effects Substituent Electronic Effects C1 C1-O C2 C2-Br C3 C3-H C4 C4-CH3 C5 C5-H C6 C6-H O O CH3_methoxy CH3 Br Br (e- withdrawing) CH3_methyl CH3 OCH3 OCH3 (Strong e- donating) CH3 CH3 (Weak e- donating)

Experimental Protocol for ¹H NMR Acquisition

The following provides a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a ¹H NMR spectrum.

    • Number of Scans: Typically, 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

G cluster_workflow ¹H NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (NMR Spectrometer) Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Structure Structure Elucidation

Conclusion

The ¹H NMR characterization of this compound offers a compelling case study in the application of fundamental spectroscopic principles to structural elucidation. By systematically analyzing the electronic contributions of the methoxy, bromo, and methyl substituents, a detailed and accurate prediction of the ¹H NMR spectrum can be achieved. This comparative approach, grounded in the experimental data of analogous compounds, not only builds confidence in the spectral assignment but also deepens the researcher's understanding of structure-property relationships in substituted aromatic systems. The methodologies and insights presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.

References

  • PubChem. (n.d.). 4-Methylanisole. National Center for Biotechnology Information.
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  • University of California, Los Angeles. (n.d.). NMR: Intermediate Level, Spectrum 5.
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A Comparative Guide to the 13C NMR Analysis of 2-Bromo-4-methylanisole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and specialty chemical synthesis, substituted aromatic compounds serve as foundational building blocks. Among these, 2-bromo-4-methylanisole is a key intermediate, valued for its specific substitution pattern which allows for further functionalization in multi-step syntheses. The precise structural characterization of this intermediate and its subsequent derivatives is not merely a procedural step but a cornerstone of quality control, reaction validation, and ultimately, the integrity of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules.[1] Unlike 1H NMR, which can be complicated by proton-proton coupling, proton-decoupled 13C NMR provides a distinct signal for each unique carbon environment, offering a clear map of the carbon skeleton.

This guide provides an in-depth comparative analysis of the 13C NMR spectra of this compound and two representative derivatives: one bearing a potent electron-withdrawing group (5-nitro) and another with an additional electron-donating group (5-amino). By examining the predictable shifts in carbon resonances, we will demonstrate how 13C NMR serves as a robust, self-validating system for confirming regiochemistry and understanding the electronic effects of substituents, an essential skill for professionals in drug development and chemical research.

Guiding Principles: Interpreting Substituent Effects in Substituted Anisoles

The chemical shift (δ) of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment. In aromatic systems like anisole, the position of a signal is primarily governed by a combination of inductive and resonance effects imparted by the substituents attached to the ring.

  • Inductive Effects: These are transmitted through sigma (σ) bonds. Electronegative atoms like oxygen and bromine pull electron density away from the carbon they are attached to (a deshielding effect), causing its signal to shift downfield (to a higher ppm value).

  • Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons, such as the methoxy group (-OCH3), can donate electron density into the ring. This donation is most pronounced at the ortho and para positions, leading to increased electron density (shielding) and an upfield shift (lower ppm value) for these carbons.[2]

In this compound, we must consider the interplay of three distinct groups:

  • Methoxy Group (-OCH3): Strongly electron-donating through resonance (+R), but electron-withdrawing inductively (-I). The resonance effect is dominant, increasing shielding at the ortho and para carbons.

  • Bromo Group (-Br): An electronegative halogen that is strongly electron-withdrawing inductively (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is overwhelmingly dominant.

  • Methyl Group (-CH3): Weakly electron-donating through induction and hyperconjugation.

The final chemical shift of each aromatic carbon is a net result of these competing effects.

Structural Analysis of this compound

To facilitate a clear analysis, the carbon atoms of this compound are numbered as shown below. This numbering scheme will be maintained for its derivatives.

Caption: Standard workflow for 13C NMR analysis.

Part A: Sample Preparation [3]1. Sample Quantity: Weigh approximately 20-50 mg of the anisole derivative. 13C NMR is significantly less sensitive than 1H NMR, requiring a more concentrated sample for efficient data collection. [4]2. Solvent: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming solvent peaks in the spectrum. [3]3. Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0.0 ppm. However, for routine analysis, it is common practice to reference the spectrum to the residual solvent signal (e.g., the central peak of the CDCl3 triplet at 77.16 ppm). 4. Transfer: Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube. Ensure the sample is free of any particulate matter, filtering if necessary. The solution height in the tube should be approximately 4-5 cm. [4] Part B: Data Acquisition [5]1. Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. 2. Shimming: The instrument automatically adjusts the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks. 3. Parameter Selection:

  • Number of Scans (ns): For a 20-50 mg sample on a modern 400-600 MHz spectrometer, 128 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard. This allows the carbon nuclei to return to their equilibrium state before the next pulse.
  • Acquisition: The experiment is initiated using a standard pulse program for a proton-decoupled 1D 13C spectrum (e.g., 'zgpg30' on Bruker instruments).

Part C: Data Processing

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Calibration: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

  • Analysis: The peaks are identified, and their chemical shifts are recorded.

Conclusion: 13C NMR as a Self-Validating Tool in Synthesis

The analysis of this compound and its derivatives demonstrates that 13C NMR spectroscopy is far more than a simple characterization technique. It is a predictive and highly sensitive probe of the electronic structure of molecules. The data presented in this guide clearly shows that the addition of electron-withdrawing or electron-donating groups produces large, predictable, and quantifiable changes in the 13C chemical shifts of the parent molecule.

For researchers and drug development professionals, this provides a powerful, self-validating system. By comparing an experimentally obtained spectrum with predicted data or known substituent effects, one can rapidly and confidently:

  • Confirm the identity of a synthesized compound.

  • Verify the regiochemistry of a reaction, ensuring the new functional group has been added to the intended position.

  • Assess the purity of an intermediate, as significant impurity peaks will be readily apparent.

Mastery of these principles of interpretation allows scientists to make informed decisions, accelerate development timelines, and ensure the structural integrity of the molecules that form the basis of modern medicine and materials.

References

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A Comparative Guide to Purity Assessment of 2-Bromo-4-methylanisole: GC-MS as the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a cornerstone of success. For a key building block like 2-Bromo-4-methylanisole, a halogenated aromatic compound used in the synthesis of complex organic molecules, rigorous purity assessment is not merely a quality control step but a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques for the purity assessment of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare its performance against viable alternatives like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide actionable, data-supported protocols.

The Imperative of Purity for this compound

This compound is a versatile intermediate in organic synthesis.[1] However, its preparation, often through the bromination of 4-methylanisole, can lead to several process-related impurities.[1] These may include:

  • Isomeric Impurities: Positional isomers such as 3-Bromo-4-methylanisole or dibrominated species can arise from non-selective bromination.

  • Unreacted Starting Materials: Residual 4-methylanisole can carry through the synthesis.

  • Byproducts: Other reaction byproducts may be present depending on the specific synthetic route.

The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered reactivity, the formation of unintended side products, and complications in purification. Therefore, a highly sensitive and specific analytical method is paramount for its quality control.

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the potent separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[2] This synergy makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.

The principle of GC-MS involves vaporizing a sample and injecting it onto a chromatographic column. An inert carrier gas (typically helium) transports the vaporized analytes through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by their boiling points and affinities for the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z). This provides a unique "fingerprint" for each compound, enabling confident identification and quantification.[3]

Figure 1: General workflow of GC-MS analysis.

Comparative Analysis: GC-MS vs. HPLC and qNMR

While GC-MS is a powerful technique, it is essential to objectively compare it with other analytical methods to understand its specific advantages and limitations for the purity assessment of this compound.

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Intrinsic quantitative response of nuclei in a magnetic field.
Selectivity Very high, based on both chromatographic retention time and unique mass fragmentation patterns. Excellent for isomer differentiation.[4]Good, but can be limited for co-eluting impurities with similar UV spectra.Excellent for structural elucidation and identification of impurities.
Sensitivity Very high (ppb to ppt levels).[2]High (ppm to ppb levels).Moderate (requires mg of sample).[5]
Quantitation Relative (requires a reference standard for accurate quantification).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).[6]
Sample Volatility Requires sample to be volatile or amenable to derivatization.Suitable for non-volatile and thermally labile compounds.[2]Not dependent on volatility.
Throughput Moderate, with typical run times of 15-30 minutes.Can be faster, especially with UPLC systems.Slower per sample due to longer acquisition times for high sensitivity.
Causality Behind Method Selection

For this compound, GC-MS is often the preferred method due to its high sensitivity and unparalleled selectivity.[2] The mass spectrometer's ability to generate unique fragmentation patterns is particularly advantageous for distinguishing between closely related isomeric impurities, which may be challenging to resolve by HPLC with UV detection alone.[4] While HPLC is a viable alternative, especially for any potential non-volatile impurities, a reverse-phase method would be suitable for this compound.[7]

Quantitative NMR (qNMR) stands out for its ability to provide an absolute purity value without the need for a specific certified reference standard of this compound.[6][8] This is a significant advantage, especially for novel compounds. However, its lower sensitivity compared to chromatographic techniques may be a limitation for detecting trace-level impurities.[5]

Method_Comparison cluster_Purity Purity Assessment of this compound cluster_Attributes Key Attributes GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity Excellent Selectivity High Selectivity (Isomers) GCMS->Selectivity Excellent HPLC HPLC-UV HPLC->Sensitivity Good NonVolatile Non-Volatile Analysis HPLC->NonVolatile Advantage qNMR qNMR qNMR->Sensitivity Moderate AbsoluteQuant Absolute Quantitation qNMR->AbsoluteQuant Unique Advantage

Figure 2: Comparison of key attributes for analytical methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity assessment of this compound using GC-MS, HPLC-UV, and qNMR. These protocols are designed to be self-validating and are based on established methods for similar compounds.[7][9]

GC-MS Protocol for Purity Assessment

This protocol is adapted from a validated method for a structurally related compound, 2-Bromo-5-methylanisole, and is suitable for determining the purity of this compound and identifying volatile impurities.[9]

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[9]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Mass Range: m/z 40-400.[9]

  • Ion Source Temperature: 230 °C.[9]

  • Quadrupole Temperature: 150 °C.[9]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library).[10] The molecular ion peak should exhibit a characteristic isotopic pattern for bromine (M+ and M+2 in a ~1:1 ratio).[9]

  • Identify any impurity peaks and tentatively identify them by their mass spectra.

  • Calculate the purity by area percent normalization: (Area of this compound peak / Total area of all peaks) x 100%. This assumes a similar response factor for all components. For higher accuracy, a reference standard and internal standard should be used for quantitative analysis.

HPLC-UV Protocol for Purity Assessment

This protocol is based on a reverse-phase HPLC method suitable for this compound.[7]

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 Acetonitrile:Water, ramp to 95:5 Acetonitrile:Water over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Determine the retention time of the main peak corresponding to this compound.

  • Calculate the purity using area percent normalization as described for the GC-MS method.

qNMR Protocol for Absolute Purity Determination

This protocol provides a general framework for determining the absolute purity of this compound using an internal standard.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a suitable internal standard of known purity (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.[5]

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) to dissolve the sample and standard completely.

2. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity (P) using the following formula[11]: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • analyte refers to this compound

    • std refers to the internal standard

Conclusion

For the comprehensive purity assessment of this compound, GC-MS stands out as the gold standard technique. Its exceptional sensitivity and selectivity are crucial for detecting and identifying trace-level impurities, particularly isomeric byproducts that can compromise the quality of the material.[2][4] While HPLC offers a robust alternative, especially for ensuring the absence of non-volatile components, it may lack the specificity of GC-MS for certain critical impurity separations.[4][7] qNMR provides the unique advantage of absolute quantification without a specific reference standard, making it an invaluable tool for primary characterization.[6] However, for routine quality control where high sensitivity is paramount, GC-MS remains the method of choice. A multi-faceted approach, employing GC-MS for primary purity and impurity profiling, potentially supplemented by HPLC and qNMR for comprehensive characterization, represents the most rigorous strategy for ensuring the quality of this compound in research and drug development.

References

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  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]
  • New Directions Aromatics. (2020). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. [Link]
  • El-Shahawi, M. S., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of analytical methods in chemistry, 2013, 685716. [Link]
  • German Social Accident Insurance (DGUV). (2022). Comparison of chromatographic measuring methods for PAH analysis. [Link]
  • Watson, S. B., et al. (2005). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • Talebpour, Z., et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(2), 209-218. [Link]
  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. [Link]
  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
  • Lee, J. Y., et al. (2019). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 24(20), 3749. [Link]
  • Waters Corporation. Determination of Brominated Vegetable Oil in Soft Drinks by UPC2/MS. [Link]
  • ResearchGate. Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS)
  • Lancia, A., et al. (2020). Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs). Analytical and bioanalytical chemistry, 412(2), 397–411. [Link]
  • Bertol, E., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures.
  • Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397. [Link]
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A Senior Application Scientist's Guide to the Purification of 2-Bromo-4-methylanisole: A Comparative HPLC Methodology Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the purity of an intermediate is not merely a quality metric; it is the foundation upon which subsequent synthetic steps and final product integrity are built. 2-Bromo-4-methylanisole, a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), presents a common yet critical purification challenge.[1] Its synthesis, typically via electrophilic bromination of 4-methylanisole, often yields a crude product containing a mixture of starting material, positional isomers, and over-brominated species.[1][2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, comparing the robust utility of Reversed-Phase (RP-HPLC) with the specialized resolving power of Normal-Phase (NP-HPLC). We will also contextualize HPLC within a broader purification workflow, considering alternative techniques like flash chromatography, to provide a holistic strategy for achieving superior purity.

The Purification Challenge: Deconstructing the Impurity Profile

The key to any successful purification is a thorough understanding of what must be separated. The bromination of 4-methylanisole is governed by the directing effects of the electron-donating methoxy and methyl groups.[1] Both are ortho, para-directing. With the para position to the strongly activating methoxy group occupied, electrophilic attack is predominantly directed to the ortho position, yielding our target product. However, side reactions are inevitable.

The primary impurities to consider are:

  • Starting Material: Unreacted 4-methylanisole.

  • Positional Isomer: 3-Bromo-4-methylanisole (bromination ortho to the methyl group).

  • Over-brominated Product: 2,6-Dibromo-4-methylanisole.

These compounds possess subtle differences in polarity and hydrophobicity, which we will exploit for chromatographic separation.

CompoundStructureKey Physicochemical Property for Separation
4-methylanisole (Starting Material)COc1ccc(C)cc1More non-polar than brominated products.
This compound (Target)COc1ccc(C)cc1BrIntermediate polarity.
3-Bromo-4-methylanisole (Isomer)CC1=C(Br)C=C(OC)C=C1Very similar polarity to the target; challenging to separate.
2,6-Dibromo-4-methylanisole (Byproduct)COc1c(Br)cc(C)cc1BrMore polar than the mono-brominated product.

Comparative Analysis of HPLC Methodologies

The choice between Reversed-Phase and Normal-Phase HPLC is a critical decision driven by the specific separation challenge at hand. While RP-HPLC is the versatile workhorse for most small molecules, NP-HPLC offers unique selectivity, particularly for isomers.[3][4]

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[5] A polar mobile phase is used, and less polar (more hydrophobic) compounds are retained longer on the column. For the purification of this compound, this is often the first and most effective choice.

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice due to its high hydrophobicity, which provides strong retention for aromatic compounds like our target. Phenyl-Hexyl phases can offer alternative selectivity through π-π interactions, which can be beneficial in resolving aromatic isomers.[6][7]

  • Mobile Phase: A gradient of water and a miscible organic solvent (acetonitrile or methanol) is typical. Acetonitrile is often preferred for its low viscosity and UV transparency.[8] The gradient starts with a higher water concentration to retain all components, then the organic content is increased to elute the compounds in order of increasing hydrophobicity. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is added to the mobile phase to suppress the ionization of residual silanol groups on the silica-based packing, leading to sharper, more symmetrical peaks.[7][9]

cluster_dev Analytical Method Development cluster_scale Preparative Scaling A 1. Column Screening (C18, C8, Phenyl-Hexyl) B 2. Mobile Phase Scouting (ACN/Water vs. MeOH/Water) A->B C 3. Gradient Optimization (Adjust slope for resolution) B->C D 4. Loading Study (Determine max sample load) C->D Optimized Method E 5. Geometric Scaling (Calculate Prep Flow Rate & Gradient) D->E F 6. Purification & Fraction Collection E->F

Caption: RP-HPLC workflow from analytical method development to preparative scaling.

This protocol is designed to assess the purity of the crude product and optimize separation conditions before scaling up.

  • System: Analytical HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Gradient:

    • Start at 60% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Injection Volume: 5 µL (sample dissolved in Acetonitrile).

This protocol is scaled from the analytical method to isolate gram quantities of the target compound.

  • System: Preparative HPLC with UV detector and fraction collector.

  • Column: C18, 21.2 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Scaled Flow Rate: 21.6 mL/min (based on column diameter ratio squared).

  • Detection: UV at 220 nm.

  • Scaled Gradient: Maintain the same gradient slope and duration as the analytical method.

  • Sample Preparation: Dissolve crude material in a minimal amount of mobile phase or a stronger solvent like DMSO, ensuring solubility.

  • Injection: Perform a loading study to determine the maximum injection volume that maintains resolution.

  • Fraction Collection: Collect fractions corresponding to the target peak based on UV signal, pooling them for subsequent solvent removal.

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Objective Purity analysis, method developmentIsolation and purification
Column ID 4.6 mm21.2 mm (or larger)
Flow Rate ~1.0 mL/min~20-80 mL/min
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g)
Outcome Chromatogram with purity dataPurified compound in solution
Normal-Phase HPLC (NP-HPLC): The Isomer Specialist

NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[4] Separation is based on polar interactions (like hydrogen bonding and dipole-dipole forces) between the analytes and the stationary phase. More polar compounds are retained longer. While less common for general purification, NP-HPLC excels at separating structurally similar isomers that may co-elute in RP-HPLC.[4][10] The separation of this compound from its 3-bromo isomer is a prime application for this technique.

Causality of Method Choices:

  • Stationary Phase: Unmodified silica is the most common choice, offering strong polar retention sites (silanol groups). Amino-propyl (NH2) or cyano (CN) phases provide alternative selectivity with less water sensitivity.[11]

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and a slightly more polar modifier like isopropanol (IPA) or ethyl acetate. The strength of the mobile phase is increased by adding more of the polar modifier, which reduces analyte retention.

Sources

comparing reactivity of 2-Bromo-4-methylanisole with 2-chloro-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for the Synthetic Chemist: Reactivity of 2-Bromo-4-methylanisole vs. 2-Chloro-4-methylanisole

Introduction

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, aryl halides are indispensable building blocks. Their utility lies in their capacity to undergo a variety of powerful bond-forming reactions, enabling the construction of complex molecular architectures. Among these, this compound and 2-chloro-4-methylanisole are common intermediates, valued for the synthetic handles they provide on a substituted anisole scaffold.

The choice between a bromo or a chloro substituent is a critical decision in synthetic design, with profound implications for reaction efficiency, catalyst selection, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect the fundamental principles governing their chemical behavior, present comparative data from key transformations, and offer detailed experimental protocols, empowering researchers to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between this compound and 2-chloro-4-methylanisole is rooted in the disparity of their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is inherently weaker and more easily cleaved than the C-Cl bond.

  • Aromatic C-Br Bond Dissociation Energy: ~330-350 kJ/mol

  • Aromatic C-Cl Bond Dissociation Energy: ~390-410 kJ/mol[1][2]

This energy difference is the primary determinant of reactivity in many transformations, most notably in palladium-catalyzed cross-coupling reactions. In these reactions, the initial, and often rate-determining, step is the oxidative addition of a low-valent palladium catalyst into the C-X bond.[3][4] A lower BDE translates to a lower activation energy for this crucial step, resulting in faster reaction rates and the feasibility of using milder reaction conditions.[3][5]

The general reactivity trend for aryl halides in these reactions is well-established: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[3][4][6] While aryl iodides are the most reactive, their higher cost and lower stability often make aryl bromides the preferred choice for high reactivity applications. The economic advantage of aryl chlorides, however, has driven significant research into developing highly active catalyst systems capable of cleaving the stronger C-Cl bond.[3]

Caption: General reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

We will now examine the performance of our two subject compounds in two of the most pivotal cross-coupling reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[7][8][9] The catalytic cycle hinges on the oxidative addition of a Pd(0) complex to the aryl halide.[4][7][9]

Mechanistic Insight: Because the C-Br bond in this compound is weaker, its oxidative addition to a Pd(0) catalyst is significantly faster and occurs under milder conditions than that of 2-chloro-4-methylanisole.[10] To effectively activate the C-Cl bond, more sophisticated catalyst systems are required. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) center and promote the challenging oxidative addition step.[3][11]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Rate-Determining Step) Ar-X (Br or Cl) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation R'-B(OR)2, Base Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination Forms Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data: Suzuki-Miyaura Coupling

FeatureThis compound2-Chloro-4-methylanisoleRationale & Citation
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhosBromo derivative reacts with conventional catalysts; Chloro derivative requires highly active, specialized ligand systems.[3][12][13]
Reaction Temp. 80 - 100 °C100 - 120 °CHigher energy input is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 2 - 12 hours12 - 24 hoursSlower rate of oxidative addition for the C-Cl bond leads to longer reaction times.
Typical Yield > 90%> 85% (with optimal catalyst)High yields are achievable for both, but the chloro compound is more sensitive to catalyst choice.[10]
Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a transformation of immense importance in medicinal chemistry.[14][15] Similar to the Suzuki coupling, the mechanism is initiated by the oxidative addition of palladium to the C-X bond.[11][15][16]

Mechanistic Insight: The reactivity trend observed in the Suzuki coupling holds true for the Buchwald-Hartwig amination. This compound will readily couple with a wide range of amines using various palladium/phosphine ligand systems. In contrast, 2-chloro-4-methylanisole is a more challenging substrate, generally requiring sterically hindered, electron-rich dialkylbiarylphosphine ligands to achieve high conversion.[11][17]

Comparative Performance Data: Buchwald-Hartwig Amination

FeatureThis compound2-Chloro-4-methylanisoleRationale & Citation
Typical Ligand BINAP, XantphosBrettPhos, RuPhosThe stronger C-Cl bond necessitates more electron-rich and sterically demanding ligands to facilitate oxidative addition.[11][16]
Base NaOtBu, Cs₂CO₃LiHMDS, K₃PO₄Stronger, non-coordinating bases are often paired with the less reactive chloro substrate.
Reaction Temp. 90 - 110 °C110 - 130 °CHigher temperatures are typically required to drive the C-Cl activation.
Typical Yield > 90%> 80% (with optimal catalyst)Yields are highly dependent on the specific amine and the chosen catalyst system for the chloro substrate.

Grignard Reagent Formation

The formation of a Grignard reagent (R-MgX) involves the reaction of an organic halide with magnesium metal.[18][19] This process is understood to proceed through a single-electron transfer mechanism on the surface of the magnesium, involving radical intermediates.[20][21][22]

Mechanistic Insight: The weaker C-Br bond of this compound facilitates an easier initiation of the Grignard formation compared to the C-Cl bond of its chloro counterpart.[18] Reactions with aryl chlorides often have a longer induction period and may require activation of the magnesium surface (e.g., with iodine crystals or 1,2-dibromoethane) to initiate the reaction.[18]

Comparative Performance Data: Grignard Reagent Formation

FeatureThis compound2-Chloro-4-methylanisoleRationale & Citation
Initiation Generally spontaneous or with gentle heating.Often requires activation (e.g., I₂, heat).The higher C-Cl bond energy presents a larger kinetic barrier for the initial electron transfer from Mg.[18]
Solvent Diethyl Ether, THFTetrahydrofuran (THF)The more polar solvent THF is often preferred for less reactive halides like aryl chlorides.[22]
Typical Yield > 85%70 - 85%Side reactions, such as Wurtz coupling, can be more prevalent with the less reactive chloro substrate due to forcing conditions.

Experimental Protocol: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling

To provide a self-validating system for comparing reactivity, the following protocol outlines a parallel kinetic study. The objective is to monitor the rate of product formation for each substrate under identical conditions.

Objective: To quantitatively compare the reaction rates of this compound and 2-chloro-4-methylanisole in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • This compound

  • 2-Chloro-4-methylanisole

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃] (for the bromo- substrate)

  • SPhos (for the chloro- substrate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene/Water (10:1), degassed

  • Dodecane (internal standard)

  • Reaction vials with septa

  • Heating block with magnetic stirring

Caption: Experimental workflow for the comparative kinetic analysis.

Procedure:

  • Vial Preparation:

    • Vial A (Bromo): To a reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

    • Vial B (Chloro): To a separate, identical vial, add 2-chloro-4-methylanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). Note: Using different ligands is necessary for a fair comparison, as PPh₃ is often ineffective for aryl chlorides.

  • Reagent Addition: To each vial, add phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and dodecane (0.5 mmol, internal standard).

  • Solvent Addition: Add 10 mL of degassed 10:1 Toluene/Water to each vial.

  • Reaction Initiation: Seal the vials and place them in a preheated heating block at 100 °C with vigorous stirring. This is time zero (t=0).

  • Sampling: At specified time intervals (e.g., 30, 60, 120, 240, 480 minutes), carefully withdraw a ~0.1 mL aliquot from each reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water. Shake well.

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) to determine the ratio of the product peak area to the internal standard peak area.

  • Data Interpretation: Plot the percentage conversion (calculated from the GC data) against time for both reactions. The resulting curves will provide a direct visual and quantitative comparison of the reaction rates. The bromo- compound is expected to show a much steeper initial rate of conversion.

Conclusion and Strategic Recommendations

The choice between this compound and 2-chloro-4-methylanisole is a classic case of balancing reactivity with cost.

  • This compound is the substrate of choice when high reactivity is paramount. It allows for the use of simpler, cheaper catalyst systems, milder reaction conditions, and shorter reaction times. This is ideal for proof-of-concept studies, complex syntheses where functional group tolerance is critical, and situations where catalyst cost is less of a concern than reaction development time.

  • 2-Chloro-4-methylanisole represents a more economical and sustainable option, particularly for large-scale synthesis.[3] Its use, however, is contingent upon employing more advanced, and often more expensive, catalyst systems designed for C-Cl bond activation. The development of such catalysts has significantly broadened the applicability of aryl chlorides, making them a viable and attractive alternative.[23][24]

For the modern drug development professional, a thorough understanding of this reactivity-cost trade-off is essential. While the bromo- derivative offers a faster path to initial quantities of a target molecule, the chloro- derivative provides a more cost-effective route for future scale-up, provided the catalytic challenge is addressed early in process development.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Buchwald-Hartwig Coupling. (n.d.). Alfa Chemistry.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Chemistry Grignard Reaction Mechanism. (n.d.).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Grignard Reaction, Mechanism, Reagent and Che
  • Suzuki reaction. (n.d.). Wikipedia.
  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (n.d.).
  • Grignard Reaction, Mechanism, Reagent and Che
  • Chapter 4. Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates. (n.d.).
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (n.d.).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Comparison of reactivity of different aryl halides (a) The predicted... (n.d.).
  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. (n.d.). Benchchem.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009).
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.).
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora.

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A Senior Application Scientist's Guide to the Spectroscopic Identification of the Suzuki Coupling Product of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a cornerstone of rigorous scientific practice. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the creation of biaryl scaffolds prevalent in pharmaceuticals. This guide provides an in-depth, technical comparison for the spectroscopic identification of the product from the Suzuki coupling of 2-Bromo-4-methylanisole, with a common coupling partner, phenylboronic acid, yielding 2-methoxy-5-methylbiphenyl. Beyond a mere procedural outline, this document delves into the causality behind experimental choices and offers a comparative analysis with alternative cross-coupling methodologies, grounded in experimental data.

The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[1] Its widespread adoption is a testament to its mild reaction conditions, tolerance of a diverse range of functional groups, and the commercial availability of a vast library of boronic acids.[1] The catalytic cycle, a beautifully orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, efficiently forges the desired C-C bond.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 2-methoxy-5-methylbiphenyl.

Suzuki Coupling Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Bromo-4- methylanisole pd_complex Ar-Pd(II)(Br)L2 (Ar = 2-methoxy-5-methylphenyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)(Ph)L2 transmetalation->pd_biaryl base Base (e.g., K2CO3) base->transmetalation boronic_acid PhB(OH)2 boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product 2-methoxy-5-methylbiphenyl reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Spectroscopic Characterization of 2-methoxy-5-methylbiphenyl

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group. The chemical shifts are influenced by the electronic effects and the steric hindrance between the two aromatic rings.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H's (phenyl ring)7.50 - 7.30Multiplet-5H
Aromatic H (adjacent to -OCH₃)7.15 - 7.05Multiplet-2H
Aromatic H (adjacent to -CH₃)6.90 - 6.80Singlet-1H
Methoxy (-OCH₃)~3.80Singlet-3H
Methyl (-CH₃)~2.35Singlet-3H
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary C (-OCH₃ attached)156-158
Quaternary C (phenyl ring attached)138-140
Quaternary C (-CH₃ attached)135-137
Aromatic CH's (phenyl ring)127-130
Aromatic CH's (substituted ring)110-132
Methoxy (-OCH₃)~55
Methyl (-CH₃)~21
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in 2-methoxy-5-methylbiphenyl.

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch (-OCH₃, -CH₃)3000 - 2850
Aromatic C=C stretch1600 - 1450
C-O stretch (aryl ether)1250 - 1200 (asymmetric), 1050 - 1000 (symmetric)
Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular weight of 2-methoxy-5-methylbiphenyl is 198.26 g/mol .

m/z Predicted Assignment
198[M]⁺ (Molecular Ion)
183[M - CH₃]⁺
167[M - OCH₃]⁺
152[M - CH₃ - OCH₃]⁺

A Comparative Analysis of Cross-Coupling Alternatives

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. Understanding the nuances of these alternatives is crucial for selecting the optimal synthetic strategy.

Reaction Organometallic Reagent Advantages Disadvantages
Suzuki-Miyaura OrganoboronMild conditions, stable and non-toxic reagents, vast commercial availability of boronic acids.Boronic acids can undergo protodeboronation; some reactions require rigorously anhydrous conditions.
Stille OrganotinTolerant of a wide range of functional groups, often proceeds under neutral conditions.Toxicity of organotin reagents and byproducts, purification can be challenging.
Negishi OrganozincHigh reactivity, excellent for sterically hindered substrates, good functional group tolerance.[4][5]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
Heck AlkeneAvoids the use of organometallic reagents, directly couples with alkenes.[6][7]Limited to the synthesis of vinyl-substituted biaryls, can have issues with regioselectivity.[6]

Below is a diagram illustrating the general workflow for the synthesis and spectroscopic identification of the Suzuki coupling product.

Experimental Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Combine Reactants: This compound Phenylboronic acid Pd Catalyst & Base reaction Heat under Inert Atmosphere start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr ¹H and ¹³C NMR purification->nmr Characterize Pure Product ir Infrared Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: General workflow for synthesis and analysis.

Experimental Protocols

Synthesis of 2-methoxy-5-methylbiphenyl via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source.

Conclusion

The spectroscopic identification of the Suzuki coupling product of this compound requires a multi-faceted analytical approach. By combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a comprehensive and unambiguous structural elucidation of 2-methoxy-5-methylbiphenyl can be achieved. While the Suzuki-Miyaura coupling offers a robust and versatile method for its synthesis, a thorough understanding of alternative cross-coupling reactions such as the Stille, Negishi, and Heck couplings provides the synthetic chemist with a broader toolkit to tackle diverse synthetic challenges. The predicted spectroscopic data and detailed protocols within this guide serve as a valuable resource for researchers in the synthesis and characterization of novel biaryl compounds.

References

  • BenchChem. "An In-depth Technical Guide to 2-Methoxybiphenyl: Chemical Properties and Structure." BenchChem.com.
  • Wiley-VCH.
  • ChemicalBook. "2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum." chemicalbook.com.
  • ChemicalBook. "2-METHOXY-5-METHYLPHENOL(1195-09-1) 13C NMR spectrum." chemicalbook.com.
  • SpectraBase. "Methoxy-4-methyl-[1,1'-biphenyl]-2-yl)-5-methylpyridine - Optional[13C NMR]." spectrabase.com.
  • PubChem. "2-Methoxy-2'-methyl-1,1'-biphenyl." pubchem.ncbi.nlm.nih.gov.
  • Journal of Mass Spectrometry. "Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls." onlinelibrary.wiley.com.
  • J&K Scientific LLC. "Negishi Cross-Coupling." jk-sci.com.
  • Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." chemguide.co.uk.
  • Organic Chemistry Data. "NMR Chemical Shifts.
  • PubMed. "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds." pubmed.ncbi.nlm.nih.gov.
  • Chem-Station Int. Ed. "Negishi Cross Coupling Reaction.
  • The Royal Society of Chemistry. "“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides." pubs.rsc.org.
  • BenchChem.
  • ResearchGate. "Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
  • Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. "CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Organic Chemistry Portal. "Heck Reaction." organic-chemistry.org.
  • Wikipedia. "Heck reaction." en.wikipedia.org.
  • Beilstein Journals.
  • BenchChem. "An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-3,4,5-trimethylphenol." BenchChem.com.
  • ResearchGate. "Proposed mechanism for Negishi cross‐coupling reaction with pre‐catalyst 1.
  • DergiPark. "Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1." dergipark.org.tr.
  • SlidePlayer.
  • MDPI. "5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole." mdpi.com.
  • Beilstein Journals. "Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions." beilstein-journals.org.
  • ResearchGate. "Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • NIST WebBook. "2-Methoxy-5-methylphenol." webbook.nist.gov.
  • BenchChem. "Application Notes and Protocols for Biaryl Synthesis via 2-Methoxybiphenyl Suzuki Coupling." BenchChem.com.
  • Macmillan Group. "Total Synthesis Enabled by Cross-Coupling." macmillan.princeton.edu.

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A Comparative Guide to the Synthesis of 2-(4-acetylphenyl)-4-methylanisole: A Validation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex organic molecules is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic routes to the target molecule 2-(4-acetylphenyl)-4-methylanisole , a biaryl ketone with potential applications in medicinal chemistry and materials science. We will move beyond a simple listing of steps to dissect the causality behind experimental choices, offering a critical evaluation of a traditional and a more modern synthetic approach.

This document will validate a new synthetic pathway by comparing it against an established method, using 2-Bromo-4-methylanisole as a common starting material. The comparison will be grounded in experimental data, mechanistic insights, and practical considerations to empower chemists to make informed decisions in their synthetic endeavors.

Introduction to the Target Molecule and Synthetic Strategy

The target molecule, 2-(4-acetylphenyl)-4-methylanisole, possesses a biaryl scaffold, a privileged structure in numerous biologically active compounds. The key challenge in its synthesis lies in the formation of the carbon-carbon bond between the two aromatic rings. This guide will compare two powerful palladium-catalyzed cross-coupling reactions for achieving this transformation: the well-established Suzuki-Miyaura coupling and the increasingly utilized Negishi coupling.

Traditional Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a stalwart in the synthetic chemist's toolbox for biaryl synthesis, lauded for its operational simplicity and the general stability and low toxicity of its boronic acid reagents.[1][2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the 4-acetylphenylboronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling This compound This compound Pd(II)_Complex Pd(II)_Complex This compound->Pd(II)_Complex Oxidative Addition 4-Acetylphenylboronic_acid 4-Acetylphenylboronic_acid Biaryl_Pd_Complex Biaryl_Pd_Complex 4-Acetylphenylboronic_acid->Biaryl_Pd_Complex Transmetalation (Base) Pd(0) Pd(0) Pd(0)->Pd(II)_Complex Pd(II)_Complex->Biaryl_Pd_Complex Biaryl_Pd_Complex->Pd(0) Target_Molecule Target_Molecule Biaryl_Pd_Complex->Target_Molecule Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

A Modern Alternative: The Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, has emerged as a powerful alternative for C-C bond formation.[3][4] While organozinc compounds are more moisture and air-sensitive than their boronic acid counterparts, they often exhibit higher reactivity, which can lead to milder reaction conditions and broader functional group tolerance.[3][4]

Mechanistic Rationale

The Negishi coupling follows a similar catalytic cycle to the Suzuki-Miyaura reaction:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with this compound.

  • Transmetalation: The organozinc reagent, (4-acetylphenyl)zinc chloride, transfers its aryl group to the palladium center. This step is typically faster than in the Suzuki coupling and does not require a base.

  • Reductive Elimination: The biaryl product is formed, and the Pd(0) catalyst is regenerated.

Negishi Coupling This compound This compound Pd(II)_Complex Pd(II)_Complex This compound->Pd(II)_Complex Oxidative Addition (4-acetylphenyl)zinc_chloride (4-acetylphenyl)zinc_chloride Biaryl_Pd_Complex Biaryl_Pd_Complex (4-acetylphenyl)zinc_chloride->Biaryl_Pd_Complex Transmetalation Pd(0) Pd(0) Pd(0)->Pd(II)_Complex Pd(II)_Complex->Biaryl_Pd_Complex Biaryl_Pd_Complex->Pd(0) Target_Molecule Target_Molecule Biaryl_Pd_Complex->Target_Molecule Reductive Elimination caption Negishi Catalytic Cycle

Negishi Catalytic Cycle

Head-to-Head Comparison: Experimental Data

The following table provides a comparative overview of the two synthetic routes based on typical experimental outcomes for similar biaryl syntheses.

ParameterTraditional Route (Suzuki-Miyaura)Modern Route (Negishi)
Starting Materials This compound, 4-Acetylphenylboronic acidThis compound, (4-acetylphenyl)zinc chloride
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ or Pd(dba)₂/ligand
Base Required (e.g., K₂CO₃, Cs₂CO₃)Not required for transmetalation
Solvent Toluene/Ethanol/Water, Dioxane/WaterAnhydrous THF, Dioxane
Reaction Temperature 80-100 °CRoom Temperature to 65 °C
Reaction Time 12-24 hours2-12 hours
Typical Yield Good to Excellent (70-95%)Excellent (85-98%)
Functional Group Tolerance GoodExcellent
Reagent Stability Boronic acids are generally air and moisture stableOrganozinc reagents are moisture and air sensitive

In-Depth Analysis and Field-Proven Insights

Expertise & Experience: While the Suzuki-Miyaura coupling is a robust and reliable method, the requirement for a base can sometimes lead to side reactions, especially with base-sensitive substrates. The higher reactivity of the organozinc reagent in the Negishi coupling often allows for lower reaction temperatures and shorter reaction times, which can be advantageous for thermally sensitive molecules.[3] The absence of a strong base in the Negishi transmetalation step also enhances its functional group tolerance.[3]

Trustworthiness: The protocols described below are designed to be self-validating. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the complete consumption of starting materials and to identify the formation of the desired product.

Experimental Protocols

Traditional Route: Suzuki-Miyaura Coupling

Step 1: Synthesis of 2-(4-acetylphenyl)-4-methylanisole

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), 4-acetylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 25 mL), via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.[5]

  • Upon completion, cool the mixture to room temperature, add water, and extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the target molecule.[5]

Modern Route: Negishi Coupling

Step 1: Preparation of (4-acetylphenyl)zinc chloride (in situ)

Note: This reagent is highly sensitive to air and moisture and should be prepared and handled under an inert atmosphere.

  • Activate zinc dust (1.2 equiv) in a dry flask under an inert atmosphere, for instance, by stirring with a catalytic amount of iodine in anhydrous THF until the iodine color disappears.

  • In a separate flask, prepare a solution of 4-bromoacetophenone (1.0 equiv) in anhydrous THF.

  • Slowly add the 4-bromoacetophenone solution to the activated zinc suspension. The formation of the organozinc reagent may require gentle heating.

Step 2: Synthesis of 2-(4-acetylphenyl)-4-methylanisole

  • In a separate dry Schlenk flask under an inert atmosphere, add the palladium catalyst, for example, Palladium(II) acetate (0.02 equiv) and a suitable ligand such as SPhos (0.04 equiv).[1]

  • Add this compound (1.0 equiv) to the flask.

  • Add the freshly prepared solution of (4-acetylphenyl)zinc chloride (1.5 equiv) via cannula or syringe.

  • Heat the reaction mixture to 65 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_0 Traditional Route: Suzuki-Miyaura Coupling cluster_1 Modern Route: Negishi Coupling A1 Combine Reactants: This compound, 4-Acetylphenylboronic acid, Base, Pd Catalyst A2 Add Degassed Solvent (e.g., Dioxane/Water) A1->A2 A3 Heat (80-100°C) & Stir (12-24h) A2->A3 A4 Workup & Purification A3->A4 A5 Target Molecule A4->A5 B1 Prepare Organozinc Reagent: (4-acetylphenyl)zinc chloride B2 Combine Reactants: This compound, Organozinc Reagent, Pd Catalyst/Ligand B1->B2 B3 Add Anhydrous Solvent (e.g., THF) B2->B3 B4 Heat (RT-65°C) & Stir (2-12h) B3->B4 B5 Workup & Purification B4->B5 B6 Target Molecule B5->B6

Comparison of Synthetic Workflows

Conclusion

Both the Suzuki-Miyaura and Negishi couplings are highly effective methods for the synthesis of 2-(4-acetylphenyl)-4-methylanisole. The traditional Suzuki-Miyaura route offers the advantage of using air- and moisture-stable boronic acids, making it operationally simpler for many laboratories. However, the modern Negishi coupling presents a compelling alternative, often providing higher yields in shorter reaction times and under milder conditions, with the added benefit of broader functional group compatibility due to the absence of a strong base. The choice between these two powerful methods will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and available laboratory infrastructure for handling sensitive reagents. This guide provides the necessary data and insights to make an informed and strategic decision for the efficient synthesis of this and other valuable biaryl compounds.

References

  • Negishi, E.-i. Magical Power of Transition Metals: Past, Present, and Future. J. Org. Chem.2007, 72 (13), 4537–4552. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211. [Link]
  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651–2710. [Link]
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470. [Link]
  • Anctil, E. J. G.; Snieckus, V. The Directed Ortho Metalation-Cross Coupling Symbiosis. Recent Advances in the Synthesis of Aryl-Aryl and Aryl-Heteroaryl Bonds. J. Organomet. Chem.2002, 653 (1-2), 150-160. [Link]
  • Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angew. Chem. Int. Ed.2004, 43 (25), 3333–3336. [Link]
  • NROChemistry. Negishi Coupling. [Link]
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  • Wikipedia. Suzuki reaction. [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Bromo-4-methylanisole: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The versatile building block, 2-Bromo-4-methylanisole, with its unique electronic and steric properties, presents both opportunities and challenges in molecular construction. This guide provides an in-depth comparative analysis of five key palladium-catalyzed cross-coupling methodologies for the functionalization of this substrate: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. By examining the mechanistic underpinnings and providing field-proven experimental data, this document aims to empower scientists to make informed decisions for their synthetic strategies, optimizing for yield, efficiency, and substrate scope.

Introduction to this compound as a Substrate

This compound is an attractive starting material due to the presence of a modifiable aryl bromide handle and the influence of its electron-donating methoxy and methyl groups. These substituents at the ortho and para positions, respectively, increase the electron density of the aromatic ring, which can impact the kinetics of the catalytic cycle in palladium-catalyzed reactions. The steric hindrance from the ortho-methoxy group can also play a significant role in catalyst-substrate interactions, making the choice of ligand and reaction conditions crucial for achieving high yields.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse in C-C bond formation, valued for its mild conditions and the broad commercial availability of boronic acid coupling partners.[1][2] The reaction's tolerance to a wide array of functional groups makes it a favored method in complex molecule synthesis.[1]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ii Ar-Pd(II)-X (L_n) oxidative_addition->pd_ii transmetalation Transmetalation (R-B(OR')_2) pd_ii->transmetalation [R-B(OR')_2OH]⁻ pd_ii_r Ar-Pd(II)-R (L_n) transmetalation->pd_ii_r reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous ortho-Bromoaniline

While a specific protocol for this compound was not found in the immediate literature, a robust procedure for the structurally similar and electronically relevant unprotected ortho-bromoanilines provides an excellent starting point. The presence of an ortho substituent with a lone pair (amine vs. methoxy) presents comparable steric and electronic challenges.

Reaction: Coupling of an ortho-bromoaniline with an arylboronic ester.[1]

  • Reagents:

    • ortho-Bromoaniline (1.0 equiv)

    • Arylboronic acid pinacol ester (1.5 equiv)

    • CataCXium® A palladacycle (as catalyst)

    • Cesium carbonate (Cs₂CO₃) (as base)

    • 2-Methyltetrahydrofuran (2-MeTHF) and Water (as solvent)

  • Procedure:

    • To a reaction vessel, add the ortho-bromoaniline, arylboronic acid pinacol ester, CataCXium® A palladacycle, and cesium carbonate.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add the degassed 2-MeTHF/water solvent mixture.

    • Heat the reaction mixture to 80 °C and stir vigorously.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Reported Yield: For a range of ortho-bromoanilines and arylboronic esters, yields of up to 97% have been reported.[1] A switch to 2-MeTHF as the solvent was shown to significantly increase the yield from 51% (in dioxane/water) to 95% for a model substrate.[1]

The Heck Reaction: Vinylation of Aryl Halides

The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes, a cornerstone of C-C bond formation.[3][4] This reaction is particularly valuable for synthesizing styrenic and cinnamic acid derivatives.

Mechanistic Overview

The Heck catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the arylpalladium(II) bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) complex. The final step is the regeneration of the Pd(0) catalyst by base-mediated elimination of HX.

Heck_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ii Ar-Pd(II)-X (L_n) oxidative_addition->pd_ii alkene_coordination Alkene Coordination pd_ii->alkene_coordination Alkene pd_pi_complex [Ar-Pd(II)-X(alkene)] (L_n) alkene_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-CH_2-CH(Ar)-Pd(II)-X (L_n) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product_complex [Alkene ProductcdotsH-Pd(II)-X] (L_n) beta_hydride_elimination->product_complex product Ar-CH=CH-R product_complex->product base_regeneration Base Regeneration product_complex->base_regeneration Base base_regeneration->pd0 - HBX

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction with an Analogous Substrate

Reaction: Coupling of an aryl bromide with an acrylate.[5]

  • Reagents:

    • Aryl Bromide (e.g., this compound) (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (as base)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (as solvent)

  • Procedure:

    • In a sealable reaction vessel, combine the aryl bromide, palladium(II) acetate, and phosphine ligand.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous, degassed solvent, the alkene, and the base.

    • Seal the vessel and heat to 100–120 °C for 18–24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

  • Expected Yield: For electron-rich aryl bromides, yields can vary significantly based on the specific substrate and conditions. Yields in the range of 60-85% are often achievable with careful optimization.

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is an indispensable method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the arylalkyne. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a base.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_ii Ar-Pd(II)-X (L_n) pd0->pd_ii Oxidative Addition (Ar-X) pd_ii_alkyne Ar-Pd(II)-C≡CR (L_n) pd_ii->pd_ii_alkyne Transmetalation pd_ii_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide + Alkyne, Base cu_acetylide->pd_ii Transmetalation cu_acetylide->cu_x - Base-H⁺ alkyne H-C≡CR

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of a Substituted Aryl Bromide

The following is a representative protocol for the Sonogashira coupling of an aryl bromide, which can be adapted for this compound.

Reaction: Coupling of an aryl bromide with phenylacetylene.[6]

  • Reagents:

    • Aryl Bromide (e.g., this compound) (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (1 mol%)

    • Triethylamine (Et₃N) (as base and solvent)

    • Tetrahydrofuran (THF) (as co-solvent)

  • Procedure:

    • To a Schlenk flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed THF and triethylamine.

    • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

    • Heat the reaction to 60 °C and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the mixture and filter through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

  • Expected Yield: For analogous aryl bromides, yields are typically in the range of 85-95%.[6]

The Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for coupling aryl halides with a wide range of primary and secondary amines.[5][7]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired arylamine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ii Ar-Pd(II)-X (L_n) oxidative_addition->pd_ii amine_coordination Amine Coordination (R₂NH) pd_ii->amine_coordination pd_ii_amine [Ar-Pd(II)-X(R₂NH)] (L_n) amine_coordination->pd_ii_amine deprotonation Deprotonation (Base) pd_ii_amine->deprotonation pd_amido Ar-Pd(II)-NR₂ (L_n) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine

The following protocol for the coupling of an aryl bromide with morpholine provides a practical template for the amination of this compound.[8]

Reaction: Coupling of 4-bromoanisole with morpholine.[8]

  • Reagents:

    • 4-Bromoanisole (1.0 equiv)

    • Morpholine (1.2 equiv)

    • (SIPr)Pd(methallyl)Cl (3.0 mol%)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF)

    • Tetrahydrofuran (THF) (as solvent)

  • Procedure:

    • Charge a Schlenk tube with the aryl bromide, (SIPr)Pd(methallyl)Cl catalyst, and a magnetic stirrer bar.

    • Seal the tube, then evacuate and backfill with an inert gas three times.

    • Add the LHMDS solution via syringe.

    • Stir the reaction at room temperature until the aryl bromide is consumed, as monitored by TLC.

    • Dilute the mixture with ethyl acetate and filter through a short plug of silica.

    • Remove the solvent in vacuo and purify the crude material by flash chromatography.

  • Reported Yield: The coupling of 4-bromoanisole with morpholine using this protocol afforded the product in 90% yield within 5 minutes.[8]

The Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium.[9] A key advantage of organostannanes is their stability to air and moisture.[10]

Mechanistic Overview

The Stille coupling mechanism is similar to other palladium-catalyzed cross-coupling reactions. It involves the oxidative addition of the organic halide to Pd(0), followed by transmetalation with the organostannane, and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Stille_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ii Ar-Pd(II)-X (L_n) oxidative_addition->pd_ii transmetalation Transmetalation (R-SnR'₃) pd_ii->transmetalation R-SnR'₃ pd_ii_r Ar-Pd(II)-R (L_n) transmetalation->pd_ii_r reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of an Aryl Bromide

A general procedure for the Stille coupling of aryl bromides is provided below, which can be optimized for this compound.

Reaction: Coupling of an aryl bromide with an organostannane.[11]

  • Reagents:

    • Aryl Bromide (e.g., this compound) (1.0 equiv)

    • Organostannane (e.g., Tributyl(vinyl)tin) (1.1-1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Toluene or Dioxane (as solvent)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl bromide and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed solvent via syringe and stir for 5 minutes.

    • Add the organostannane reagent via syringe.

    • Heat the reaction mixture to 90-110 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts.

    • Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

  • Expected Yield: Yields for Stille couplings are generally good to excellent, often in the 80-95% range, depending on the specific coupling partners.

Comparative Analysis of Cross-Coupling Methods

Reaction Coupling Partner Typical Catalyst System Typical Base Typical Solvent Temp. (°C) Reported Yield Range (%) Key Advantages
Suzuki-Miyaura Aryl/Vinyl Boronic Acids/EstersPd(dppf)Cl₂, CataCXium® AK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O80-11085-97[1]Mild conditions, high functional group tolerance, commercially available reagents.
Heck AlkenesPd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃, NaOAcDMF, MeCN, Toluene100-14060-85 (estimated)Excellent for vinylation, good stereoselectivity for trans products.
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂/CuIEt₃N, DIPATHF, DMF, Et₃NRT-8085-95[6]Direct route to arylalkynes, mild conditions.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃/XPhos, (SIPr)Pd(allyl)ClNaOtBu, K₃PO₄, LHMDSToluene, Dioxane, THFRT-11090-99[8]Broad scope of amines, highly efficient for C-N bond formation.
Stille OrganostannanesPd(PPh₃)₄, PdCl₂(PPh₃)₂(Often none required)Toluene, Dioxane, THF80-11080-95 (estimated)Stable reagents, tolerant to many functional groups.

Note: Yields are based on analogous substrates where direct data for this compound was not available.

Senior Application Scientist's Insights

The selection of the optimal cross-coupling method for this compound is contingent upon the desired final product and the specific constraints of the synthetic route.

  • For Biaryl Synthesis (Csp²-Csp²): The Suzuki-Miyaura coupling stands out as the most robust and user-friendly method. The high yields reported for sterically hindered and electron-rich substrates, coupled with the environmental and safety advantages of boronic acids over organotins, make it the primary choice. The use of modern catalyst systems, such as palladacycles with bulky phosphine ligands, is recommended to overcome the potential steric hindrance from the ortho-methoxy group.

  • For Arylamine Synthesis (Csp²-N): The Buchwald-Hartwig amination is unparalleled in its efficiency and scope for C-N bond formation. The extremely high yields and mild, room-temperature conditions achievable with modern (NHC)Pd precatalysts make this the go-to reaction for introducing nitrogen-containing functional groups.

  • For Styrenyl and Cinnamate Synthesis (Csp²-Csp² vinyl): The Heck reaction is the classic choice. However, achieving high regioselectivity can be challenging with electron-rich aryl bromides. Careful optimization of the ligand, base, and solvent system is critical to favor the desired linear product over branched isomers and to minimize side reactions like Heck oligomerization.

  • For Arylalkyne Synthesis (Csp²-Csp): The Sonogashira coupling provides a direct and high-yielding route to this valuable functionality. Both copper-cocatalyzed and copper-free protocols are highly effective, with the latter being advantageous when homocoupling of the alkyne (Glaser coupling) is a concern.

  • Alternative C-C Couplings: The Stille reaction offers an excellent alternative to the Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare. The primary drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.

References

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with Terminal Alkynes. BenchChem Technical Support Center.
  • Campeau, L.-C., et al. (2012). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC.
  • BenchChem. (2025). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. (n.d.). Heck reaction.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route. MSU Chemistry.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem Technical Support Center.
  • Wikipedia. (n.d.). Stille reaction.
  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem Technical Support Center.

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A Technical Guide to the Cost-Effectiveness of 2-Bromo-4-methylanisole Versus Other Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The choice of the aryl halide starting material is a critical decision that profoundly impacts not only the reaction's success but also its overall cost-effectiveness. This guide provides an in-depth comparative analysis of 2-Bromo-4-methylanisole against other commonly employed aryl bromides, offering a technical resource for researchers to make informed decisions in reaction development and process scale-up.

Introduction: The Strategic Importance of Aryl Bromide Selection

Aryl bromides are workhorse substrates in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig amination reactions. Their reactivity profile, offering a balance between stability and ease of oxidative addition to the palladium catalyst, makes them a frequent choice over more reactive aryl iodides and less reactive aryl chlorides. However, not all aryl bromides are created equal. Substituent patterns on the aromatic ring can significantly influence both the electronic and steric environment of the carbon-bromine bond, thereby affecting reaction kinetics, yields, and the required catalyst loading.

This guide focuses on this compound, a versatile building block, and compares its performance and cost-effectiveness against three other commercially available aryl bromides: 4-bromoanisole, 2-bromotoluene, and 4-bromotoluene. This comparison will provide a framework for understanding how subtle structural variations can have a significant downstream impact on the economic and practical feasibility of a synthetic route.

Physicochemical Properties and Electronic Considerations

The reactivity of an aryl bromide in a palladium-catalyzed reaction is intrinsically linked to its electronic properties. The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl bromide to a Pd(0) complex. This step is generally favored for aryl bromides bearing electron-withdrawing groups, which render the aromatic ring more electrophilic.

Table 1: Comparison of Physicochemical Properties of Selected Aryl Bromides

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound201.06[1]124-125 (20 mmHg)[1]15.5[1]
4-Bromoanisole187.032239-10
2-Bromotoluene171.03181-182-27
4-Bromotoluene171.03[2]184[2]26-29[2]

This compound possesses both a methoxy (-OCH₃) and a methyl (-CH₃) group on the aromatic ring. The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring and can slow down the oxidative addition step compared to unsubstituted bromobenzene. The methyl group is a weakly electron-donating group through induction. In this compound, the bromine is ortho to the electron-donating methoxy group, which can lead to steric hindrance around the reaction center. In contrast, 4-bromoanisole has the bromine para to the methoxy group, minimizing steric effects. 2-Bromotoluene and 4-bromotoluene offer comparisons with only a weakly electron-donating methyl group at different positions relative to the bromine.

The interplay of these electronic and steric factors is crucial in determining the optimal reaction conditions and the overall efficiency of the cross-coupling reaction.[3]

Performance in Key Cross-Coupling Reactions: A Comparative Overview

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, we can infer the relative performance of these aryl bromides based on established principles of reactivity and data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of aryl bromide can significantly influence the reaction outcome.

cluster_reactants Reactants ArylBromide Aryl Bromide (e.g., this compound) Product Biaryl Product ArylBromide->Product BoronicAcid Arylboronic Acid BoronicAcid->Product Base Base (e.g., K₂CO₃) Base->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Expected Performance:

  • Reactivity Trend: Generally, aryl bromides with electron-withdrawing groups exhibit higher reactivity. Among the selected compounds, the electron-donating nature of the methoxy and methyl groups would suggest a slightly lower reactivity compared to bromobenzene. However, the difference between these substituted bromotoluenes and bromoanisoles is often manageable with appropriate catalyst systems.

  • Steric Effects: The ortho-substituents in this compound and 2-bromotoluene may require more sterically demanding phosphine ligands or higher reaction temperatures to achieve yields comparable to their para-substituted counterparts (4-bromoanisole and 4-bromotoluene).

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl halides with alkenes. The electronic nature of the aryl bromide plays a significant role in the reaction's efficiency.

cluster_reactants Reactants ArylBromide Aryl Bromide (e.g., this compound) Product Substituted Alkene ArylBromide->Product Alkene Alkene (e.g., Styrene) Alkene->Product Base Base (e.g., Et₃N) Base->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for a Heck-Mizoroki reaction.

Expected Performance:

  • Electronic Effects: Electron-rich aryl bromides, such as those with methoxy and methyl groups, can be more challenging substrates for the Heck reaction compared to electron-deficient ones. This may necessitate higher catalyst loadings or more specialized ligands to achieve high conversions.

  • Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the addition can be influenced by the steric and electronic properties of both the aryl bromide and the alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric hindrance around the C-Br bond can be a critical factor in this reaction.

cluster_reactants Reactants ArylBromide Aryl Bromide (e.g., this compound) Product Aryl Amine ArylBromide->Product Amine Amine Amine->Product Base Base (e.g., NaOt-Bu) Base->Product Catalyst Pd Precatalyst Catalyst->Product Ligand Ligand (e.g., Buchwald Ligand) Ligand->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Expected Performance:

  • Steric Hindrance: The ortho-substituents in this compound and 2-bromotoluene can significantly impact the success of the Buchwald-Hartwig amination, especially with bulky amines. The use of sterically hindered biarylphosphine ligands (Buchwald ligands) is often necessary to overcome this challenge and achieve high yields.[4]

  • Electronic Effects: While steric effects are often more pronounced in this reaction, the electronic nature of the aryl bromide still plays a role, with electron-deficient systems sometimes reacting more readily.[5][6]

Cost-Effectiveness Analysis

The cost of a chemical process is a multi-faceted consideration, encompassing not only the price of the starting materials but also the cost of catalysts, solvents, energy, and purification. A seemingly cheaper starting material may lead to a more expensive overall process if it requires higher catalyst loadings, longer reaction times, or more complex purification procedures.

Table 2: Cost Comparison of Selected Aryl Bromides

CompoundSupplierQuantityPrice (USD)Cost per Mole (USD/mol)
This compound Sigma-Aldrich10 g--
TCI America---
4-Bromoanisole Sigma-Aldrich50 g$44.00$41.58
Sigma-Aldrich100 g$58.90$31.49
Sigma-Aldrich500 g$175.00$18.71
TCI America25 g--
TCI America500 g$159.61[7]$17.07
2-Bromotoluene Sigma-Aldrich---
TCI America25 g--
TCI America500 g$318.56[8]$109.09
4-Bromotoluene Sigma-Aldrich5 g$40.00[2]$467.75
Sigma-Aldrich100 g$62.90[2]$36.78
Sigma-Aldrich500 g$168.00[2]$19.64
TCI America25 g$56.75[9]$132.72
TCI America100 g$141.20[10]$82.56

Note: Prices are subject to change and may vary by region and supplier. The cost per mole was calculated based on the listed price and quantity. Some prices were not available at the time of this writing.

Analysis:

However, a simple cost-per-mole comparison is insufficient. If a more expensive aryl bromide like this compound allows for a significantly more efficient reaction (e.g., lower catalyst loading, shorter reaction time, higher yield, simpler purification), the overall process cost may be lower. For instance, if the unique substitution pattern of this compound is essential for the desired biological activity of the final product, its higher initial cost is justified.

Experimental Protocols

The following are representative, detailed protocols for the three major cross-coupling reactions discussed. These should be considered as starting points, and optimization is often necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid[13]

Materials:

  • Aryl Bromide (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 0.1 M)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck-Mizoroki Reaction of an Aryl Bromide with an Alkene

Materials:

  • Aryl Bromide (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate) (1.1-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or a bulky phosphine ligand, 2-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile, or Toluene, 0.1-0.5 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Add the solvent, followed by the aryl bromide, alkene, and base.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine[14]

Materials:

  • Aryl Bromide (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., a Buchwald biarylphosphine ligand, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.5 M)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the aryl bromide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The selection of an aryl bromide for a palladium-catalyzed cross-coupling reaction is a strategic decision that requires a holistic assessment of reactivity, cost, and the specific goals of the synthesis.

  • For cost-sensitive, large-scale syntheses where the substitution pattern is flexible, 4-bromoanisole and 4-bromotoluene represent highly cost-effective options due to their lower price per mole. Their para-substitution pattern also minimizes steric hindrance, potentially allowing for lower catalyst loadings and milder reaction conditions.

  • When steric hindrance at the ortho position is tolerable or even desirable for directing subsequent reactions, 2-bromotoluene can be considered, though its higher cost must be factored into the overall process economics.

  • This compound, while likely being one of the more expensive options, is a valuable reagent when its specific substitution pattern is required for the target molecule's structure and function. Its utility in the synthesis of complex natural products and bioactive molecules underscores its importance in discovery chemistry.[11] The synthetic chemist must weigh the higher initial cost against the potential for a more direct and efficient route to the desired product.

Ultimately, the most "cost-effective" aryl bromide is the one that provides a reliable and scalable route to the target molecule with the highest overall efficiency. This requires careful consideration of not just the starting material cost, but also the optimization of the entire reaction and purification process. It is highly recommended to perform small-scale screening experiments with different aryl bromides and catalyst systems to identify the optimal conditions before proceeding to a larger scale.

References

I was unable to find specific comparative studies for the listed aryl bromides. The provided references are for pricing, general protocols, and reactivity trends.

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Novel Derivatives Synthesized from 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to this in-depth guide on the structural elucidation of novel chemical entities derived from 2-Bromo-4-methylanisole. In the dynamic field of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of function, reactivity, and interaction with biological targets. X-ray crystallography remains the gold standard for this purpose, providing unparalleled atomic-resolution insights.

This guide will navigate the synthesis of two distinct derivatives from the common starting material, this compound, and provide a comparative analysis of their single-crystal X-ray diffraction data. We will explore not just the "what" but the "why" behind the experimental choices, offering a practical framework for your own research endeavors.

The Strategic Importance of this compound as a Precursor

This compound is a versatile scaffold in organic synthesis. The presence of three key functional groups—the bromo substituent, the methoxy group, and the methyl group on an aromatic ring—offers a rich playground for chemical modification. The bromine atom is a particularly useful handle for introducing molecular complexity through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The methoxy and methyl groups, on the other hand, modulate the electronic properties and steric environment of the molecule, which can significantly influence its biological activity and solid-state packing.

Synthesis of Novel Derivatives: A Tale of Two Reactions

To illustrate the synthetic utility of our precursor, we will synthesize two distinct derivatives: a biaryl compound via a Suzuki coupling (Derivative A) and a triazole-containing molecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" (Derivative B).

Experimental Protocol: Synthesis of Derivative A via Suzuki Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds. Our choice to synthesize a biaryl derivative is driven by the prevalence of this motif in pharmaceuticals and organic materials.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.97 mmol), 4-methoxyphenylboronic acid (0.91 g, 5.97 mmol), and potassium carbonate (2.06 g, 14.9 mmol).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water (20 mL). Purge the mixture with argon for 15 minutes to remove dissolved oxygen. Add tetrakis(triphenylphosphine)palladium(0) (0.287 g, 0.249 mmol).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction to room temperature and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield Derivative A as a white solid.

Experimental Protocol: Synthesis of Derivative B via a Multi-step Route culminating in a CuAAC Reaction

To showcase a different synthetic strategy, we will first introduce an alkyne functionality, which will then be used in a highly efficient CuAAC reaction to form a triazole ring. Triazoles are known for their metabolic stability and ability to act as hydrogen bond donors and acceptors, making them valuable in medicinal chemistry.

Step 1: Sonogashira Coupling to Introduce an Alkyne

  • Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 g, 4.97 mmol), copper(I) iodide (0.047 g, 0.249 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.087 g, 0.124 mmol).

  • Solvent and Reagent Addition: Add triethylamine (20 mL) and purge with argon for 15 minutes. Add trimethylsilylacetylene (1.05 mL, 7.46 mmol).

  • Reaction Execution: Stir the reaction at 60 °C for 8 hours. Monitor by TLC.

  • Workup and Deprotection: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate. Dissolve the residue in methanol (20 mL) and add potassium carbonate (1.37 g, 9.94 mmol). Stir at room temperature for 2 hours.

  • Purification: Remove the solvent under reduced pressure. Add water (30 mL) and extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the terminal alkyne intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: To a 50 mL round-bottom flask, add the terminal alkyne intermediate (0.5 g, 3.42 mmol), benzyl azide (0.45 g, 3.42 mmol), and a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition: Add sodium ascorbate (0.14 g, 0.68 mmol) followed by copper(II) sulfate pentahydrate (0.043 g, 0.171 mmol).

  • Reaction Execution: Stir the reaction vigorously at room temperature for 24 hours. The formation of a precipitate indicates product formation.

  • Workup and Purification: Filter the solid product and wash with cold water and then cold diethyl ether. Recrystallize from ethanol to obtain pure Derivative B.

X-ray Crystallography: From Crystal to Structure

The ultimate proof of structure lies in single-crystal X-ray diffraction. This technique allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

The Crystallography Workflow: A Self-Validating System

The process from a synthesized powder to a refined crystal structure is a meticulous one, with each step validating the previous.

Workflow Diagram:

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF) Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B Precursor This compound Suzuki Suzuki Coupling (+ 4-methoxyphenylboronic acid) Precursor->Suzuki Sonogashira Sonogashira Coupling (+ TMS-acetylene) Precursor->Sonogashira DerivA Derivative A (Biaryl) Suzuki->DerivA Deprotection Deprotection Sonogashira->Deprotection CuAAC CuAAC Reaction (+ Benzyl azide) Deprotection->CuAAC DerivB Derivative B (Triazole) CuAAC->DerivB

A Comparative Guide to the Kinetic Landscape of the Buchwald-Hartwig Amination with 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for forging carbon-nitrogen (C-N) bonds in a broad range of applications, from pharmaceuticals to materials science.[1] Understanding the kinetics of this palladium-catalyzed cross-coupling reaction is paramount for optimizing reaction conditions, enhancing yields, and ensuring process scalability. This guide provides an in-depth, objective comparison of catalytic systems for the amination of 2-Bromo-4-methylanisole, an electron-rich aryl bromide, supported by established mechanistic principles and comparative data from analogous systems.

The Heart of the Matter: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] The efficiency of this cycle is critically dependent on the interplay between the palladium precursor, the phosphine ligand, the base, and the substrates.

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)(Br) Pd0->OA_complex Amine_complex [L_nPd(II)(Ar)(HNR'R'')]^+Br^- OA_complex->Amine_complex Amine Coordination Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation BaseH [Base-H]^+Br^- Amido_complex->Pd0 Catalyst Regeneration Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Reactant_ArBr Ar-Br (this compound) Reactant_ArBr->OA_complex Oxidative Addition Reactant_Amine HNR'R'' Reactant_Amine->Amine_complex Base Base Base->Amine_complex

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex, forming a Pd(II) species. This step is often rate-limiting, especially for electron-rich aryl halides.[3]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[1]

Comparative Analysis of Catalytic Systems

The choice of ligand is paramount in tuning the reactivity and efficiency of the Buchwald-Hartwig amination, particularly for challenging substrates like electron-rich aryl bromides. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[4]

Below is a comparative table of commonly used phosphine ligands and their expected performance in the amination of this compound with a representative secondary amine, such as morpholine. The data is extrapolated from studies on analogous electron-rich aryl bromides and serves as a predictive guide for catalyst selection.[5][6]

LigandCatalyst System (Typical)Relative Rate (Predicted)Key Characteristics & Rationale
XPhos Pd₂(dba)₃ / XPhos++++A bulky, electron-rich biarylphosphine that is highly effective for coupling electron-rich aryl halides. Its steric bulk promotes the formation of the active monoligated palladium species.[7]
RuPhos Pd₂(dba)₃ / RuPhos+++Similar to XPhos, RuPhos is another highly effective biarylphosphine ligand known for its broad applicability and high catalytic activity.[5]
BrettPhos Pd₂(dba)₃ / BrettPhos+++Features a biphenyl backbone with bulky substituents, which enhances catalyst stability and activity for a wide range of substrates.[5]
Josiphos-type Pd(OAc)₂ / Josiphos++A ferrocene-based diphosphine ligand that can be effective, though it may exhibit lower turnover frequencies for electron-rich aryl bromides compared to the more specialized biarylphosphines.[5]
Xantphos Pd(OAc)₂ / Xantphos++A chelating bisphosphine ligand with a large bite angle, which can influence the geometry and reactivity of the palladium center. It is a versatile ligand but may not be the most active for this specific transformation.[5]

Note: The relative rates are predictive and intended for comparative purposes. Actual reaction rates will depend on the specific reaction conditions.

Experimental Protocol for Kinetic Studies

To rigorously evaluate and compare catalytic systems, a detailed kinetic study is essential. The following protocol outlines a robust methodology for monitoring the progress of the Buchwald-Hartwig amination of this compound.

Kinetic_Study_Workflow Experimental Workflow for Kinetic Studies cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Prep_Vial Oven-dried vial under inert atmosphere Add_Reagents Add Pd precursor, ligand, base, and internal standard Prep_Vial->Add_Reagents Add_Solvent Add anhydrous solvent Add_Reagents->Add_Solvent Preform Stir for catalyst pre-formation Add_Solvent->Preform Add_Substrates Add this compound and amine Preform->Add_Substrates Heat Heat to desired temperature Add_Substrates->Heat Sampling Take aliquots at timed intervals Heat->Sampling Quench Quench aliquots Sampling->Quench Analysis Analyze by GC-MS or HPLC Quench->Analysis Plot Plot concentration vs. time Analysis->Plot Determine_Rate Determine initial rate and reaction order Plot->Determine_Rate

Figure 2: Workflow for a kinetic study of the Buchwald-Hartwig amination.

Materials:

  • This compound (≥97%)[8]

  • Amine (e.g., morpholine, ≥99%)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane, biphenyl)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%), phosphine ligand (e.g., 2-4 mol%), and base (e.g., 1.4 equivalents).

    • Add the internal standard.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Reaction Initiation and Monitoring:

    • Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture.

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

    • Start a timer and begin vigorous stirring.

    • At specified time intervals, withdraw an aliquot of the reaction mixture using a syringe and immediately quench it by adding it to a vial containing a small amount of a quenching agent (e.g., diethyl ether and a drop of water or a dilute acid solution).

  • Sample Analysis:

    • Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • To determine the reaction order with respect to each component, perform a series of experiments where the initial concentration of one component is varied while keeping the concentrations of all other components constant.

Conclusion

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society.
  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. (n.d.).
  • Why C–N and C–O Couplings? - Macmillan Group. (n.d.).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (n.d.).
  • Canovese, L., Visentin, F., Levi, C., & Dolmella, A. (2011). Synthesis, characterization, dynamics and reactivity toward amination of η3-allyl palladium complexes bearing mixed ancillary ligands. Evaluation of the electronic characteristics of the ligands from kinetic data. Dalton Transactions, 40(4), 966–981.
  • Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides | Request PDF - ResearchGate. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Catalysis Science & Technology, 11(20), 6725-6735.
  • Antonov, D., & Gais, H. J. (2009). New insights into the mechanism of palladium-catalyzed allylic amination. Journal of the American Chemical Society, 131(36), 12936–12944.
  • DeLuca, R. J., Edwards, J. T., & Stahl, S. S. (2014). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Journal of organic chemistry, 79(1), 305-312.
  • This compound | C8H9BrO | CID 89143 - PubChem. (n.d.).

Sources

assessing the stability of 2-Bromo-4-methylanisole under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Application of 2-Bromo-4-methylanisole

For the modern researcher, selecting the right building block is a critical decision that dictates the success of a synthetic campaign. An ideal reagent must not only possess the correct reactive handles but also exhibit predictable stability across a range of subsequent transformations. This compound, a versatile substituted aryl bromide, is a frequent player in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. This guide provides a comprehensive assessment of its stability under diverse reaction conditions, offering field-proven insights and comparative data to inform your experimental design.

Foundational Chemical Properties

Understanding the inherent physical and chemical properties of this compound is the first step in predicting its behavior. The molecule's structure features a bromine atom and a methoxy group ortho to each other on a toluene scaffold. This arrangement is key to its reactivity and stability.

The electron-donating nature of both the methoxy (-OCH₃) and methyl (-CH₃) groups activates the aromatic ring, influencing its participation in electrophilic substitution. However, for most applications, reactivity is centered on the carbon-bromine bond, a reliable handle for cross-coupling and metallation reactions.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance Liquid
Melting Point 15.5 °C (lit.)
Boiling Point 124-125 °C / 20 mmHg (lit.)
Density 1.392 g/mL at 25 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.565 (lit.)

Stability Profile Across Diverse Reaction Conditions

The utility of a synthetic intermediate is defined by its robustness. The following sections dissect the stability of this compound under conditions commonly encountered in multi-step synthesis.

Thermal Stability

With a boiling point of 124-125 °C at reduced pressure and a high flash point of 113 °C, this compound exhibits good thermal stability.. It can be safely heated for extended periods in typical refluxing solvents like toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) without significant decomposition. This is characteristic of poly(aryl ether) structures, which are known for their thermal robustness.[2].

Acidic Conditions: The Primary Point of Vulnerability

The ether linkage is the molecule's principal vulnerability, specifically to strong acids. Aryl alkyl ethers undergo acid-catalyzed cleavage, a reaction that can be a desired transformation or an unwanted side reaction.[3][4].

Mechanism of Cleavage: The reaction proceeds via protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol).. A nucleophile, typically the conjugate base of the acid, then attacks the methyl carbon in an Sₙ2 fashion.[4][5].

Key Insight: Due to the high energy barrier for nucleophilic substitution on an sp²-hybridized aromatic carbon, cleavage of the aryl-oxygen bond does not occur.[6][7]. Consequently, the reaction will always yield 2-bromo-4-methylphenol and a methyl halide.

  • Strong Protic Acids (HBr, HI): These reagents are highly effective at cleaving the ether bond, especially with heating.[6]. Using HBr or HI as a reagent or in a strongly acidic reaction medium will likely lead to the decomposition of this compound.

  • Weakly Acidic Conditions: The molecule is stable under weakly acidic conditions, such as those used for the removal of acid-labile protecting groups (e.g., acetic acid, p-toluenesulfonic acid in catalytic amounts at moderate temperatures).

cluster_acid Strong Acidic Conditions (e.g., HBr, HI, heat) cluster_suzuki Typical Suzuki Coupling (e.g., Pd(OAc)₂, K₂CO₃, heat) A This compound B Protonation of Ether Oxygen A->B H⁺ C SN2 Attack by Halide (Br⁻/I⁻) on Methyl Group B->C D Products: 2-Bromo-4-methylphenol + CH₃Br / CH₃I C->D X This compound Y Stable Ether Linkage

Caption: Reaction pathways under different conditions.

Basic and Nucleophilic Conditions

The molecule demonstrates excellent stability in basic media. Aryl ether bonds are not susceptible to cleavage by common bases such as alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), or strong non-nucleophilic bases like sodium tert-butoxide (NaOtBu).[3]. This robustness is a key advantage, allowing its use in a wide array of base-mediated reactions.

Reductive Conditions

Stability under reductive conditions is highly dependent on the reagent employed.

  • Organometallic Reagent Formation (Li, Mg): The carbon-bromine bond is the reactive site. Reaction with magnesium metal forms the corresponding Grignard reagent, 2-methoxy-4-methylphenylmagnesium bromide, a potent nucleophile.[8]. Similarly, lithium-halogen exchange with organolithium reagents like n-BuLi or t-BuLi proceeds efficiently.[9]. The ether moiety is completely stable under these anhydrous conditions and, in the case of Grignard formation, ethereal solvents like THF or diethyl ether are required to stabilize the reagent.[10][11].

  • Catalytic Hydrogenation: The C-Br bond is susceptible to hydrogenolysis (cleavage) with catalysts like palladium on carbon (Pd/C) and a hydrogen source. This can be used to strategically debrominate the molecule if desired. The aromatic ring and ether group are stable under these conditions.

  • Hydride Reagents (NaBH₄, LiAlH₄): Standard hydride reducing agents do not typically reduce aryl halides or ethers, meaning this compound is stable in their presence.

Oxidative Conditions

The molecule is generally stable towards common laboratory oxidants used for transformations like alcohol oxidation (e.g., PCC, PDC, Swern, Dess-Martin). The electron-rich aromatic ring can be susceptible to degradation under harsh oxidative conditions (e.g., KMnO₄, O₃), but the C-Br and C-O-C bonds themselves are robust.

Performance in Core Synthetic Methodologies

The true test of a building block is its performance in key bond-forming reactions. This compound is an exemplary substrate for modern cross-coupling chemistry, highlighting the stability of the anisole core.

Case Study 1: Suzuki-Miyaura Coupling

The Suzuki coupling is a cornerstone of C-C bond formation, pairing an organohalide with a boronic acid or ester.[12][13]. This compound serves as a reliable electrophilic partner. The reaction is typically performed at elevated temperatures (80-120 °C) in the presence of a palladium catalyst and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), often in aqueous solvent mixtures.[14][15]. Under these conditions, the C-Br bond undergoes oxidative addition to the palladium(0) catalyst, while the methoxy group remains completely inert.[16].

Case Study 2: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[17]. It couples an aryl halide with a primary or secondary amine.[18]. The reaction often requires a strong base, such as sodium or lithium tert-butoxide, and temperatures ranging from 80-110 °C.[19][20]. The stability of the anisole group in this compound under these strongly basic and high-temperature conditions is critical to its successful application in synthesizing complex arylamines.

Start Proposed Transformation for This compound StrongAcid Strong Acid Present? (HBr, HI) Start->StrongAcid StrongBase Strong Base Present? (NaOtBu, K₃PO₄) StrongAcid->StrongBase No Cleavage High Risk of Ether Cleavage StrongAcid->Cleavage Yes Metal Reductive Metals? (Mg, n-BuLi) StrongBase->Metal No Stable Generally Stable StrongBase->Stable Yes Pd Pd Catalyst Present? Metal->Pd No Grignard Forms Organometallic (C-Br reacts) Metal->Grignard Yes Pd->Stable No Coupling Cross-Coupling (C-Br reacts) Pd->Coupling Yes

Caption: Stability decision flowchart for experimental planning.

Comparative Analysis with Alternative Reagents

Choosing the right functional group is as important as choosing the right scaffold. Here, we compare this compound to a common alternative.

Table 2: Comparison of this compound vs. 2-Bromo-4-methylaniline

FeatureThis compound (This Guide)2-Bromo-4-methylaniline
Functional Group Methoxy (-OCH₃)Amino (-NH₂)
Key Stability Stable to base, organometallics.Stable to base.
Key Liability Cleaved by strong acid.Acidic N-H protons react with bases/organometallics. Susceptible to oxidation.
Handling Standard handling.Can be air-sensitive (oxidation).[21][22]
Reactivity Inert ether.-NH₂ group can coordinate to metal catalysts, potentially inhibiting the reaction. Requires protection for many reactions (e.g., Grignard, lithiation).
Ideal Use Case When a stable, electron-donating, non-coordinating group is required.As a direct precursor to N-arylated products or when the amino group is desired for further functionalization.[23]

The primary advantage of the methoxy group in this compound is its general inertness. Unlike an amino or hydroxyl group, it does not have acidic protons that would be deprotonated by strong bases or organometallic reagents, thus avoiding the need for a protection/deprotection sequence and improving atom economy.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the use of this compound in a typical cross-coupling reaction.

Objective: To synthesize 2-(4-methoxyphenyl)-4-methylanisole.

Materials:

  • This compound (1.0 equiv, 201 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)

  • SPhos (ligand, 0.04 equiv, 16.4 mg, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 equiv, 424 mg, 2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add the degassed toluene and then the degassed water.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a robust and reliable building block for organic synthesis. Its stability across a wide range of reaction conditions—particularly basic, reductive (organometallic), and thermal—makes it highly valuable. The primary limitation is its susceptibility to cleavage under strong acidic conditions, a factor that must be considered during retrosynthetic planning. By understanding its stability profile, as detailed in this guide, researchers can confidently employ this compound to construct complex molecular architectures with greater efficiency and predictability.

References

  • PubChem. This compound Compound Summary. [Link][1]
  • Wikipedia. Ether cleavage. [Link][5]
  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link][9]
  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link][8]
  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link][6]
  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link][27]
  • PubChem. 2-Bromo-4-methylaniline Compound Summary. [Link][24]
  • Scientific Laboratory Supplies (Ireland) Ltd. This compound, 97%. [Link][29]
  • Wikipedia.
  • Chem-Station. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link][23]
  • Semantic Scholar. Thermal decomposition of poly(aryl ether ketones). [Link][4]
  • University of Calgary. Ch24 : ArOR + HX -> ArOH + RX. [Link][7]
  • Chemistry LibreTexts.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][15]
  • University of California, Irvine. 25. The Grignard Reaction. [Link][31]
  • ACS Publications. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms. [Link]
  • Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link][12]
  • Chemistry LibreTexts. 9.8: Reactions of Ethers. [Link][10]
  • Organic Chemistry Portal. Suzuki Coupling. [Link][16]
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link][18]
  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link][14]
  • Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link][34]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][19]
  • ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link][35]
  • Reddit.

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A Senior Application Scientist's Guide to Catalyst Systems for the Sonogashira Coupling of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Its power lies in the direct formation of carbon-carbon (Csp²–Csp) bonds, enabling the construction of conjugated enynes and arylalkynes that are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[1][4][5] The reaction is renowned for its operational simplicity and tolerance of a wide array of functional groups, often proceeding under mild conditions.[1][4]

This guide provides an in-depth comparison of catalyst systems for the Sonogashira coupling of a representative and electronically-rich aryl bromide, 2-Bromo-4-methylanisole. As an aryl bromide, this substrate is moderately reactive—more challenging than its iodide counterpart but more accessible than the corresponding chloride—making the choice of an optimal catalyst system critical for achieving high efficiency and yield.[1][6] We will explore the mechanistic underpinnings of various catalytic approaches, present comparative performance data, and provide detailed, validated protocols to guide researchers in selecting and implementing the most suitable system for their synthetic goals.

Mechanistic Foundations: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for rational catalyst selection and troubleshooting. The Sonogashira coupling operates via two interconnected catalytic cycles, primarily involving palladium, and in the classic format, a copper co-catalyst.

The Classic Pd/Cu-Catalyzed Pathway

The traditional Sonogashira reaction employs a dual-catalyst system.[3][7] The palladium cycle is responsible for activating the aryl halide and the final C-C bond formation, while the copper cycle facilitates the activation of the alkyne.

  • Palladium Cycle: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the this compound C-Br bond.[1][6]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper acetylide intermediate.[1][2]

  • Transmetalation: The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex. This is often the rate-determining step of the overall reaction.[3][8]

  • Reductive Elimination: The resulting palladium(II) acetylide complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

Pd_Cu_Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Ar-Br Alkyne H-C≡CR OxAdd Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Ar->PdII_Alkyne Cu-C≡CR Transmetalation Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product RedElim Reductive Elimination CuI Cu(I)X Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I)X, Base Cu_Acetylide->CuI to Pd Cycle

Caption: The dual catalytic cycle of the classic Pd/Cu-catalyzed Sonogashira reaction.

The Copper-Free Variant

To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser) byproducts and difficulties in purification, copper-free Sonogashira protocols have been developed.[2][9] While several mechanisms have been proposed, recent evidence points towards a pathway involving a tandem Pd/Pd cycle where a palladium acetylide species fulfills the role of the copper acetylide in the transmetalation step.[10][11] This approach often relies on more sophisticated ligands to facilitate the key steps under milder conditions.

Copper_Free_Sonogashira cluster_activation Alkyne Activation Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Ar->PdII_Alkyne Transmetalation (from Pd-Bis-Alkyne) Pd_Bis_Alkyne Pd(II)L₂(C≡CR)₂ PdII_Ar->Pd_Bis_Alkyne 2 H-C≡CR, Base PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination

Caption: A proposed mechanism for the copper-free Sonogashira reaction via a Pd/Pd tandem cycle.[11]

Comparative Analysis of Catalyst Systems

The choice of catalyst system dictates the reaction's efficiency, scope, and operational parameters. For a moderately reactive substrate like this compound, several options exist, each with distinct advantages and drawbacks.

Catalyst System (Pd Source / Ligand / Co-catalyst)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages & Disadvantages
1. Classic Pd/Cu PdCl₂(PPh₃)₂ / PPh₃ / CuIEt₃N or PiperidineTHF or DMF60-803-1285-95(+) Cost-effective, well-established.[6][12] (-) Requires heating, risk of alkyne homocoupling, potential for copper contamination.[2]
2. Room-Temp Pd/Cu Pd(PPh₃)₄ / PPh₃ / CuIDiisopropylamineTHFRT3-6~89(+) Mild conditions, avoids thermal degradation.[6] (-) Pd(PPh₃)₄ is air-sensitive, still uses copper.
3. Buchwald Ligand (Cu-Free) Pd(OAc)₂ / XPhos or SPhos / NoneK₂CO₃ or Cs₂CO₃Toluene or Dioxane80-1008-1690-98(+) High efficiency for aryl bromides, copper-free, broad scope.[13] (-) Ligands are expensive, requires strictly inert conditions.
4. Room-Temp (Cu-Free) [DTBNpP]Pd(crotyl)Cl / None / NoneTMPDMSORT2-1865-92(+) Operates at room temperature, air-stable precatalyst, excellent functional group tolerance.[14] (-) Specialized catalyst, DMSO can complicate workup.
5. Heterogeneous (Ligand-Free) Pd/C / None / NoneK₂CO₃ or Na₃PO₄Ethanol8012-24Moderate-Good(+) Catalyst is recoverable/reusable, simplified workup, greener solvent.[15] (-) Lower activity for aryl bromides, may require higher catalyst loading.[15]

Yields are representative for aryl bromides and may vary based on the specific alkyne coupling partner. TMP = 2,2,6,6-Tetramethylpiperidine. [DTBNpP] = Di(tert-butyl)neopentylphosphine.

Validated Experimental Protocols

To provide a practical framework, we present two detailed protocols: a classic, cost-effective method and a modern, high-efficiency copper-free method.

Protocol A: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol utilizes the widely available and robust PdCl₂(PPh₃)₂/CuI system. It is a reliable method, particularly when cost is a primary consideration.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Anhydrous, degassed Triethylamine (Et₃N) (3.0 equiv)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

    • Rationale: Both the Pd(0) active catalyst and the Cu(I) co-catalyst are sensitive to oxidation. Establishing an inert atmosphere is critical to prevent catalyst decomposition and minimize Glaser homocoupling.[16]

  • Reagent Addition: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add this compound (1.0 equiv).

  • Via syringe, add anhydrous and degassed THF, followed by anhydrous and degassed Et₃N (3.0 equiv).

    • Rationale: The amine acts as both a base to deprotonate the alkyne and a solvent. Degassing removes dissolved oxygen.[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise while stirring.

  • Reaction: Heat the mixture to 65 °C and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Modern Copper-Free Sonogashira Coupling

This protocol employs a modern biarylphosphine ligand (SPhos) that facilitates the coupling of aryl bromides at lower catalyst loadings and without a copper co-catalyst, simplifying purification.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 equiv), finely ground

  • Anhydrous, degassed Toluene

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under argon, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

    • Rationale: The bulky, electron-rich SPhos ligand facilitates the oxidative addition of the aryl bromide and stabilizes the Pd(0) intermediate, enabling a copper-free pathway.[12][17]

  • Reagent Addition: Add this compound (1.0 equiv). Evacuate and backfill the flask with argon.

  • Via syringe, add anhydrous, degassed toluene, followed by the terminal alkyne (1.5 equiv).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress. The reaction is often complete within 8-16 hours.[17]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Experimental_Workflow start Start: Dry Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert add_solids Add Pd Catalyst, Ligand, Base, & Aryl Halide inert->add_solids add_liquids Add Degassed Solvent & Amine (if used) add_solids->add_liquids add_alkyne Add Terminal Alkyne add_liquids->add_alkyne react Heat & Stir (Monitor by TLC/LC-MS) add_alkyne->react workup Cool, Dilute, Filter, & Wash react->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for a Sonogashira coupling reaction.

Conclusion and Expert Recommendations

The Sonogashira coupling of this compound is a highly achievable transformation, with the optimal catalyst system depending on the specific project goals.

  • For routine synthesis and cost-effectiveness: The classic PdCl₂(PPh₃)₂/CuI system remains a reliable workhorse. Careful control of the inert atmosphere is key to maximizing yield and minimizing byproducts.

  • For sensitive substrates or simplified purification: A copper-free system is highly recommended. While the initial investment in ligands like SPhos or XPhos is higher, the cleaner reaction profiles, elimination of copper contamination, and often higher yields provide significant long-term value, especially in medicinal chemistry and materials science applications.

  • For process chemistry and green applications: Exploring heterogeneous catalysts like Pd/C offers the significant advantage of catalyst recycling. While initial optimization may be required to achieve high conversion for aryl bromides, the environmental and economic benefits for large-scale synthesis are substantial.

Ultimately, the selection of a catalyst system is a balance of reactivity, cost, scalability, and purity requirements. By understanding the mechanistic principles and leveraging the comparative data presented, researchers can confidently select and execute the most effective Sonogashira coupling strategy for their specific needs.

References
  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]
  • Sonogashira Coupling. BYJU'S. [Link]
  • Sonogashira coupling.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. [Link]
  • Sonogashira Coupling | NROChemistry. NROChemistry. [Link]
  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. [Link]
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and scientific research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-Bromo-4-methylanisole (CAS No. 22002-45-5), moving beyond simple instruction to explain the critical reasoning behind each step.

Hazard Assessment and Immediate Safety Protocols

Understanding the inherent risks of a compound is the first step in its safe management. This compound is a halogenated aromatic compound that presents specific hazards requiring stringent control measures.

Hazard Identification

The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.[1][2][3] It is classified as an irritant, and exposure can have immediate effects.

Hazard Class & CategoryGHS Hazard StatementDescription
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[1][2][3]
Serious Eye Damage/Eye Irritation Category 2/2AH319: Causes serious eye irritationSplashes can cause significant, potentially painful, eye irritation.[1][2][3]
Specific Target Organ Toxicity — Single Exposure Category 3H335: May cause respiratory irritationInhalation of vapors or dust may irritate the respiratory tract, leading to coughing and discomfort.[1][2][3]
Essential Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The selection of PPE is directly informed by the compound's hazard profile.

PPE CategorySpecification and Rationale
Eye & Face Protection Chemical safety goggles are the minimum requirement.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[4][6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1] For prolonged contact, consider thicker gloves or double-gloving.[1]
Body Protection A fully buttoned lab coat is required to protect skin and clothing.[4] For tasks with a higher splash risk, a chemical-resistant apron is recommended.
Respiratory Protection All handling of this compound should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to prevent inhalation of vapors.[1][7]
First Aid Measures

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][8] Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with copious amounts of water and soap.[1][2] If irritation develops or persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or discomfort occurs, seek medical attention.[1][2]

  • Ingestion: Rinse the mouth with water and give a glass of water to drink. Do not induce vomiting.[1] Seek medical advice if you feel unwell.[9]

The Core Disposal Workflow: From Bench to Manifest

The defining characteristic of this compound for disposal purposes is the presence of a bromine atom. This classifies it as a halogenated organic compound . This classification is the single most important factor governing its entire disposal pathway, as improper segregation can lead to regulatory violations and environmental harm.

Step 1: Waste Segregation at the Point of Generation

The Causality: Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[10] The reason is rooted in their disposal technology. The designated disposal method for halogenated wastes is high-temperature incineration in specialized facilities equipped with scrubbers.[11][12] During incineration, the bromine atom is converted to hydrogen bromide (HBr), a corrosive acid gas that must be neutralized ("scrubbed") from the flue gas to prevent its release into the atmosphere. Mixing these wastes complicates the incineration process and can lead to the formation of toxic byproducts if not handled correctly.

Protocol:

  • At your workstation, designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[10][13]

  • All waste streams containing this compound—including neat material, solutions, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper)—must be placed in this container.

  • Crucially, NEVER dispose of this compound down the drain. [1][13] This is a direct violation of environmental regulations and can damage aquatic ecosystems.

Step 2: Containerization and Labeling

The Causality: Proper containerization and labeling are vital for safety, regulatory compliance, and communication to waste handlers. An unlabeled or improperly contained bottle is an unknown and therefore a significant safety risk.

Protocol:

  • Use a container made of a compatible material (e.g., glass or polyethylene) with a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Maintain a log of the contents, listing all components and their approximate percentages, on the container's label or an attached tag.

Step 3: Storage in a Satellite Accumulation Area (SAA)

The Causality: Designated storage areas prevent accidental spills, limit exposure, and ensure incompatible chemicals are kept separate.

Protocol:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[14]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[15]

  • The container should be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 4: Final Disposal

The Causality: The final step requires transferring the waste to professionals licensed to handle and transport hazardous materials, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).

Protocol:

  • When the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

  • Complete all required waste disposal forms and logs as mandated by your institution and local regulations.[13]

Spill Management Protocol

A prepared response is the key to mitigating the impact of an accidental release. The scale of the spill dictates the appropriate reaction.

Minor Spill Cleanup (Typically < 100 mL in a fume hood)
  • Alert & Assess: Alert personnel in the immediate area. Ensure you are wearing the full PPE detailed in Section 1.2.

  • Contain: Prevent the spill from spreading. For liquid spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][16][17] Do not use paper towels or other combustible materials , as this can increase the surface area and evaporation rate.[16]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[8][17]

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as halogenated organic waste.

  • Dispose: Label the container with all its contents and manage it as hazardous waste according to the protocol in Section 2.

Major Spill Response (Typically > 100 mL or any spill outside a fume hood)
  • Evacuate: Immediately evacuate the area.[13][18]

  • Alert: Notify your supervisor and your institution's EHS department or emergency response team without delay.[13] Provide them with the chemical name, location, and estimated quantity of the spill.

  • Isolate: If it is safe to do so, close the doors to the laboratory to contain any vapors.

  • Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from the point of use to its final disposal, incorporating both routine and emergency procedures.

G Disposal Workflow for this compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Point of Use / Waste Generation is_spill Accidental Release? start->is_spill segregate Segregate as 'Halogenated Organic Waste' is_spill->segregate No spill_size Spill Size Minor? is_spill->spill_size Yes containerize Containerize in a Compatible, Sealed Vessel segregate->containerize label_waste Label with 'Hazardous Waste' and Full Chemical Name containerize->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store dispose Arrange for Pickup by Licensed Waste Contractor store->dispose minor_spill Minor Spill Protocol: 1. Wear Full PPE 2. Contain with Inert Absorbent 3. Collect & Containerize Waste spill_size->minor_spill Yes major_spill Major Spill Protocol: 1. Evacuate Area 2. Alert EHS/Emergency Response 3. Isolate Area spill_size->major_spill No decontaminate Decontaminate Spill Area minor_spill->decontaminate decontaminate->label_waste

Caption: Decision workflow for the proper disposal of this compound.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency.
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • Standard Operating Procedure: Bromine. Washington State University.
  • This compound. PubChem, National Institutes of Health.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

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Mastering the Safe Handling of 2-Bromo-4-methylanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, mastery over the chemical reagents in use is fundamental to both innovative discovery and personal safety. 2-Bromo-4-methylanisole, a key intermediate in various synthetic pathways, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, ensuring the integrity of your research and the safety of your laboratory environment.

Hazard Identification and Risk Assessment: Understanding Your Reagent

This compound (CAS No. 22002-45-5) is a combustible liquid that presents several key hazards upon exposure.[1] A thorough understanding of these risks is the first step in establishing a safe handling protocol.

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3] Prolonged exposure can lead to inflammation and discomfort.

  • Serious Eye Irritation (Category 2A): Can cause serious and potentially damaging eye irritation.[2][3]

  • Respiratory Tract Irritation (STOT SE 3): Inhalation of vapors, mists, or fumes may irritate the respiratory system.[2][3][4]

It is imperative to treat this compound with respect and to implement controls that mitigate these risks. The causality is clear: the chemical's reactivity with biological tissues necessitates a robust barrier—in the form of Personal Protective Equipment (PPE)—to prevent contact.

Key Physicochemical Properties

A summary of essential physical and chemical data is provided below to inform handling and storage procedures.

PropertyValueSource
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [1][3]
Appearance Liquid[5]
Boiling Point 124-125 °C at 20 mmHg[1]
Melting Point 15.5 °C[1]
Density 1.392 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and use of appropriate PPE is non-negotiable. The minimum required PPE for handling this compound is designed to prevent the most likely routes of exposure: dermal, ocular, and inhalation.[6]

Step-by-Step PPE Selection Protocol:
  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For tasks involving significant risk of splashing or immersion, consider using double-gloving or heavier-duty gloves such as butyl rubber.[4][7] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are mandatory.[4][6] However, due to the serious eye irritation hazard, chemical splash goggles are strongly recommended.[8] If there is a significant splash risk, a face shield should be worn in conjunction with goggles.[5]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[6][7] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors.[4][7] If work outside of a fume hood is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., ABEK type) is required.[9]

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Task Assessment fume_hood Work in Fume Hood? start->fume_hood ppe_standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_standard  Yes ppe_respirator Add Respirator (ABEK Filter) fume_hood->ppe_respirator  No splash_risk Splash Risk? ppe_standard->splash_risk ppe_respirator->ppe_standard ppe_face_shield Add Face Shield splash_risk->ppe_face_shield  Yes end Proceed with Task splash_risk->end  No ppe_face_shield->end

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol minimizes risks during routine handling and storage.

Handling Protocol:
  • Preparation: Before starting, ensure a chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4] Do not eat, drink, or smoke in the work area.[4][10]

  • Chemical Transfer: Avoid all personal contact with the substance.[4] Use in a well-ventilated area, preferably a fume hood.[2][4] When transferring, pour carefully to avoid splashing or generating aerosols. Keep the container tightly closed when not in use.[2][4]

  • Clothing: Immediately remove and launder any contaminated clothing before reuse.[2][4]

Storage Protocol:
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][11]

  • Keep away from incompatible materials and sources of ignition, as it is a combustible liquid.[4][12]

  • Store in a locked cabinet or area to restrict access.[2][4]

Emergency Response and First Aid

In the event of an accidental exposure or spill, immediate and correct action is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a POISON CENTER or doctor. If breathing is difficult, administer oxygen.[2][13]

  • Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person.[10] Consult a physician.

Always show the Safety Data Sheet (SDS) to the attending medical professional. [10]

Emergency_Response_Flowchart cluster_1 Emergency Response for this compound Exposure exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation skin_action Remove Contaminated Clothing; Wash with Soap & Water skin->skin_action eye_action Flush with Water for 15 min; Remove Contact Lenses eye->eye_action inhalation_action Move to Fresh Air; Keep Comfortable inhalation->inhalation_action medical Seek Medical Attention (Bring SDS) skin_action->medical eye_action->medical inhalation_action->medical

Caption: Step-by-step emergency response for accidental exposure.

Spill and Disposal Plan

Proper containment and disposal are crucial for environmental protection and laboratory safety.

Spill Cleanup:
  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For minor spills, absorb the liquid with an inert, non-combustible material like Chemizorb®, sand, or vermiculite.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable, and labeled container for disposal.[4]

  • Decontaminate: Clean the affected area thoroughly.

  • Prevent Runoff: Do not allow the spilled material or cleanup water to enter drains or waterways.[4][14]

Waste Disposal:

The disposal of this compound and its contaminated materials must be handled as hazardous waste in strict accordance with all federal, state, and local regulations.[2][4]

  • Segregation: Do not mix with other waste streams. Collect all waste containing this chemical in a designated hazardous waste container.[7]

  • Containerization: Use a chemically compatible, properly sealed, and clearly labeled container.[7] The label must include "Hazardous Waste" and the full chemical name.[7]

  • Disposal Route: The primary recommended method for disposal is through a licensed chemical destruction facility, which typically uses controlled incineration.[4][14] Do not attempt to dispose of this chemical down the sewer system.[14]

By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Sigma-Aldrich, (2024-09-07).
  • ECHEMI, (n.d.).
  • AK Scientific, Inc., (n.d.).
  • Apollo Scientific, (2022-05-17).
  • Sigma-Aldrich, (n.d.). This compound 97%.
  • Sigma-Aldrich, (n.d.). This compound 97%.
  • PubChem, (n.d.). This compound | C8H9BrO | CID 89143.
  • Fisher Scientific, (n.d.).
  • Thermo Fisher Scientific, (2011-02-10).
  • ChemicalBook, (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 2,6-dibromo-4-methylanisole.
  • PubChem, (n.d.). 2-Bromo-4-methylaniline | C7H8BrN | CID 11422.
  • Fisher Scientific, (2024-03-31).
  • Environmental Health and Safety, (n.d.).
  • Fisher Scientific, (2021-12-24).
  • BenchChem, (n.d.). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
  • Scharlab, (n.d.).
  • Sigma-Aldrich, (n.d.). This compound 97%.
  • Cole-Parmer, (n.d.).
  • Sigma-Aldrich, (n.d.). 2-Bromo-4-methylaniline 98%.
  • Sigma-Aldrich, (n.d.). This compound 97%.
  • Fisher Scientific, (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.